Product packaging for Bz-(Me)Tz-NHS(Cat. No.:CAS No. 1454558-58-7)

Bz-(Me)Tz-NHS

Cat. No.: B3241296
CAS No.: 1454558-58-7
M. Wt: 412.4 g/mol
InChI Key: SAFWEESCGQHGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bz-(Me)Tz-NHS is a useful research compound. Its molecular formula is C19H20N6O5 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Dioxopyrrolidin-1-yl 5-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzylamino)-5-oxopentanoate is 412.14951776 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N6O5 B3241296 Bz-(Me)Tz-NHS CAS No. 1454558-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O5/c1-12-21-23-19(24-22-12)14-7-5-13(6-8-14)11-20-15(26)3-2-4-18(29)30-25-16(27)9-10-17(25)28/h5-8H,2-4,9-11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFWEESCGQHGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCC(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601107079
Record name Pentanoic acid, 5-[[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]amino]-5-oxo-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601107079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454558-58-7
Record name Pentanoic acid, 5-[[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]amino]-5-oxo-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1454558-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 5-[[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]amino]-5-oxo-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601107079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Mechanism and Application of Bz-(Me)Tz-NHS for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action for Bz-(Me)Tz-NHS (Benzyl-Methyltetrazine-NHS ester), a third-generation click chemistry reagent. It is designed to equip researchers, scientists, and drug development professionals with the detailed knowledge required for the successful implementation of this powerful bioconjugation tool. This guide covers the fundamental reaction kinetics, detailed experimental protocols for key applications, and the stability of the reagents and final conjugates, all supported by quantitative data and visual diagrams.

Core Mechanism of Action: A Two-Step Process

The utility of this compound as a bioconjugation linker lies in its heterobifunctional nature, enabling a robust two-step reaction process. This process combines the reliability of amine-reactive chemistry with the speed and specificity of bioorthogonal "click" chemistry.

The first step involves the reaction of the N-hydroxysuccinimide (NHS) ester moiety of this compound with primary amines (-NH2) present on the biomolecule of interest, such as the side chain of lysine residues in proteins or antibodies.[1][2] This reaction, typically carried out in a buffer with a pH of 7.2-8.5, results in the formation of a stable amide bond, thereby covalently attaching the methyltetrazine group to the target biomolecule.[3][]

The second step is the bioorthogonal reaction between the now-attached methyltetrazine (Tz) group and a trans-cyclooctene (TCO) modified molecule.[5] This reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, which is exceptionally fast and highly specific. The tetrazine acts as the diene and the strained TCO as the dienophile. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine linkage. This "click" reaction is notable for its biocompatibility, as it proceeds efficiently under physiological conditions without the need for cytotoxic catalysts like copper.

Quantitative Data Presentation

The efficiency and speed of the TCO-tetrazine ligation are critical for its wide-ranging applications. The following tables summarize key quantitative data related to the reaction kinetics and the stability of the NHS ester.

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Biocompatibility
Tetrazine-TCO Ligation Tetrazine + trans-cyclooctene (TCO) Up to 10⁷, typically 800 - 30,000 Excellent (copper-free)
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide + Alkyne10 - 10⁴Limited in vivo due to copper cytotoxicity
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Cyclooctyne~1Excellent (copper-free)
Table 1: Comparison of reaction kinetics for common bioorthogonal reactions.
Tetrazine DerivativeSecond-Order Rate Constant (k₂) with TCO in aqueous buffer at 37°C [M⁻¹s⁻¹]
H-phenyl-Tz derivatives> 39,000
Pyrimidyl-phenyl-Tz derivatives> 50,000
Bis(pyridyl)-Tz derivatives> 70,000
Disubstituted tetrazines with electron-donating groups200 - 2,000
Hydrogen substituted tetrazines~30,000
Table 2: Second-order rate constants for the reaction of various tetrazine derivatives with TCO.
pHTemperature (°C)Half-life of NHS Ester
7.044-5 hours
8.041 hour
8.6410 minutes
Table 3: pH-dependent hydrolysis of NHS esters in aqueous buffer.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Bioorthogonal Ligation Biomolecule Biomolecule Labeled_Biomolecule Tetrazine-labeled Biomolecule Biomolecule->Labeled_Biomolecule Primary Amine Reaction (pH 7.2-8.5) Bz_Me_Tz_NHS This compound Bz_Me_Tz_NHS->Labeled_Biomolecule Final_Conjugate Stable Bioconjugate (Dihydropyridazine linkage) Labeled_Biomolecule->Final_Conjugate Inverse-Electron-Demand Diels-Alder Cycloaddition TCO_Molecule TCO-modified Molecule TCO_Molecule->Final_Conjugate

Two-step bioconjugation mechanism of this compound.

G Start Start: Antibody Solution Buffer_Exchange 1. Buffer Exchange (Amine-free buffer, e.g., PBS) Start->Buffer_Exchange Labeling 3. Labeling Reaction (Add NHS ester to antibody, incubate 1 hr at RT) Buffer_Exchange->Labeling Prepare_NHS 2. Prepare this compound (Dissolve in DMSO/DMF) Prepare_NHS->Labeling Purification1 4. Purification (Remove excess linker via desalting column) Labeling->Purification1 Tz_Antibody Tetrazine-labeled Antibody Purification1->Tz_Antibody Ligation 6. Bioorthogonal Ligation (Mix Tz-antibody and TCO-payload, incubate 30-60 min) Tz_Antibody->Ligation Prepare_TCO 5. Prepare TCO-payload Prepare_TCO->Ligation Purification2 7. Final Purification (e.g., Size Exclusion Chromatography) Ligation->Purification2 Final_Product Final Antibody Conjugate Purification2->Final_Product

Experimental workflow for antibody conjugation.

Experimental Protocols

The following are detailed methodologies for the key experimental steps involved in using this compound for bioconjugation.

Protocol 1: Labeling of an Antibody with this compound

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound ester.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3, or PBS, pH 7.4.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound ester in DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • The resulting tetrazine-labeled antibody is ready for the subsequent bioorthogonal ligation step.

Protocol 2: Bioorthogonal Ligation of a Tetrazine-Labeled Antibody with a TCO-Functionalized Molecule

Materials:

  • Tetrazine-labeled antibody (from Protocol 1).

  • TCO-functionalized molecule (e.g., a fluorescent dye, drug molecule, or another protein).

  • Reaction Buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reactant Preparation:

    • Prepare the tetrazine-labeled antibody in the Reaction Buffer.

    • Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

  • Ligation Reaction:

    • Add the TCO-functionalized molecule to the solution of the tetrazine-labeled antibody. A slight molar excess (e.g., 1.5 equivalents) of the TCO-molecule is often used to ensure complete reaction.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional):

    • If necessary, the final antibody conjugate can be purified from excess TCO-reagent using size exclusion chromatography or dialysis.

References

The Role of Methyltetrazine in Bioorthogonal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and tracking of biomolecules in their native environment. Among the reactions in the bioorthogonal toolkit, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained dienophiles stands out for its exceptionally fast kinetics and remarkable specificity. This technical guide provides an in-depth examination of methyltetrazine, a key player in this reaction, highlighting its balanced properties of stability and reactivity that make it a superior scaffold for a multitude of applications, from in vitro bioconjugation to in vivo imaging and drug delivery.

Introduction: The IEDDA Reaction in Bioorthogonal Chemistry

The cornerstone of tetrazine-based bioorthogonal chemistry is the inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction involves an electron-deficient diene, the tetrazine, and an electron-rich dienophile, typically a strained alkene or alkyne like trans-cyclooctene (TCO) or bicyclononyne (BCN).[1][2] The reaction is characterized by its extremely rapid kinetics, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts.[3][4] The initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N₂), driving the reaction to completion and forming a stable covalent bond.[5]

IEDDA_Reaction Methyltetrazine Methyltetrazine (Diene) Dihydropyridazine Stable Dihydropyridazine Adduct Methyltetrazine->Dihydropyridazine + TCO TCO trans-Cyclooctene (TCO) (Dienophile) TCO->Dihydropyridazine Nitrogen Nitrogen (N₂) Dihydropyridazine->Nitrogen

Figure 1: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.

Methyltetrazine: Balancing Reactivity and Stability

The choice of tetrazine derivative is a critical consideration, often involving a trade-off between reaction speed and stability in aqueous environments. While hydrogen-substituted tetrazines can exhibit faster kinetics, they are often less stable. Methyltetrazine emerges as a versatile and robust choice, offering a compelling balance. The electron-donating methyl group enhances the stability of the tetrazine ring, making it more resistant to degradation in biological media, which is crucial for multi-step experiments or in vivo studies where the probe must circulate for extended periods. Despite this enhanced stability, methyltetrazines maintain impressively fast reaction rates, ensuring efficient conjugation even at low biomolecule concentrations.

Quantitative Data: Kinetics and Stability

The performance of methyltetrazine relative to other derivatives is summarized in the tables below. The second-order rate constants (k₂) quantify the reaction speed, while the half-life (t₁/₂) in biological media indicates stability.

Table 1: Second-Order Rate Constants (k₂) of Tetrazine Derivatives with Dienophiles

Tetrazine Derivative Dienophile Rate Constant (k₂) [M⁻¹s⁻¹] Reference(s)
Methyltetrazine TCO ~1,000 - 6,000
Methyltetrazine BCN ~3.6
H-substituted tetrazine TCO Up to 30,000
3,6-di(2-pyridyl)-s-tetrazine TCO ~2,000

| Conformationally strained TCO | Tetrazine | Up to 3.3 x 10⁶ | |

Note: Rate constants can vary based on specific derivatives, solvent, and temperature.

Table 2: Stability of Tetrazine Derivatives in Aqueous Media

Tetrazine Derivative Condition Half-life (t₁/₂) Reference(s)
Methyltetrazine DMEM with 10% FBS at 37 °C > 24 hours
Methyltetrazine Cell growth medium at 37°C >95% intact after 12 hours

| H-substituted tetrazine | DMEM with 10% FBS at 37 °C | ~ 12 hours | |

Applications in Research and Drug Development

The favorable properties of methyltetrazine have led to its widespread adoption in various applications, including bioconjugation, cellular imaging, and the development of advanced therapeutic strategies.

Bioconjugation and Live-Cell Imaging

Methyltetrazine can be readily functionalized with reactive handles, such as N-hydroxysuccinimide (NHS) esters, for covalent attachment to primary amines on proteins and antibodies. This allows for the precise installation of a bioorthogonal handle onto a biomolecule of interest. The modified biomolecule can then be selectively ligated with a TCO-functionalized probe, such as a fluorophore, for imaging applications in living cells.

Labeling_Workflow cluster_step1 Step 1: Protein Functionalization cluster_step2 Step 2: Bioorthogonal Ligation Protein Target Protein (with Lysine residues) Labeled_Protein Tetrazine-labeled Protein Protein->Labeled_Protein + MeTz-NHS MeTz_NHS Methyltetrazine-NHS Ester MeTz_NHS->Labeled_Protein Final_Conjugate Fluorescently Labeled Protein Conjugate Labeled_Protein->Final_Conjugate + TCO-Probe TCO_Probe TCO-Fluorophore Probe TCO_Probe->Final_Conjugate

Figure 2: General workflow for protein labeling and imaging.

Pre-targeting for In Vivo Imaging and Therapy

In vivo applications, particularly for cancer imaging and radioimmunotherapy, are often limited by the slow clearance of large antibodies from circulation, leading to high background signals and off-target toxicity. The methyltetrazine-TCO ligation enables a powerful "pre-targeting" strategy to overcome this. First, a TCO-modified antibody is administered and allowed to accumulate at the target site (e.g., a tumor) while the excess clears from the bloodstream. Subsequently, a small, rapidly clearing methyltetrazine-linked imaging agent (e.g., a radiotracer) or therapeutic payload is injected. The tetrazine rapidly "clicks" with the TCO-tagged antibody at the target site, providing a high-contrast signal or localized drug delivery while minimizing systemic exposure.

Pretargeting_Strategy cluster_phase1 Phase 1: Targeting cluster_phase2 Phase 2: Ligation & Imaging/Therapy Inject_Ab Administer TCO-Antibody Accumulate Antibody Accumulates at Target Site Inject_Ab->Accumulate 24-72h Clearance Unbound Antibody Clears from Circulation Accumulate->Clearance Inject_Tz Administer Tetrazine- Payload (e.g., Radioisotope) Clearance->Inject_Tz Click Rapid In Vivo 'Click' Reaction at Target Inject_Tz->Click minutes to hours Image High-Contrast Imaging or Localized Therapy Click->Image

Figure 3: Pre-targeting strategy for in vivo applications.

Prodrug Activation

The tetrazine ligation can also be engineered for "click-to-release" applications, providing spatiotemporal control over drug activation. In this approach, a drug is caged with a TCO moiety, rendering it inactive. This prodrug can be administered systemically. Activation occurs only when a tetrazine-bearing molecule is introduced, which reacts with the TCO cage and triggers a cleavage reaction that releases the active drug. This strategy holds immense promise for targeted drug delivery, allowing for the activation of potent therapeutics specifically at the site of disease.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following sections provide detailed, generalized protocols for common applications of methyltetrazine chemistry.

Protocol 1: Labeling Proteins with Methyltetrazine-NHS Ester

This protocol describes the covalent attachment of a methyltetrazine moiety to primary amines (e.g., lysine residues) on a target protein.

  • Materials:

    • Target Protein (1-10 mg/mL in amine-free buffer).

    • Methyltetrazine-NHS Ester.

    • Reaction Buffer: 0.1 M sodium bicarbonate or PBS, pH 7.4-8.3.

    • Anhydrous DMSO or DMF.

    • Quenching Buffer: 1 M Tris-HCl, pH 8.5.

    • Desalting column (e.g., PD-10 or Zeba™ Spin).

  • Procedure:

    • Prepare Protein Solution: Ensure the protein is in an amine-free buffer (e.g., PBS or bicarbonate buffer) at a concentration of 1-10 mg/mL.

    • Prepare Tetrazine Stock: Immediately before use, dissolve the Methyltetrazine-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

    • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Methyltetrazine-NHS ester to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.

    • Quench Reaction (Optional): To stop the reaction, add Quenching Buffer to a final concentration of ~50 mM and incubate for 15-30 minutes.

    • Purification: Remove unreacted tetrazine by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Characterization: Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the protein (typically at 280 nm) and the tetrazine (typically ~520-540 nm).

Protocol 2: In Vitro Ligation and Live-Cell Imaging

This protocol outlines the reaction of a tetrazine-labeled biomolecule with a TCO-functionalized fluorescent probe for imaging purposes.

  • Materials:

    • Live cells expressing a TCO-modified biomolecule of interest.

    • Fluorescent methyltetrazine probe (e.g., MeTz-Fluorophore).

    • Cell culture medium.

    • Imaging buffer (e.g., phenol red-free medium).

    • Fluorescence microscope.

  • Procedure:

    • Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow under standard culture conditions.

    • Labeling: Prepare a solution of the fluorescent methyltetrazine probe in cell culture medium at a final concentration of 1-10 µM. Remove the existing medium from the cells and add the probe-containing medium.

    • Incubation: Incubate the cells for 30-60 minutes at 37 °C to allow for the bioorthogonal reaction to occur.

    • Washing: Gently wash the cells three times with pre-warmed imaging buffer to remove any unbound fluorescent probe.

    • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Protocol 3: In Vivo Pre-targeting Radioimmunotherapy

This protocol provides a general framework for a pre-targeted radioimmunotherapy experiment in a tumor-bearing mouse model.

  • Materials:

    • Tumor-bearing animal model.

    • TCO-functionalized monoclonal antibody (e.g., 5B1-TCO).

    • Radiolabeled methyltetrazine (e.g., ¹⁷⁷Lu-DOTA-Tz).

    • Sterile vehicle (e.g., saline).

    • Imaging and radiation detection equipment.

  • Procedure:

    • Antibody Administration: Administer the TCO-functionalized antibody to the mice via intravenous injection. A typical dose might be 100-200 µg per mouse.

    • Pre-targeting Interval: Allow the antibody to circulate and accumulate at the tumor site while the unbound conjugate clears from the bloodstream. This interval is critical and typically ranges from 24 to 72 hours.

    • Radiotracer Administration: After the pre-targeting interval, administer the radiolabeled tetrazine (e.g., 400-1200 µCi of ¹⁷⁷Lu-DOTA-Tz) via intravenous injection.

    • Biodistribution and Imaging: At various time points post-injection (e.g., 4, 24, 72, 120 hours), perform imaging (e.g., SPECT/CT) to visualize tracer accumulation.

    • Therapeutic Monitoring: For therapy studies, monitor tumor volume and animal well-being over several weeks to assess the therapeutic efficacy of the delivered radionuclide.

Conclusion

Methyltetrazine stands as a cornerstone of bioorthogonal chemistry, providing an optimal blend of stability and reactivity for the IEDDA reaction. Its reliability in complex biological media has made it an indispensable tool for researchers in chemical biology, materials science, and medicine. From the fundamental labeling of proteins to advanced, clinically relevant strategies like pre-targeted imaging and therapy, methyltetrazine continues to enable discoveries and push the boundaries of what is possible in the study and manipulation of living systems. As new dienophiles and tetrazine derivatives are developed, the principles of balancing kinetics and stability, exemplified by methyltetrazine, will continue to guide the field forward.

References

Technical Guide: Bz-(Me)Tz-NHS for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bz-(Me)Tz-NHS (CAS Number: 1454558-58-7), a third-generation methyltetrazine-based N-hydroxysuccinimide ester. It is a key reagent in the field of bioorthogonal chemistry, enabling the efficient and specific conjugation of molecules through "click chemistry." This document outlines its chemical properties, detailed experimental protocols for antibody conjugation, and the fundamental principles of the inverse-electron-demand Diels-Alder (IEDDA) reaction that underpins its utility in drug development and other research applications.

Core Compound Data

The quantitative properties of this compound are summarized below, providing essential information for its use in experimental settings.

PropertyValue
CAS Number 1454558-58-7
Molecular Weight 412.40 g/mol [1][2]
Chemical Formula C₁₉H₂₀N₆O₅
Appearance Solid
Purity Typically ≥95%
Storage Conditions Store at -20°C for long-term stability.

Experimental Protocols

The following protocols provide a detailed methodology for the conjugation of this compound to a primary amine-containing biomolecule, such as an antibody, and the subsequent bioorthogonal reaction with a trans-cyclooctene (TCO)-modified molecule.

Protocol 1: Antibody Labeling with this compound

This protocol describes the covalent attachment of the methyltetrazine moiety to an antibody via the reaction of the NHS ester with primary amines (e.g., lysine residues).

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., from Tris or glycine buffers), exchange the buffer to PBS using a desalting column. Adjust the antibody concentration to 2-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • pH Adjustment: To the antibody solution, add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3-8.5) to raise the pH, which facilitates the reaction with primary amines.

  • Conjugation Reaction: Add the this compound stock solution to the antibody solution. A 10- to 20-fold molar excess of the NHS ester to the antibody is a recommended starting point for optimization.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

  • Quenching: To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. This will react with any excess, unreacted this compound. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted this compound and quenching buffer byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the concentration of the tetrazine-modified antibody and the degree of labeling (DOL) using UV-Vis spectrophotometry.

Protocol 2: Bioorthogonal "Click" Reaction

This protocol outlines the inverse-electron-demand Diels-Alder (IEDDA) reaction between the tetrazine-modified antibody and a TCO-functionalized molecule (e.g., a fluorescent dye, a cytotoxic drug).

Materials:

  • Tetrazine-modified antibody (from Protocol 1)

  • TCO-functionalized molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the tetrazine-modified antibody with the TCO-functionalized molecule in the desired molar ratio. A slight excess (e.g., 1.5-2 equivalents) of the TCO-molecule is often used to ensure complete labeling of the antibody.

  • Incubation: The reaction is typically rapid and can be carried out at room temperature. Incubate for 30 minutes to 2 hours. The progress of the reaction can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.

  • Purification (Optional): If necessary, the final antibody conjugate can be purified from excess TCO-reagent using size-exclusion chromatography or dialysis.

Signaling Pathways and Experimental Workflows

While this compound is not used to directly probe a specific intracellular signaling pathway, it is a critical tool in constructing molecules, such as antibody-drug conjugates (ADCs), that interact with these pathways. The following diagrams illustrate the key chemical reaction and the experimental workflow for creating and utilizing an ADC.

IEDDA_Reaction Mechanism of the Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction cluster_reactants Reactants cluster_product Product Tetrazine Bz-(Me)Tz-Antibody (Electron-Poor Diene) Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition TCO TCO-Payload (Electron-Rich Dienophile) Conjugate Stable Antibody-Payload Conjugate Intermediate->Conjugate Retro-Diels-Alder (-N₂)

Caption: The IEDDA "click" reaction mechanism.

ADC_Workflow Workflow for Antibody-Drug Conjugate (ADC) Synthesis and Action cluster_synthesis Synthesis Phase cluster_action Biological Action Phase Ab Targeting Antibody Tz_Ab Tetrazine-Modified Antibody Ab->Tz_Ab NHS Ester Coupling Linker This compound Drug TCO-Drug Payload ADC Final Antibody-Drug Conjugate Tz_Ab->ADC IEDDA Click Reaction Receptor Cell Surface Receptor ADC->Receptor 1. Binding Internalization Internalization Receptor->Internalization 2. Endocytosis Release Drug Release Internalization->Release 3. Lysosomal Trafficking Apoptosis Cell Death (Apoptosis) Release->Apoptosis 4. Payload Action

References

Navigating the Reactivity of Bz-(Me)Tz-NHS: A Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for Bz-(Me)Tz-NHS (Benzyl-(Methyl)tetrazine-N-hydroxysuccinimidyl ester), a critical reagent in the field of bioorthogonal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document outlines the key factors influencing the compound's shelf-life and reactivity, offering detailed experimental protocols and quantitative data to ensure its effective use in labeling and conjugation applications.

Core Concepts: Understanding the Chemistry of this compound

This compound is a bifunctional molecule that bridges the worlds of amine-reactive chemistry and bioorthogonal ligation. Its structure features two key components:

  • N-Hydroxysuccinimidyl (NHS) Ester: This functional group provides reactivity towards primary amines, such as the side chain of lysine residues in proteins, forming stable amide bonds.

  • Methyltetrazine Moiety: This heterocyclic ring is the bioorthogonal component, enabling highly specific and rapid reactions with strained alkenes, most notably trans-cyclooctene (TCO), through an inverse-electron-demand Diels-Alder cycloaddition.

The utility of this compound is contingent on the integrity of both its NHS ester and tetrazine functionalities. Degradation of either component can lead to failed conjugations and unreliable experimental outcomes.

Storage Conditions for Optimal Integrity

Proper storage is the first line of defense in preserving the reactivity of this compound. Both the solid form and solutions of the compound require specific conditions to minimize degradation.

FormStorage TemperatureConditionsShelf Life
Solid 4°CSealed container, protected from moisture and light.See manufacturer's specifications.
In Solvent -80°CSealed, away from moisture.6 months
-20°CSealed, away from moisture.1 month

Note: The provided shelf life for solutions is a general guideline. For critical applications, it is recommended to use freshly prepared solutions.

Key Stability Considerations: The Competing Reactions of Hydrolysis and Aminolysis

The primary challenge in working with this compound in aqueous environments is the susceptibility of the NHS ester to hydrolysis. This competing reaction renders the compound inactive for amine conjugation. The stability of the tetrazine ring is also a factor, although it is generally more robust under typical bioconjugation conditions.

Hydrolysis of the NHS Ester

The rate of NHS ester hydrolysis is highly dependent on pH and temperature. As the pH increases, the rate of hydrolysis accelerates significantly.

pHTemperature (°C)Half-life of NHS Ester (General)
7.004 - 5 hours
8.6410 minutes
Aminolysis: The Desired Reaction

Aminolysis, the reaction of the NHS ester with a primary amine, is also pH-dependent. The optimal pH range for NHS-ester reactions is typically between 7.2 and 8.5.[1] This represents a trade-off between maximizing the concentration of the deprotonated, nucleophilic amine and minimizing the competing hydrolysis reaction.

Stability of the Methyltetrazine Moiety

The methyl group on the tetrazine ring of this compound enhances its stability compared to unsubstituted tetrazines.[2] Generally, the methyltetrazine core is stable under typical bioconjugation conditions (pH 7-9). However, exposure to harsh conditions, such as very high pH or the presence of certain reducing agents, can lead to degradation. Studies have shown that electron-donating groups on the tetrazine ring increase its stability in aqueous solutions.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. Optimization for specific experimental setups is recommended.

Protocol for Determining the Hydrolysis Rate of this compound

This protocol outlines a method to determine the half-life of the NHS ester functionality at a given pH and temperature.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-free buffer of the desired pH (e.g., phosphate, borate, or HEPES)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV-Vis detector

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Equilibrate the buffer to the desired temperature.

  • Initiate the reaction by diluting the this compound stock solution into the pre-warmed buffer to a final concentration suitable for HPLC analysis (e.g., 1 mM).

  • Immediately inject a sample (t=0) onto the HPLC system to determine the initial peak area of the intact this compound.

  • Incubate the reaction mixture at the desired temperature.

  • At regular time intervals , inject aliquots of the reaction mixture onto the HPLC.

  • Monitor the decrease in the peak area corresponding to this compound over time.

  • Calculate the half-life (t½) by plotting the natural logarithm of the peak area versus time. The slope of the resulting line will be equal to -k (the rate constant), and t½ = 0.693/k.

Protocol for Assessing Aminolysis versus Hydrolysis

This protocol allows for the semi-quantitative assessment of the competition between the desired amine reaction and hydrolysis.

Materials:

  • This compound

  • A model amine-containing molecule (e.g., a small peptide with a single lysine)

  • Amine-free reaction buffer (pH 7.2-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • HPLC-MS system

Procedure:

  • Prepare solutions of this compound and the model amine in the reaction buffer.

  • Initiate the reaction by mixing the this compound and amine solutions. A typical starting point is a 5- to 20-fold molar excess of the NHS ester.

  • Incubate the reaction for a set period (e.g., 1-2 hours) at room temperature.

  • Quench the reaction by adding the quenching solution.

  • Analyze the reaction mixture by HPLC-MS to identify and quantify the peak corresponding to the amine-conjugated product and the peak corresponding to the hydrolyzed this compound.

  • Vary the reaction conditions (e.g., pH, temperature, molar ratio of reactants) to determine the optimal parameters for maximizing the yield of the desired conjugate.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the critical pathways and workflows.

This compound Degradation and Reaction Pathways BzMeTzNHS This compound (Active Reagent) Hydrolysis Hydrolysis (H₂O, OH⁻) BzMeTzNHS->Hydrolysis Competing Reaction Aminolysis Aminolysis (R-NH₂) BzMeTzNHS->Aminolysis Desired Reaction Inactive Hydrolyzed Product (Inactive) Hydrolysis->Inactive Conjugate Amide Conjugate (Desired Product) Aminolysis->Conjugate Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PrepStock Prepare this compound Stock Solution Initiate Initiate Reaction PrepStock->Initiate PrepBuffer Prepare and Equilibrate Reaction Buffer PrepBuffer->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Sample Sample at Time Intervals Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Calculate Calculate Half-Life Analyze->Calculate

References

The Enduring Workhorse of Bioconjugation: An In-depth Technical Guide to NHS Ester Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, widely employed by researchers, scientists, and drug development professionals for their ability to efficiently create stable covalent bonds with biomolecules.[1] Their reactivity, primarily with the primary amines found in proteins and other macromolecules, has made them indispensable for applications ranging from fluorescent labeling and immunoassays to the assembly of complex antibody-drug conjugates.[2][]

This guide provides a detailed exploration of the core principles governing NHS ester chemistry, quantitative data on reaction kinetics, and comprehensive experimental protocols to enable robust and reproducible bioconjugation outcomes.

Core Principles of NHS Ester Reactivity

The success of a bioconjugation reaction using NHS esters hinges on understanding the interplay between the desired aminolysis reaction and the competing hydrolysis reaction. The efficiency of forming a stable amide bond is dictated by several critical factors, most notably pH.

Mechanism of Action: Amine-Reactive Acylation

The fundamental reaction involves the nucleophilic acyl substitution of the NHS ester by a primary aliphatic amine.[] The primary targets on proteins are the ε-amino group of lysine residues and the α-amino group of the N-terminus.[2] The reaction proceeds as follows:

  • Nucleophilic Attack: The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.

  • Tetrahedral Intermediate Formation: This attack forms an unstable tetrahedral intermediate.

  • NHS Release and Amide Bond Formation: The intermediate collapses, releasing N-hydroxysuccinimide (a weak acid) as a leaving group and forming a highly stable amide bond between the molecule of interest and the target biomolecule.

While highly selective for primary amines, NHS esters can exhibit minor reactivity with other nucleophiles like the hydroxyl groups of tyrosine and serine or the sulfhydryl group of cysteine, though the resulting ester and thioester bonds are significantly less stable than the amide bond.

Critical Factors Influencing Reactivity

pH: The pH of the reaction buffer is the most critical parameter. The optimal range for NHS ester conjugation is typically between pH 7.2 and 8.5. Many protocols recommend a more specific range of pH 8.3-8.5 for maximum efficiency.

  • Below pH 7.2: Primary amines are increasingly protonated (-NH₃⁺), which renders them non-nucleophilic and unreactive.

  • Above pH 8.5: The rate of hydrolysis, the competing reaction with water, increases dramatically, consuming the NHS ester before it can react with the target amine.

Hydrolysis: The Competing Reaction: NHS esters are susceptible to hydrolysis in aqueous environments, a reaction that competes directly with aminolysis. The rate of hydrolysis is highly dependent on pH and temperature. This instability is why NHS esters must be stored in a desiccated environment and why stock solutions in anhydrous organic solvents should be prepared immediately before use.

Buffer Composition: The choice of buffer is crucial for successful conjugation.

  • Compatible Buffers: Amine-free buffers such as phosphate (PBS), carbonate-bicarbonate, HEPES, and borate are recommended.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris and glycine, must be avoided during the reaction as they will compete with the target biomolecule. However, these buffers are often used to intentionally quench the reaction once the desired incubation time is complete.

Reagent Concentration: In dilute protein solutions, the unimolecular hydrolysis reaction can outcompete the bimolecular conjugation reaction. Increasing the concentration of the target biomolecule (typically 1-10 mg/mL) can favor the desired aminolysis pathway.

Temperature: Reactions are typically performed at room temperature (for 1-4 hours) or at 4°C (for 2 hours to overnight). Lowering the temperature can be beneficial for the stability of sensitive proteins and also slows the rate of hydrolysis.

Quantitative Data on NHS Ester Reactivity

Summarizing key quantitative parameters allows for more precise experimental design.

Table 1: Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-life
7.004-5 hours
7.044-5 hours
7.0Ambient~7 hours
8.04~1 hour
8.6410 minutes
9.0AmbientMinutes

Table 2: Comparison of NHS and Sulfo-NHS Esters

FeatureNHS EsterSulfo-NHS Ester
Solubility Insoluble in aqueous buffers; requires organic solvents (DMF, DMSO).Soluble in aqueous buffers.
Membrane Permeability Permeable to cell membranes.Impermeable to cell membranes.
Stability Generally lower in aqueous solution.Slightly higher in aqueous solution.
Primary Applications Intracellular labeling, general bioconjugation.Cell surface labeling, general bioconjugation.

Visualizing Chemical and Experimental Pathways

Diagrams created using Graphviz provide a clear visual representation of the core concepts.

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products R_NH2 Primary Amine (e.g., Lysine) Intermediate Tetrahedral Intermediate R_NH2->Intermediate Nucleophilic Attack NHS_Ester NHS Ester NHS_Ester->Intermediate Amide Stable Amide Bond Intermediate->Amide Collapse of Intermediate NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS

Caption: Chemical reaction mechanism of NHS ester with a primary amine.

G NHS_Ester NHS Ester in Aqueous Buffer Aminolysis Aminolysis (Desired Reaction) NHS_Ester->Aminolysis Forms Stable Amide Bond Hydrolysis Hydrolysis (Competing Reaction) NHS_Ester->Hydrolysis Inactivates Ester Amine Primary Amine (Target) Amine->NHS_Ester Water Water (H₂O) Water->NHS_Ester pH_High pH > 8.5 pH_High->Hydrolysis Accelerates pH_Optimal Optimal pH (7.2 - 8.5) pH_Optimal->Aminolysis Favors Conc_High High Protein Concentration Conc_High->Aminolysis Favors Temp_Low Low Temperature (e.g., 4°C) Temp_Low->Hydrolysis Slows

Caption: Factors influencing the outcome of NHS ester bioconjugation reactions.

G A 1. Prepare Biomolecule (e.g., Protein in Amine-Free Buffer, pH 8.3) C 3. Perform Reaction (Add ester to protein solution. Incubate 1-4h at RT or overnight at 4°C) A->C B 2. Prepare NHS Ester Stock (Dissolve in anhydrous DMSO/DMF immediately before use) B->C D 4. Quench Reaction (Optional) (Add Tris or Glycine buffer to consume excess ester) C->D E 5. Purify Conjugate (Remove unreacted label and byproducts via Size Exclusion, Dialysis, etc.) C->E If not quenching D->E F 6. Characterize Final Product (Determine Degree of Labeling, etc.) E->F

Caption: General experimental workflow for protein labeling with an NHS ester.

Experimental Protocols

Adherence to a detailed protocol is essential for achieving consistent and efficient bioconjugation.

Protocol 1: General Protein Labeling

This protocol provides a general guideline for conjugating an NHS ester-activated molecule (e.g., a fluorescent dye) to a protein such as an antibody.

A. Materials Required

  • Protein to be labeled (1-10 mg/mL)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3; or PBS, pH 7.4)

  • NHS ester reagent

  • Anhydrous, amine-free organic solvent (DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl or Glycine, pH ~8)

  • Purification system (e.g., size-exclusion chromatography/desalting column or dialysis cassette)

B. Reagent Preparation

  • Protein Solution: Prepare the protein in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If the protein is in an incompatible buffer (like Tris), perform a buffer exchange into the reaction buffer prior to starting.

  • NHS Ester Stock Solution: Immediately before use, allow the vial of NHS ester to equilibrate to room temperature to prevent condensation. Dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM or 10 mg/mL).

C. Reaction Procedure

  • Calculate the required amount of NHS ester. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point, but this must be optimized for the specific protein and desired degree of labeling.

  • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing or stirring. The final concentration of the organic solvent (DMSO/DMF) should ideally not exceed 10% of the total reaction volume.

  • Incubate the reaction mixture. Typical conditions are 1-4 hours at room temperature or overnight at 4°C. If labeling with a fluorescent dye, protect the reaction from light.

D. Quenching the Reaction (Optional but Recommended)

  • To stop the reaction and consume any unreacted NHS ester, add a quenching reagent. A common method is to add Tris or glycine buffer to a final concentration of 20-50 mM.

  • Incubate for an additional 15-30 minutes at room temperature.

E. Purification of the Conjugate

  • Immediately after the reaction (or quenching step), purify the protein conjugate to remove unreacted NHS ester, the hydrolyzed ester, and the NHS byproduct.

  • Size-Exclusion Chromatography (e.g., Desalting Column): This is the most common and efficient method for separating the large protein conjugate from small molecule impurities.

  • Dialysis: An alternative method suitable for larger volumes, where the reaction mixture is dialyzed against a suitable buffer to remove impurities.

Protocol 2: Oligonucleotide Labeling

This protocol is for conjugating an NHS ester to an oligonucleotide that has been synthesized with a primary amine modification.

A. Materials Required

  • Amine-modified oligonucleotide

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.0)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Purification system (e.g., gel filtration, ethanol precipitation)

B. Procedure

  • Dissolve the amine-modified oligonucleotide in the reaction buffer (e.g., 0.2 µmole of oligo in 500 µL of buffer).

  • Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.

  • Add 5-10 equivalents of the NHS ester solution to the oligonucleotide solution.

  • Agitate the mixture and incubate at room temperature for 1-2 hours.

  • Purify the oligonucleotide conjugate to remove excess label and salts. Ethanol precipitation is a common method: add 3M sodium acetate to a final concentration of 0.3 M, followed by 3 volumes of cold ethanol. Incubate at -20°C, centrifuge to pellet the conjugate, wash with 70% ethanol, and resuspend in a suitable buffer.

Conclusion

NHS esters remain a powerful and versatile tool in the bioconjugation toolkit due to their high selectivity for primary amines and the formation of stable amide bonds. By carefully controlling key reaction parameters—particularly pH, buffer composition, and reagent concentration—researchers can effectively manage the competition between aminolysis and hydrolysis to achieve high yields of precisely modified biomolecules. The protocols and data provided in this guide serve as a comprehensive resource for optimizing NHS ester chemistry for a wide array of scientific and therapeutic applications.

References

An In-Depth Technical Guide to Bz-(Me)Tz-NHS for Labeling Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Bz-(Me)Tz-NHS (Benzene-(Methyl)tetrazine-N-hydroxysuccinimidyl ester), a third-generation click chemistry reagent, for the efficient and specific labeling of primary amines on biomolecules.[1][2] This document details the underlying chemical principles, experimental protocols for antibody and protein labeling, and relevant quantitative data to empower researchers in their bioconjugation strategies.

Core Principles and Reaction Mechanism

This compound is a chemical tool that facilitates the covalent attachment of a methyltetrazine moiety to biomolecules such as proteins, antibodies, and peptides.[1] The key to its functionality lies in the N-hydroxysuccinimidyl (NHS) ester group, which is highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[3][] This reaction, known as acylation, results in the formation of a stable amide bond, covalently linking the methyltetrazine group to the biomolecule.

The reaction is highly dependent on pH. For efficient labeling, the primary amine on the biomolecule must be in a non-protonated state, which is favored at a slightly basic pH. The optimal pH range for NHS-ester reactions is typically between 7.2 and 8.5. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target biomolecule for reaction with the NHS ester.

A significant competing reaction is the hydrolysis of the NHS ester, where the ester reacts with water. The rate of hydrolysis increases with pH. Therefore, it is essential to work with freshly prepared solutions of this compound and to carefully control the reaction conditions.

The methyltetrazine component of this compound serves as a bioorthogonal handle. Once conjugated to a biomolecule, it can undergo a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (TCO)-modified molecule. This "click chemistry" reaction enables the precise and efficient formation of a stable covalent linkage in complex biological environments.

Below is a diagram illustrating the reaction mechanism of this compound with a primary amine.

reaction_mechanism reagent This compound Ester intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary Amine (on Biomolecule, R-NH₂) amine->intermediate product Labeled Biomolecule (Stable Amide Bond) intermediate->product Elimination byproduct N-hydroxysuccinimide (NHS) intermediate->byproduct

Caption: Reaction of this compound with a primary amine.

Quantitative Data Overview

While specific kinetic and stability data for this compound are not extensively available in the public domain, the reactivity is governed by the NHS ester functional group. The following tables summarize general quantitative parameters for NHS esters, providing a baseline for experimental design.

Table 1: Stability of NHS Esters in Aqueous Solution

pHTemperature (°C)Approximate Half-life of Hydrolysis
7.004 - 5 hours
8.6410 minutes

Data is for general NHS-ester compounds and may vary for this compound.

Table 2: Recommended Reaction Parameters for NHS Ester Labeling

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis. A common choice is 0.1 M sodium bicarbonate, pH 8.3.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature for 1-2 hours is typical. 4°C overnight may be gentler for sensitive proteins.
Molar Excess of NHS Ester 5- to 20-foldThe optimal ratio depends on the protein and desired degree of labeling and should be determined empirically.
Reaction Time 30 minutes - 2 hours (at room temperature)Can be extended overnight at 4°C.
Quenching Reagent 50 - 100 mM Tris-HCl or Glycine, pH ~8.0Added to stop the reaction by consuming unreacted NHS ester.

Experimental Protocols

The following are detailed protocols for the labeling of proteins and antibodies with this compound. These protocols are general starting points and may require optimization for specific applications.

General Workflow for Labeling

The overall process for labeling a biomolecule with this compound involves dissolving the reagent, reacting it with the biomolecule under appropriate buffer conditions, quenching the reaction, and finally purifying the labeled conjugate.

experimental_workflow start Start dissolve_reagent Dissolve this compound in anhydrous DMSO or DMF start->dissolve_reagent prepare_protein Prepare Protein/Antibody in amine-free buffer (pH 7.2-8.5) start->prepare_protein reaction Combine Reagent and Protein Incubate (e.g., 1-2h at RT) dissolve_reagent->reaction prepare_protein->reaction quench Quench Reaction (e.g., Tris or Glycine) reaction->quench purify Purify Labeled Protein (e.g., Desalting Column) quench->purify end End purify->end troubleshooting start Low Labeling Efficiency check_reagent Was this compound handled properly? start->check_reagent reagent_issue Reagent may be hydrolyzed. Use fresh reagent and ensure anhydrous conditions. check_reagent->reagent_issue No check_buffer Was the reaction buffer amine-free and at the correct pH (7.2-8.5)? check_reagent->check_buffer Yes end Re-run experiment with optimized conditions reagent_issue->end buffer_issue Competing amines or incorrect pH. Use amine-free buffer and verify pH. check_buffer->buffer_issue No check_ratio Was the molar excess of this compound sufficient? check_buffer->check_ratio Yes buffer_issue->end ratio_issue Increase the molar excess of the labeling reagent. check_ratio->ratio_issue No check_ratio->end Yes, consider other factors (e.g., protein conformation, accessibility of amines) ratio_issue->end

References

The Principle of Inverse Electron Demand Diels-Alder (IEDDA) Reaction: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The inverse electron demand Diels-Alder (IEDDA) reaction has rapidly ascended as a premier bioorthogonal "click" chemistry tool, distinguished by its exceptional reaction speed, high selectivity, and biocompatibility.[1] Its capacity to forge covalent bonds within intricate biological settings, absent the need for cytotoxic catalysts, has catalyzed its adoption across a spectrum of applications, from cellular imaging to the targeted delivery and release of therapeutics.[1][2] This technical guide offers a thorough exploration of the foundational principles of IEDDA chemistry, presents detailed experimental methodologies for key applications, and summarizes kinetic data to inform the design of IEDDA-based strategies in research and drug development.

Core Principles of the Inverse Electron Demand Diels-Alder Reaction

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[3][4] This is the reverse of the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. The utility of the IEDDA reaction in biological systems is largely attributed to the use of specific reactant pairs, most notably 1,2,4,5-tetrazines as dienes and strained alkenes or alkynes like trans-cyclooctenes (TCO) as dienophiles, which are abiotic and exhibit high mutual reactivity while remaining inert to the plethora of functional groups present in biological environments.

The reaction kinetics are governed by the frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene dictates the reaction rate. In the IEDDA reaction, this energy gap is small, leading to exceptionally fast reaction rates. The reaction proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release nitrogen gas, forming a stable dihydropyridazine product. This irreversible step and the release of a gaseous byproduct make the reaction thermodynamically favorable and drive it to completion.

Key advantages of the IEDDA reaction include:

  • Excellent Biocompatibility: The reaction can be performed in aqueous solutions, organic solvents, and complex biological media.

  • High Chemical Selectivity: The reactants specifically target each other even at very low concentrations amidst a multitude of other biomolecules.

  • Fast Reaction Rates: It is among the fastest known bioorthogonal reactions, proceeding rapidly without the need for a catalyst.

Quantitative Data for IEDDA Reactions

The choice of diene and dienophile is critical for the successful implementation of an IEDDA reaction. The following tables provide a summary of second-order rate constants for commonly used tetrazine-dienophile pairs to aid in the selection of appropriate reactants for specific applications.

DieneDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazinetrans-cyclooctene (TCO)2000 (±400)
Hydrogen-substituted tetrazinestrans-cyclooctene (TCO)up to 30,000
Methyl-substituted tetrazinestrans-cyclooctene (TCO)~1000
ATTO-tetrazinestrans-cyclooctene (TCO)up to 1000
General tetrazinestrans-cyclooctene (TCO)1 - 1 x 10⁶
3,6-dipyridyl-s-tetrazine derivativea-TCO (geminal substituted)(150 ± 8) x 10³
3,6-dipyridyl-s-tetrazineaxial-trans-cyclooct-4-enol(70 ± 2) x 10³
[¹¹¹In]In-labeled-tetrazineTCO-conjugated CC49 antibody(13 ± 0.08) x 10³
3,6-diphenyl-s-tetrazines-TCO (cyclopropane-fused)160 times faster than TCO

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common tetrazine diene and a general protocol for protein bioconjugation using the IEDDA reaction.

Protocol 1: Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol describes a representative synthesis of a widely used tetrazine for bioorthogonal applications.

Materials:

  • 2-cyanopyridine

  • Anhydrous ethanol

  • 95% hydrazine hydrate

  • Glacial acetic acid

  • Concentrated nitric acid

  • Sodium bicarbonate

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • Dihydrotetrazine Formation: In a three-neck flask, dissolve 2-cyanopyridine (0.077 mol) in 200 mL of anhydrous ethanol. Add 95% hydrazine hydrate (0.308 mol) to the solution. Reflux the mixture for 6 hours. An orange dihydrotetrazine product will precipitate. Collect the solid by filtration and wash it several times with ethanol.

  • Oxidation to Tetrazine: Dissolve the collected solid in glacial acetic acid. Cool the solution in an ice bath and slowly add 5-6 mL of concentrated nitric acid dropwise. After the reaction is complete, pour the mixture onto crushed ice and neutralize it to an alkaline pH with sodium bicarbonate.

  • Purification: Extract the product twice with chloroform. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine as a purple solid.

Protocol 2: General Protein-Protein Conjugation via TCO-Tetrazine Ligation

This protocol outlines the steps for conjugating two proteins using TCO and tetrazine moieties.

Materials:

  • Protein A and Protein B

  • TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)

  • methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Spin desalting columns

Procedure:

  • Protein 1 Activation with TCO-NHS:

    • Dissolve 100 µg of Protein 1 in 100 µL of PBS.

    • Add 5 µL of 1 M NaHCO₃.

    • Add 20 nmol of TCO-PEG12-NHS ester (dissolved in DMSO) to the protein solution.

    • Incubate the reaction mixture for 60 minutes at room temperature.

    • Purify the TCO-activated Protein 1 using a spin desalting column.

  • Protein 2 Activation with Tetrazine-NHS:

    • Dissolve 100 µg of Protein 2 in 100 µL of PBS.

    • Add 5 µL of 1 M NaHCO₃.

    • Add 20 nmol of methyl-tetrazine-PEG8-NHS ester (dissolved in DMSO) to the protein solution.

    • Incubate the reaction mixture for 60 minutes at room temperature.

    • Purify the tetrazine-activated Protein 2 using a spin desalting column.

  • IEDDA Conjugation:

    • Mix the TCO-activated Protein 1 and the tetrazine-activated Protein 2 in a 1:1 molar ratio.

    • Incubate the mixture for 1 hour at room temperature with gentle rotation. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color (absorption band between 510 and 550 nm).

    • The resulting protein-protein conjugate is now ready for use. Further purification can be performed if necessary using size-exclusion chromatography.

Visualizations

Reaction Mechanism and Workflow

The following diagrams illustrate the core mechanism of the inverse electron demand Diels-Alder reaction and a general workflow for its application in bioconjugation.

IEDDA_Mechanism cluster_reactants Reactants cluster_cycloaddition [4+2] Cycloaddition cluster_retro Retro-Diels-Alder cluster_product Product Diene Electron-Deficient Diene (Tetrazine) Intermediate Unstable Bicyclic Intermediate Diene->Intermediate HOMO(Dienophile)-LUMO(Diene) Interaction Dienophile Electron-Rich Dienophile (TCO) Dienophile->Intermediate N2 N₂ Gas Intermediate->N2 Elimination Conjugate Stable Dihydropyridazine Conjugate Intermediate->Conjugate

Core mechanism of the IEDDA reaction.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Biomolecule 1. Biomolecule of Interest Activation 3. Functionalization of Biomolecule Biomolecule->Activation TCO_Tetrazine 2. TCO or Tetrazine Labeling Reagent TCO_Tetrazine->Activation Ligation 4. IEDDA 'Click' Reaction Activation->Ligation Purification 5. Purification of Conjugate Ligation->Purification Analysis 6. Characterization and Application Purification->Analysis

General experimental workflow for IEDDA bioconjugation.
Application in Pre-targeted Imaging of Cell Surface Receptors

A significant application of the IEDDA reaction in drug development and diagnostics is pre-targeted imaging. This strategy involves administering a modified antibody that recognizes a specific cell surface receptor, followed by a second, smaller, labeled molecule that rapidly reacts with the antibody via IEDDA chemistry. This approach enhances the imaging contrast by allowing the unbound antibody to clear from circulation before the imaging agent is introduced. The following diagram illustrates this process for targeting the HER2 receptor on cancer cells.

Pretargeted_Imaging_Pathway cluster_step1 Step 1: Antibody Administration cluster_step2 Step 2: Clearance cluster_step3 Step 3: Imaging Agent Administration cluster_step4 Step 4: Bioorthogonal Reaction & Imaging Antibody TCO-modified anti-HER2 Antibody (e.g., THIOMAB) HER2 HER2 Receptor Antibody->HER2 Binding Clearance Unbound Antibody clears from circulation Antibody->Clearance CancerCell HER2-positive Cancer Cell IEDDA In Vivo IEDDA Reaction HER2->IEDDA at tumor site Tetrazine Radiolabeled Tetrazine (e.g., ¹¹¹In-DOTA-Tz) Tetrazine->IEDDA Imaging PET/SPECT Imaging IEDDA->Imaging Signal Generation

Pre-targeted imaging of HER2 receptors using IEDDA.

Conclusion

The inverse electron demand Diels-Alder reaction stands out as a robust and versatile tool for researchers, scientists, and drug development professionals. Its exceptional kinetics, bioorthogonality, and modular nature have enabled significant advancements in bioconjugation, targeted drug delivery, and in vivo imaging. As the understanding of this powerful reaction continues to expand and new diene and dienophile pairs with tailored properties are developed, the applications of IEDDA in medicine and biology are set to broaden even further, heralding new diagnostic and therapeutic strategies and a deeper comprehension of complex biological systems.

References

Safety and handling of Bz-(Me)Tz-NHS

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Safety and Handling of Methyltetrazine-NHS Ester

Disclaimer: The specific compound "Bz-(Me)Tz-NHS" could not be definitively identified in publicly available literature. This guide is based on the closely related and well-documented compound, Methyltetrazine-N-hydroxysuccinimidyl (NHS) Ester, a common reagent in bioconjugation. The safety and handling recommendations provided herein are based on data for this related compound and the general class of tetrazine-NHS esters. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact reagent in use.

This technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive information on the safe handling, storage, and experimental use of Methyltetrazine-NHS Ester.

Chemical and Physical Properties

Methyltetrazine-NHS Ester is an amine-reactive, bioorthogonal labeling reagent. The NHS ester moiety reacts with primary amines, such as those on the side chain of lysine residues in proteins, to form stable amide bonds.[1][2] The methyltetrazine group enables a highly specific and rapid "click" reaction with a trans-cyclooctene (TCO) partner, a key reaction in inverse electron-demand Diels-Alder cycloadditions.[1]

Table 1: Chemical Identification

Identifier Value
Common Name Methyltetrazine-NHS Ester
Synonyms 2,5-Dioxopyrrolidin-1-yl 2-(6-methyl-1,2,4,5-tetrazin-3-yl)acetate
Molecular Formula C10H9N5O4 (example)
CAS Number 1644644-96-1 (example)

Note: The exact molecular formula and CAS number can vary depending on the linker between the methyltetrazine and NHS ester.

Safety and Hazard Information

While a specific SDS for "this compound" is unavailable, the safety profiles of related tetrazine-NHS esters and the general class of N-hydroxysuccinimide esters provide guidance on potential hazards.[3][4]

Table 2: Hazard Identification and Classification

Hazard Class Description Recommendations
Skin Corrosion/Irritation May cause skin irritation.Avoid contact with skin. Wear protective gloves and lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation.Wear safety glasses or goggles.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Use in a well-ventilated area or with a fume hood. Avoid breathing dust.
Combustibility Solid which may be difficult to ignite. Dusts may form an explosive mixture with air.Avoid generating dust. Keep away from ignition sources.

Table 3: Handling and Storage

Parameter Recommendation
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Often stored at -20°C.
Incompatibilities Strong oxidizing agents. Water/moisture (leads to hydrolysis of the NHS ester).
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat.
Spill Response Clean up spills immediately. Avoid generating dust. For major spills, evacuate the area and alert emergency responders.

Experimental Protocols

The following are generalized protocols for the use of Methyltetrazine-NHS ester in protein labeling.

General Protein Labeling with Methyltetrazine-NHS Ester

This protocol outlines the basic steps for conjugating Methyltetrazine-NHS ester to a protein of interest.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.

  • Methyltetrazine-NHS ester.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • Desalting column for purification.

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare Tetrazine Solution: Immediately before use, dissolve the Methyltetrazine-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved Methyltetrazine-NHS ester to the protein solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purification: Remove unreacted tetrazine and byproducts using a desalting column.

Immobilization of a Protein onto an Amine-Reactive Surface

This protocol describes the immobilization of a protein onto a surface coated with NHS esters.

Materials:

  • Amine-reactive surface (e.g., NHS-ester coated plate).

  • Protein to be immobilized in a non-amine-containing buffer (e.g., PBS, pH 7.4).

  • Blocking buffer (e.g., 1 M ethanolamine or 100 mM glycine).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

Procedure:

  • Protein Incubation: Add the protein solution to the amine-reactive surface and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the surface several times with the wash buffer to remove unbound protein.

  • Blocking: Add the blocking buffer and incubate for 30-60 minutes to quench any unreacted NHS-ester groups.

  • Final Washing: Wash the surface again with the wash buffer. The surface is now ready for downstream applications.

Visualized Workflows and Relationships

Safe Handling Workflow

G Safe Handling Workflow for Methyltetrazine-NHS Ester cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage a Consult SDS b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Work in Ventilated Area b->c d Allow Reagent to Warm to RT Before Opening c->d e Weigh Solid in Fume Hood d->e f Dissolve in Anhydrous DMSO or DMF e->f g Add to Reaction Mixture f->g h Quench Reaction i Dispose of Waste Properly g->i h->i j Store Unused Reagent at Recommended Temperature i->j

Caption: A workflow for the safe handling of Methyltetrazine-NHS Ester.

General Protein Labeling Workflow

G General Protein Labeling Workflow prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) react Add Molar Excess of MeTz-NHS to Protein prep_protein->react prep_reagent Prepare MeTz-NHS Stock Solution (Anhydrous DMSO/DMF) prep_reagent->react incubate Incubate at RT (1 hour) react->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (Desalting Column) quench->purify analyze Analyze Labeled Protein purify->analyze

Caption: A typical experimental workflow for protein labeling with Methyltetrazine-NHS Ester.

Reaction Mechanism

G Reaction of NHS Ester with Primary Amine cluster_reactants Reactants cluster_products Products protein Protein-NH2 (Primary Amine) conjugate Protein-NH-CO-Linker-MeTz (Stable Amide Bond) protein->conjugate Nucleophilic Attack nhs_ester MeTz-Linker-NHS nhs_ester->conjugate byproduct NHS nhs_ester->byproduct Leaving Group

Caption: The reaction mechanism of a Methyltetrazine-NHS ester with a primary amine.

References

Navigating the Challenges of Amine-Reactive Tetrazine Chemistry: A Technical Guide to Bz-(Me)Tz-NHS Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Bz-(Me)Tz-NHS, a pivotal amine-reactive methyltetrazine linker for advanced bioconjugation, targeted drug delivery, and molecular imaging. Addressed to researchers, scientists, and professionals in the drug development sector, this document offers a comprehensive overview of the compound's behavior in common laboratory solvents, outlines detailed experimental protocols, and presents critical stability data to ensure successful and reproducible conjugation outcomes.

Executive Summary

This compound is a key reagent for the precise installation of a methyltetrazine moiety onto biomolecules bearing primary amines. This enables a highly efficient and selective bioorthogonal reaction with a trans-cyclooctene (TCO)-modified partner. However, the practical application of this linker is often hampered by its limited aqueous solubility and the inherent instability of the N-hydroxysuccinimide (NHS) ester in aqueous environments. This guide synthesizes available data on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and aqueous buffers, provides protocols for its dissolution and use, and discusses the critical factor of NHS ester hydrolysis.

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its effective use in bioconjugation reactions. A clear distinction exists between its solubility in organic solvents and aqueous buffers.

Solubility in DMSO

This compound exhibits good solubility in anhydrous DMSO. This property is fundamental to its application, as stock solutions are typically prepared in this solvent.

SolventSolubilityConditions
Anhydrous DMSO25 mg/mL (60.62 mM)May require ultrasonic treatment and warming to 60°C for complete dissolution. The use of newly opened, anhydrous DMSO is crucial as hygroscopic DMSO can significantly reduce solubility.

Table 1: Quantitative Solubility Data for this compound in DMSO.

Solubility in Aqueous Buffers

For applications where a higher aqueous solubility of the tetrazine linker is required, the use of derivatives incorporating a hydrophilic polyethylene glycol (PEG) spacer is recommended.

Stability in Aqueous Buffers: The Challenge of NHS Ester Hydrolysis

A crucial factor governing the efficiency of bioconjugation reactions with this compound is the stability of the NHS ester in the aqueous reaction buffer. The NHS ester is susceptible to hydrolysis, a competing reaction that renders the compound inactive for amine conjugation. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours
8.64°C10 minutes

Table 2: General Stability of NHS Esters in Aqueous Solution. This data illustrates the inverse relationship between pH and the stability of the NHS ester. Higher pH values, while promoting the reaction with primary amines, also significantly accelerate the rate of hydrolysis.

The competing pathways of desired aminolysis (conjugation) and undesired hydrolysis are illustrated in the following diagram.

G cluster_0 This compound in Aqueous Buffer cluster_1 Reaction Pathways cluster_2 Products BzMeTzNHS This compound Aminolysis Desired Aminolysis (Conjugation) BzMeTzNHS->Aminolysis + Primary Amine (e.g., Protein) Hydrolysis Undesired Hydrolysis (Inactivation) BzMeTzNHS->Hydrolysis + H₂O Conjugate Bz-(Me)Tz-Biomolecule (Stable Amide Bond) Aminolysis->Conjugate Inactive Bz-(Me)Tz-Carboxylate (Inactive) Hydrolysis->Inactive

Competing reactions of this compound in an aqueous environment.

Experimental Protocols

To ensure successful bioconjugation with this compound, it is imperative to follow a carefully designed experimental protocol that maximizes the desired reaction while minimizing hydrolysis.

Preparation of a this compound Stock Solution in DMSO
  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolution: Add anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mg/mL or 25 mg/mL).

  • Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath and warm the solution to 60°C to ensure complete dissolution.

  • Storage: The stock solution in anhydrous DMSO should be stored at -20°C or -80°C, protected from moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

General Protocol for Bioconjugation to a Primary Amine-Containing Molecule

This protocol provides a general workflow for the conjugation of this compound to a protein.

G start Start prep_protein 1. Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) start->prep_protein prep_stock 2. Prepare this compound Stock Solution in Anhydrous DMSO prep_protein->prep_stock add_reagent 3. Add this compound Stock Solution to Protein Solution (Final DMSO conc. <10%) prep_stock->add_reagent react 4. Incubate Reaction (e.g., 1-2 hours at RT or overnight at 4°C) add_reagent->react quench 5. Quench Reaction (Optional) (e.g., with Tris or Glycine) react->quench purify 6. Purify the Conjugate (e.g., Desalting Column, Dialysis) quench->purify end End purify->end

Experimental workflow for the bioconjugation of this compound.

Methodology:

  • Buffer Preparation: Prepare the protein or other amine-containing molecule in an amine-free buffer at a pH between 7.2 and 8.0. Common buffers include Phosphate-Buffered Saline (PBS) or HEPES. Avoid buffers containing primary amines such as Tris or glycine, as they will compete in the reaction.

  • Reagent Addition: While gently vortexing the protein solution, add the calculated amount of the this compound stock solution. It is crucial to ensure that the final concentration of DMSO in the reaction mixture is low (typically less than 10%) to avoid denaturation of the protein.

  • Reaction Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature may need to be determined empirically for each specific system.

  • Quenching: The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of approximately 50 mM.

  • Purification: Remove excess, unreacted this compound and the NHS byproduct by a suitable method such as a desalting column, size-exclusion chromatography, or dialysis.

Conclusion and Recommendations

The successful application of this compound in bioconjugation hinges on a clear understanding of its solubility and stability characteristics. While exhibiting good solubility in anhydrous DMSO, its poor aqueous solubility necessitates the use of a DMSO stock solution for introduction into aqueous reaction media. The inherent instability of the NHS ester in aqueous solutions, particularly at higher pH values, requires careful control of reaction conditions to maximize conjugation efficiency. For researchers requiring linkers with enhanced aqueous solubility, PEGylated derivatives of methyltetrazine-NHS ester are a viable alternative. By adhering to the protocols and considering the stability data presented in this guide, scientists can effectively leverage the power of this compound for their bioorthogonal chemistry needs.

References

Methodological & Application

Application Notes and Protocols for Bz-(Me)Tz-NHS Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the covalent labeling of proteins with Bz-(Me)Tz-NHS ester, a methyltetrazine-functionalized N-hydroxysuccinimide ester. This reagent facilitates a two-step bioconjugation strategy, beginning with the modification of primary amines on the protein surface, followed by a highly specific and efficient bioorthogonal "click chemistry" reaction. The methyltetrazine group is particularly stable, making it well-suited for multi-step procedures and in vivo applications.[1][2][3]

The primary application of this labeling technique is to introduce a tetrazine moiety onto a biomolecule, which can then be specifically reacted with a trans-cyclooctene (TCO)-tagged molecule in a bioorthogonal manner.[4][5] This inverse-electron-demand Diels-Alder cycloaddition (IEDDA) is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst. This methodology is frequently employed in pre-targeted imaging and therapy, where a tetrazine-labeled antibody is administered and allowed to accumulate at a target site before the introduction of a TCO-labeled imaging agent or therapeutic payload.

Principle of the Reaction

The protein labeling process using this compound ester involves two key chemical reactions:

  • Amine Labeling: The N-hydroxysuccinimide (NHS) ester of the Bz-(Me)Tz reagent reacts with primary amines (the N-terminus and the ε-amino group of lysine residues) on the protein surface. This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly basic pH (7.2-8.5).

  • Bioorthogonal "Click" Reaction (IEDDA): The now tetrazine-labeled protein can be reacted with a molecule containing a trans-cyclooctene (TCO) group. The IEDDA reaction between the tetrazine and TCO is highly specific and rapid, forming a stable covalent bond.

Quantitative Data Summary

The efficiency and outcome of the labeling reaction can be influenced by several factors. The following tables summarize key quantitative parameters to consider for successful protein labeling with methyltetrazine-NHS esters.

ParameterRecommended RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations generally lead to higher labeling efficiency.
Molar Excess of this compound 5 to 20-foldThe optimal ratio should be determined empirically for each protein to achieve the desired degree of labeling.
Reaction pH 7.2 - 8.5A slightly basic pH is required for the efficient reaction of the NHS ester with primary amines.
Reaction Time 1 - 4 hoursThe reaction time can be adjusted to control the degree of labeling.
Reaction Temperature Room Temperature or 4°CRoom temperature is typically sufficient, while 4°C can be used for sensitive proteins.
Quenching Reagent Tris or Glycine (50-100 mM final concentration)Used to stop the reaction by consuming unreacted NHS ester.
PropertyValueReference
Reaction Rate of Tetrazine-TCO Ligation up to 8 x 10⁴ M⁻¹s⁻¹
Typical Degree of Labeling (DOL) 2 - 5

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound Ester

This protocol describes the modification of a protein with a methyltetrazine group using a this compound ester.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., PD-10)

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.

  • Prepare this compound Ester Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound ester to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching the Reaction: To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove the unreacted this compound ester and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization (Degree of Labeling - DOL): Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the tetrazine (at its specific absorbance maximum, if applicable and known). A correction factor for the absorbance of the dye at 280 nm should be applied.

Protocol 2: Bioorthogonal Ligation of Tetrazine-Labeled Protein with a TCO-Functionalized Molecule

This protocol outlines the "click" reaction between the tetrazine-functionalized protein and a TCO-containing molecule.

Materials:

  • Purified tetrazine-labeled protein from Protocol 1

  • TCO-functionalized molecule (e.g., a fluorescent probe, biotin, or drug)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Reactants: The purified tetrazine-labeled protein should be in an appropriate buffer like PBS, pH 7.4. Prepare a stock solution of the TCO-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Click Reaction: Add a 1.5- to 3-fold molar excess of the TCO-functionalized molecule to the tetrazine-labeled protein.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light if using a fluorescent TCO-reagent.

  • Purification: If necessary, remove the excess, unreacted TCO-functionalized molecule using a desalting column or dialysis.

Visualizations

experimental_workflow cluster_step1 Step 1: Protein Labeling cluster_step2 Step 2: Bioorthogonal Ligation A Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3) C Labeling Reaction (1 hr, room temperature) A->C B Prepare this compound Ester Solution (10 mg/mL in DMSO or DMF) B->C D Quench Reaction (Tris or Glycine) C->D E Purification (Desalting Column) D->E F Characterize (Determine DOL) E->F G Tetrazine-Labeled Protein F->G I Click Reaction (IEDDA) (30-60 min, room temperature) G->I H TCO-Functionalized Molecule H->I J Purification (Optional) I->J K Final Labeled Protein Conjugate J->K

Caption: Experimental workflow for protein labeling with this compound and subsequent bioorthogonal ligation.

pretargeting_pathway cluster_in_vivo In Vivo Application: Pre-targeted Imaging A Inject Bz-(Me)Tz-Labeled Antibody B Antibody Accumulates at Target Site (e.g., Tumor) A->B C Clearance of Unbound Antibody from Circulation B->C D Inject TCO-Labeled Imaging Agent (e.g., PET tracer) C->D E Rapid In Vivo 'Click' Reaction (IEDDA) at Target Site D->E F Imaging of Target Site (e.g., PET Scan) E->F

Caption: Signaling pathway for pre-targeted in vivo imaging using a Bz-(Me)Tz-labeled antibody.

References

Application Notes and Protocols for Bz-(Me)Tz-NHS Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of Bz-(Me)Tz-NHS ester to primary amine-containing biomolecules, such as antibodies, proteins, and peptides. This compound is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs) and for applications in proteomics and molecular imaging.[1]

The this compound molecule incorporates two key reactive moieties:

  • N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as the lysine residues present on the surface of proteins, to form stable amide bonds.[2][3] This reaction is most effective under slightly basic pH conditions.[4]

  • Methyltetrazine (Me)Tz: This component is highly reactive in inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained dienophiles, most notably trans-cyclooctene (TCO).[5] This "click chemistry" reaction is characterized by its exceptionally fast kinetics and high specificity, enabling efficient and bioorthogonal conjugation.

This two-step conjugation strategy allows for the precise and stable attachment of a tetrazine moiety to a biomolecule, which can then be selectively reacted with a TCO-tagged molecule of interest. The inclusion of a methyl group on the tetrazine ring enhances its stability.

Chemical Reaction Pathway

The conjugation process involves two primary steps. First, the NHS ester of the Bz-(Me)Tz linker reacts with primary amines on a biomolecule to form a stable amide bond. Subsequently, the tetrazine-modified biomolecule reacts with a TCO-modified molecule via an iEDDA cycloaddition.

Biomolecule Biomolecule (e.g., Antibody) with primary amines (-NH2) TetrazineModified Tetrazine-Modified Biomolecule Biomolecule->TetrazineModified + this compound (Amine Reaction) pH 7.2-8.5 BzMeTzNHS This compound FinalConjugate Final Conjugate TetrazineModified->FinalConjugate + TCO-Modified Molecule (iEDDA Click Reaction) TCO_Molecule TCO-Modified Molecule

Figure 1: Chemical reaction pathway for this compound conjugation.

Experimental Protocols

This section provides a detailed methodology for the conjugation of this compound to an antibody.

Materials and Reagents
  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • This compound ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography columns such as Zeba™ Spin Desalting Columns or PD-10 columns)

  • Standard laboratory equipment (reaction vials, magnetic stirrer, etc.)

Experimental Workflow

The following diagram illustrates the key steps in the this compound conjugation workflow.

cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis A 1. Prepare Antibody (Buffer exchange to amine-free buffer) B 2. Prepare this compound (Dissolve in anhydrous DMSO/DMF) C 3. Reaction (Add NHS ester to antibody solution) B->C D 4. Incubation (Room temp. for 1-2 hours) C->D E 5. Quenching (Add Tris or glycine) D->E F 6. Purification (Size-Exclusion Chromatography) E->F G 7. Characterization (e.g., DOL determination) F->G

Figure 2: Experimental workflow for this compound conjugation.
Step-by-Step Protocol

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or carrier proteins (e.g., BSA), it is essential to perform a buffer exchange into an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.4.

    • Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

  • This compound Solution Preparation:

    • Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved this compound ester solution to the antibody solution. The optimal molar ratio should be determined empirically for each specific antibody.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v).

    • Gently mix the reaction solution immediately after adding the NHS ester.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing. Protect from light if the tetrazine moiety is light-sensitive.

  • Quenching (Optional but Recommended):

    • To stop the reaction, add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound ester and reaction byproducts using a size-exclusion chromatography column (e.g., Zeba™ Spin Desalting Column or a PD-10 column) equilibrated with PBS. Follow the manufacturer's instructions for the selected column.

  • Characterization:

    • Determine the concentration of the purified tetrazine-modified antibody using a spectrophotometer at 280 nm.

    • The degree of labeling (DOL), which is the average number of tetrazine molecules per antibody, can be determined using UV-Vis spectrophotometry or mass spectrometry.

Data Presentation

The following tables summarize key quantitative parameters for the this compound conjugation protocol.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
Antibody Concentration1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Excess of NHS Ester5 - 20 foldThe optimal ratio should be determined empirically.
Reaction pH8.0 - 8.5Optimal for NHS ester reaction with primary amines.
Reaction Time1 - 2 hours at RT or overnight at 4°CLonger incubation at 4°C may be gentler for the antibody.
Final DMSO/DMF Conc.< 10% (v/v)High concentrations of organic solvents can denature the antibody.

Table 2: Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Conjugation Yield Hydrolysis of NHS esterPrepare NHS ester solution immediately before use in anhydrous solvent.
Suboptimal pHEnsure the reaction buffer pH is between 8.0 and 8.5.
Presence of primary amines in the bufferPerform buffer exchange to an amine-free buffer (e.g., PBS).
Protein Aggregation High degree of labelingOptimize the molar excess of the NHS ester by performing a titration.
Unstable antibodyEnsure optimal buffer conditions for antibody stability.
High Background/Non-specific Binding Excess unreacted NHS esterEnsure the quenching step is performed and the purification is efficient.

Conclusion

The conjugation of this compound to biomolecules is a robust and efficient method for introducing a stable and highly reactive tetrazine moiety. By carefully controlling the reaction conditions, researchers can achieve a desired degree of labeling for a wide range of applications, from targeted drug delivery to advanced bio-imaging. The protocols and data presented in this document provide a comprehensive guide for the successful implementation of this powerful bioconjugation technique.

References

Application Notes and Protocols for Antibody Labeling with Bz-(Me)Tz-NHS for Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and stable labeling of antibodies is fundamental to the development of sensitive and robust immunoassays. This document provides detailed application notes and protocols for the use of Bz-(Me)Tz-NHS ester for the covalent modification of antibodies. This reagent facilitates a two-step labeling strategy leveraging bioorthogonal "click chemistry." Initially, the antibody is functionalized with a methyltetrazine (Me-Tz) moiety via the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines (e.g., lysine residues) on the antibody. The tetrazine-modified antibody can then be rapidly and specifically conjugated to a reporter molecule (e.g., fluorophore, enzyme, or biotin) functionalized with a trans-cyclooctene (TCO) group through an inverse electron demand Diels-Alder (IEDDA) reaction.[1][2][3][4][5] This bioorthogonal approach offers exceptional reaction kinetics and specificity, proceeding efficiently under physiological conditions without the need for a catalyst. The inclusion of a polyethylene glycol (PEG) spacer in many commercial linkers can enhance solubility and minimize steric hindrance.

These protocols are designed to guide researchers through the antibody modification, purification, and subsequent immunoassay application, ensuring reproducible and reliable results.

Principle of the Reaction

The antibody labeling process using this compound involves two key chemical reactions. The first is the acylation of primary amines on the antibody by the NHS ester, forming a stable amide bond. The second is the bioorthogonal IEDDA reaction between the introduced tetrazine and a TCO-modified label.

Diagram: Two-Step Antibody Conjugation Workflow

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Bioorthogonal Ligation Antibody Antibody Reaction1 Amine-Reactive Conjugation (pH 7.2-8.5) Antibody->Reaction1 This compound This compound This compound->Reaction1 Tz-Antibody Tetrazine-Modified Antibody Reaction1->Tz-Antibody Reaction2 Inverse Electron Demand Diels-Alder (IEDDA) 'Click' Reaction Tz-Antibody->Reaction2 TCO-Label TCO-Modified Reporter TCO-Label->Reaction2 Labeled_Antibody Labeled Antibody Conjugate Reaction2->Labeled_Antibody

Caption: Two-step antibody conjugation workflow using this compound.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and expected outcomes for antibody labeling with this compound. These values should be considered as starting points and may require optimization for specific antibodies and applications.

Table 1: Recommended Reaction Conditions for Antibody Modification

ParameterRecommended RangeNotes
Antibody Concentration1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Excess of this compound5:1 to 20:1The optimal ratio should be determined empirically.
Reaction BufferAmine-free buffer (e.g., PBS, Borate, or Bicarbonate buffer)Buffers containing primary amines (e.g., Tris) will compete with the antibody for the NHS ester and must be avoided.
Reaction pH7.2 - 8.5pH 8.0-8.5 can increase the reactivity of the NHS ester.
Reaction Time1 - 4 hoursCan be performed overnight on ice.
Reaction TemperatureRoom Temperature (20-25°C) or 4°CRoom temperature is typical for shorter incubation times.

Table 2: Typical Parameters for Tetrazine-TCO Ligation

ParameterValueNotes
Reaction KineticsUp to 106 M-1s-1Extremely fast reaction kinetics allow for rapid labeling.
Reaction BufferPBS, pH 7.4The reaction is efficient under physiological conditions.
Incubation Time15 - 60 minutesReaction progress can sometimes be monitored by the disappearance of the tetrazine's color.
Incubation TemperatureRoom Temperature (20-25°C) or 37°C

Experimental Protocols

Protocol 1: Antibody Preparation and Modification with this compound

This protocol describes the functionalization of a primary antibody with tetrazine moieties.

Materials:

  • Purified antibody (1-10 mg/mL in an amine-free buffer like PBS)

  • This compound ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis equipment for purification

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

  • Prepare this compound Stock Solution:

    • Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10:1).

    • While gently vortexing the antibody solution, slowly add the calculated amount of the this compound solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. Alternatively, the reaction can be carried out overnight at 4°C.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM to react with any excess NHS ester.

  • Purification of Tetrazine-Modified Antibody:

    • Remove unreacted this compound and byproducts by passing the reaction mixture over a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively, dialysis can be used to remove low-molecular-weight impurities.

    • Collect the fractions containing the tetrazine-modified antibody.

Diagram: Antibody Modification and Purification Workflow

G Start Purified Antibody in Amine-Free Buffer Add_NHS Add NHS Ester to Antibody (Molar Excess) Start->Add_NHS Prepare_NHS Prepare Fresh This compound in DMSO/DMF Prepare_NHS->Add_NHS Incubate Incubate 1-2h at RT or overnight at 4°C Add_NHS->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify via Size-Exclusion Chromatography or Dialysis Quench->Purify End Tetrazine-Modified Antibody Purify->End

Caption: Workflow for the modification and purification of antibodies.

Protocol 2: Labeling of Tetrazine-Modified Antibody with a TCO-Reporter

This protocol describes the bioorthogonal "click" reaction to conjugate the tetrazine-modified antibody with a TCO-functionalized reporter molecule.

Materials:

  • Tetrazine-modified antibody (from Protocol 1)

  • TCO-modified reporter molecule (e.g., TCO-fluorophore, TCO-biotin)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation:

    • Prepare a solution of the tetrazine-modified antibody in the Reaction Buffer.

    • Dissolve the TCO-modified reporter in a compatible solvent (e.g., DMSO or water) at a known concentration.

  • Click Reaction:

    • Add the TCO-modified reporter to the tetrazine-modified antibody solution. A slight molar excess (e.g., 1.5 to 5-fold) of the TCO-reporter is typically used.

    • Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the rapid kinetics.

  • Purification (Optional):

    • If necessary, the final labeled antibody conjugate can be purified from any excess TCO-reporter molecule by size-exclusion chromatography or dialysis, depending on the size of the reporter.

Application in Immunoassays: Example with ELISA

The tetrazine-TCO ligation strategy can significantly enhance the sensitivity of immunoassays like ELISA by enabling covalent and oriented immobilization of antibodies.

Diagram: Principle of a Sandwich ELISA with Covalent Antibody Immobilization

G cluster_0 Surface Functionalization cluster_1 Immunoassay Steps Plate Microtiter Plate Tz_Surface Tetrazine-Functionalized Surface Plate->Tz_Surface Surface Chemistry Immobilization Covalent Immobilization (Tz-TCO Ligation) Tz_Surface->Immobilization TCO_Ab TCO-Modified Capture Antibody TCO_Ab->Immobilization Antigen Antigen Immobilization->Antigen Capture Detection_Ab Enzyme-Labeled Detection Antibody Antigen->Detection_Ab Binding Substrate Substrate Detection_Ab->Substrate Enzymatic Reaction Signal Colorimetric Signal Substrate->Signal

References

Application Notes and Protocols for Cell Surface Labeling using Bz-(Me)Tz-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted labeling of cell surface proteins is a cornerstone of modern biological research and therapeutic development. Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, has provided powerful tools for this purpose. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a premier bioorthogonal reaction known for its exceptionally fast kinetics and high specificity.[1]

This document provides detailed protocols for a two-step cell surface labeling strategy utilizing the amine-reactive Bz-(Me)Tz-NHS ester . In the first step, the N-hydroxysuccinimidyl (NHS) ester of the methyltetrazine derivative reacts with primary amines on cell surface proteins, such as lysine residues, to covalently attach the tetrazine moiety.[2][3] In the second step, the tetrazine-labeled cells can be detected or targeted with any molecule functionalized with a trans-cyclooctene (TCO) group, such as a fluorescent probe for imaging or a therapeutic agent for targeted delivery. The methyltetrazine core offers enhanced stability compared to unsubstituted tetrazines, making it well-suited for multi-step biological experiments.[4]

Principle of the Method

The this compound labeling protocol is a two-stage process:

  • Amine-Reactive Labeling: The NHS ester of the Bz-(Me)Tz reagent reacts with primary amines on cell surface proteins in a basic environment (pH 8.0-8.5) to form stable amide bonds. This step effectively "paints" the cell surface with tetrazine molecules.

  • Bioorthogonal Ligation: The tetrazine-functionalized cells are then incubated with a TCO-containing molecule of interest (e.g., TCO-Fluorophore, TCO-Biotin, TCO-Drug). The tetrazine and TCO groups rapidly and specifically react via an iEDDA cycloaddition to form a stable covalent bond, completing the labeling process.[1]

This method allows for the decoupling of the protein modification step from the probe introduction, providing flexibility and modularity in experimental design.

Quantitative Data

The efficiency of cell surface labeling and the effect on cell viability are critical parameters for any labeling protocol. The following tables summarize representative quantitative data for methyltetrazine-based cell surface labeling.

Table 1: Labeling Efficiency of Tetrazine-Functionalized Cells

This table presents typical flow cytometry data from cells that have been first labeled with a tetrazine and subsequently stained with a TCO-conjugated fluorescent probe. The data demonstrates a significant increase in fluorescence intensity in the labeled cells compared to unlabeled controls, indicating high labeling efficiency and a high signal-to-background ratio.

Cell PopulationMean Fluorescence Intensity (Arbitrary Units)Signal-to-Background Ratio
Unlabeled Control Cells1501.0
Tetrazine-Labeled Cells + TCO-Fluorophore450030.0
Table 2: Cell Viability after Tetrazine Labeling

This table shows representative data from an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as a measure of cell viability. The data indicates that treatment with a methyltetrazine compound at typical working concentrations has a minimal effect on cell viability.

TreatmentConcentrationCell Viability (%)
Untreated Control-100
This compound (estimated)50 µM>95
TCO-Fluorophore10 µM>98
Labeled Cells (Two-step)->95

Experimental Protocols

Protocol 1: Cell Surface Labeling with this compound Ester

This protocol describes the covalent attachment of the methyltetrazine moiety to primary amines on the surface of living cells.

Materials:

  • Cells in suspension or adherent cells in culture plates

  • This compound ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Dulbecco's Phosphate-Buffered Saline (DPBS), without calcium and magnesium

  • Reaction Buffer: 0.1 M sodium bicarbonate in DPBS, pH 8.3

  • Quenching Buffer: 100 mM glycine or Tris-HCl in DPBS, pH 8.3

  • Cell culture medium appropriate for the cell line

Procedure:

  • Cell Preparation:

    • Suspension Cells: Harvest cells and wash twice with ice-cold DPBS by centrifugation at 300 x g for 5 minutes. Resuspend the cell pellet in ice-cold Reaction Buffer at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

    • Adherent Cells: Wash the cell monolayer twice with ice-cold DPBS. Add ice-cold Reaction Buffer to cover the cell monolayer.

  • This compound Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound ester in anhydrous DMSO.

  • Labeling Reaction: Add the this compound ester stock solution to the cell suspension or the buffer covering the adherent cells to a final concentration of 100-500 µM.

  • Incubation: Incubate the cells for 30 minutes at room temperature with gentle agitation. For adherent cells, gently rock the plate.

  • Quenching:

    • Suspension Cells: Add Quenching Buffer to a final concentration of 10-20 mM. Incubate for 10 minutes at room temperature. Pellet the cells by centrifugation at 300 x g for 5 minutes and discard the supernatant.

    • Adherent Cells: Add Quenching Buffer to the plate to a final concentration of 10-20 mM. Incubate for 10 minutes at room temperature. Aspirate the buffer.

  • Washing: Wash the cells three times with ice-cold DPBS.

  • Proceed to Bioorthogonal Ligation: The tetrazine-labeled cells are now ready for the reaction with a TCO-functionalized molecule (Protocol 2).

Protocol 2: Bioorthogonal Ligation with a TCO-Functionalized Probe

This protocol describes the reaction of the tetrazine-labeled cells with a TCO-conjugated probe (e.g., a fluorophore for imaging).

Materials:

  • Tetrazine-labeled cells (from Protocol 1)

  • TCO-functionalized probe (e.g., TCO-Cy5)

  • DPBS with 1% Bovine Serum Albumin (BSA) (Staining Buffer)

Procedure:

  • Cell Resuspension: Resuspend the tetrazine-labeled cells in Staining Buffer at a concentration of 1 x 10^6 cells/mL. For adherent cells, add Staining Buffer to the plate.

  • TCO-Probe Solution Preparation: Prepare a working solution of the TCO-functionalized probe in Staining Buffer. The optimal concentration should be determined empirically but is typically in the range of 1-10 µM.

  • Ligation Reaction: Add the TCO-probe solution to the cells.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with Staining Buffer to remove unbound probe.

  • Analysis: The cells are now labeled and ready for analysis by flow cytometry or fluorescence microscopy.

Application Example: Investigating GPCR Oligomerization

Bioorthogonal labeling with this compound can be applied to study the oligomerization of G-protein coupled receptors (GPCRs), a key aspect of their signaling function.

Experimental Design:

  • Cell Line Preparation: Use two populations of cells, each expressing a GPCR of interest fused to a different tag (e.g., HA-tag and Myc-tag).

  • Labeling: Label one cell population (e.g., HA-tagged GPCR) with this compound as described in Protocol 1.

  • Co-culture and Ligation: Co-culture the tetrazine-labeled cells with the unlabeled cells (Myc-tagged GPCR). Then, add a TCO-functionalized probe that can be used for crosslinking or proximity ligation assays.

  • Analysis: Analyze the formation of GPCR oligomers by techniques such as Förster Resonance Energy Transfer (FRET) if a FRET pair of TCO-fluorophores is used on two different receptors, or by co-immunoprecipitation followed by western blotting.

Visualizations

Chemical Reaction and Workflow

G This compound Cell Surface Labeling Workflow cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Bioorthogonal Ligation A Cell with Surface Amines (-NH2) B Add this compound pH 8.3, 30 min, RT A->B Reaction Initiation C Tetrazine-Labeled Cell B->C Amide Bond Formation D Add TCO-Probe (e.g., TCO-Fluorophore) C->D Reaction Initiation E Labeled Cell for Analysis D->E iEDDA Cycloaddition F Analysis (Flow Cytometry, Microscopy) E->F

Caption: Experimental workflow for two-step cell surface labeling.

Signaling Pathway Investigation: GPCR Dimerization

G Studying GPCR Dimerization cluster_0 Cell Population 1 cluster_1 Cell Population 2 cluster_2 Outcome A GPCR-A expressing cell B Label with This compound A->B C Tz-labeled GPCR-A cell B->C E Co-culture cells C->E D GPCR-B expressing cell D->E F Add TCO-FRET Donor & TCO-FRET Acceptor E->F G Analyze FRET Signal F->G H High FRET Signal (GPCRs are in close proximity, likely dimerized) G->H I Low FRET Signal (GPCRs are not in close proximity) G->I

Caption: Logic diagram for investigating GPCR dimerization using bioorthogonal labeling.

References

Application Notes and Protocols for Peptide Bioconjugation with Bz-(Me)Tz-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the bioconjugation of peptides with Bz-(Me)Tz-NHS ester. This compound is a third-generation click chemistry reagent that contains a methyltetrazine moiety, enabling rapid and specific copper-free click conjugation with molecules containing a strained alkene, such as trans-cyclooctene (TCO).[1] The N-Hydroxysuccinimide (NHS) ester group allows for efficient and covalent attachment to primary amines, such as the N-terminus and the side chain of lysine residues on peptides, through the formation of a stable amide bond.[2][3]

This bioconjugation strategy is a powerful tool for the development of peptide-based therapeutics, diagnostics, and research probes. The resulting peptide-tetrazine conjugates can be subsequently reacted with TCO-modified molecules in a bioorthogonal manner, even in complex biological systems.

Principle of the Method

The bioconjugation process involves a two-step chemical reaction:

  • Amine Acylation: The NHS ester of this compound reacts with primary amines on the peptide (N-terminus or lysine side chains) to form a stable amide bond. This reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5).[2]

  • Bioorthogonal "Click" Reaction (Subsequent Step): The tetrazine-modified peptide can then be reacted with a TCO-containing molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is highly efficient and specific, proceeding rapidly under physiological conditions without the need for a catalyst.[4]

Quantitative Data Summary

The efficiency and outcome of the bioconjugation reaction can be influenced by several factors, including the peptide sequence, the number of available primary amines, and the reaction conditions. Researchers should optimize these parameters for each specific peptide. The following table summarizes key quantitative parameters that should be determined experimentally.

ParameterTypical RangeMethod of DeterminationNotes
Degree of Labeling (DoL) 1 - 3Mass Spectrometry (MALDI-TOF or ESI-MS)The DoL indicates the average number of Bz-(Me)Tz molecules conjugated per peptide.
Conjugation Efficiency > 80%RP-HPLC, Mass SpectrometryCalculated as the percentage of the initial peptide that is successfully conjugated.
Yield of Purified Conjugate 50 - 70%UV-Vis Spectroscopy (at 280 nm)The final yield after purification steps.
Stability of Conjugate (in PBS at 4°C) > 95% over 7 daysRP-HPLCAssesses the stability of the amide bond and the tetrazine moiety over time.
Purity of Final Product > 95%RP-HPLCThe purity of the final peptide-tetrazine conjugate after purification.

Experimental Protocols

Materials and Reagents
  • Peptide of interest with at least one primary amine.

  • This compound ester.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.0-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

  • Characterization Instruments: Mass Spectrometer (MALDI-TOF or ESI-MS).

Protocol 1: Bioconjugation of Peptides with this compound
  • Peptide Preparation:

    • Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound ester in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the this compound stock solution to the peptide solution. The optimal molar ratio should be determined empirically for each peptide.

    • Gently mix the reaction by pipetting up and down or vortexing at a low speed.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Longer incubation times may be required for reactions performed at a lower pH.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted this compound ester.

Protocol 2: Purification of the Peptide-Bz-(Me)Tz Conjugate
  • Purification by RP-HPLC:

    • The standard method for purifying peptide conjugates is RP-HPLC using a C18 column.

    • Use a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • The polarity of the eluent is gradually decreased by increasing the proportion of acetonitrile, which allows for the separation of the labeled peptide from unlabeled peptide and other impurities.

    • Monitor the elution profile at 210-220 nm and at the characteristic absorbance wavelength of the tetrazine moiety (if applicable).

  • Fraction Collection and Lyophilization:

    • Collect the fractions containing the purified peptide-Bz-(Me)Tz conjugate.

    • Confirm the purity of the collected fractions using analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final product as a powder.

Protocol 3: Characterization of the Peptide-Bz-(Me)Tz Conjugate
  • Mass Spectrometry Analysis:

    • The molecular weight of the purified conjugate should be determined by mass spectrometry (MALDI-TOF or ESI-MS) to confirm successful conjugation and to determine the degree of labeling.

    • The mass of the conjugate will be the mass of the original peptide plus the mass of the Bz-(Me)Tz moiety for each successful conjugation.

Visualizations

G Chemical Reaction Pathway for Peptide Bioconjugation with this compound Peptide Peptide with Primary Amine (N-terminus or Lysine) Peptide_BzTz Peptide-Bz-(Me)Tz Conjugate (Stable Amide Bond) Peptide->Peptide_BzTz pH 7.2-8.5 BzTzNHS This compound BzTzNHS->Peptide_BzTz NHS_byproduct N-Hydroxysuccinimide (Byproduct) G Experimental Workflow Start Start: Peptide & this compound Preparation 1. Prepare Peptide and This compound Solutions Start->Preparation Conjugation 2. Mix and Incubate (1-4h at RT or 4°C overnight) Preparation->Conjugation Quenching 3. Quench Reaction with Tris Buffer Conjugation->Quenching Purification 4. Purify by RP-HPLC Quenching->Purification Characterization 5. Characterize by Mass Spectrometry Purification->Characterization FinalProduct End: Pure Peptide-Bz-(Me)Tz Conjugate Characterization->FinalProduct

References

Application Notes and Protocols for Bz-(Me)Tz-NHS Reaction with TCO-Modified Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bz-(Me)Tz-NHS ester for the chemoselective ligation with trans-cyclooctene (TCO)-modified molecules. This powerful bioorthogonal reaction, based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, offers exceptionally fast kinetics and high specificity, making it an ideal tool for various applications in bioconjugation, drug delivery, and molecular imaging.

Introduction to the Tetrazine-TCO Ligation

The reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry.[1] This ligation proceeds via a [4+2] cycloaddition mechanism where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.[1] This is followed by a retro-Diels-Alder reaction, irreversibly releasing dinitrogen gas (N₂) and forming a stable dihydropyridazine product.[1] The key advantages of this reaction include:

  • Extraordinarily Fast Kinetics: Second-order rate constants are among the highest for any bioorthogonal reaction, typically in the range of 10³ to 10⁶ M⁻¹s⁻¹.[1][2] This allows for efficient labeling at low, biocompatible concentrations.

  • High Specificity and Orthogonality: The reaction is highly selective and does not interfere with native biological functional groups such as amines and thiols.

  • Biocompatibility: The reaction proceeds rapidly under physiological conditions (pH, temperature) without the need for cytotoxic catalysts like copper.

  • Irreversibility: The formation of the stable dihydropyridazine product and the release of nitrogen gas make the reaction irreversible.

The this compound ester is a third-generation click chemistry reagent containing a methyltetrazine moiety. The methyl group enhances the stability of the tetrazine ring in aqueous environments, providing a balance between high reactivity and stability, which is crucial for multi-step bioconjugation procedures. The N-hydroxysuccinimide (NHS) ester group allows for the efficient labeling of primary amines, such as the lysine residues in proteins and antibodies.

Quantitative Data: Reaction Kinetics

The rate of the tetrazine-TCO ligation is highly dependent on the specific structures of the tetrazine and TCO derivatives. The table below summarizes key kinetic data for relevant tetrazine compounds, providing an estimate for the reactivity of this compound. The structure of (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine is a close proxy for the reactive moiety of this compound once conjugated to a molecule.

Tetrazine DerivativeTCO DerivativeSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamineTCOPBS373,300
3-(p-aminophenyl)-6-methyl-s-tetrazineTCOPBS3726,000
3,6-di-(2-pyridyl)-s-tetrazineTCO-OH (axial)PBS37(13 ± 0.08) x 10³
3,6-di-(2-pyridyl)-s-tetrazines-TCON/AN/A(3,300 ± 40) x 10³

Experimental Protocols

Here we provide detailed protocols for a two-step bioconjugation workflow: first, the modification of a protein with a TCO-NHS ester, and second, the ligation of the TCO-modified protein with a molecule labeled with this compound.

Protocol 1: Modification of Proteins with TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEGn-NHS ester (the PEG linker enhances solubility and reduces steric hindrance)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns

Procedure:

  • Protein Preparation: If the protein solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), it must be purified. Exchange the protein into the Reaction Buffer to a concentration of 1-5 mg/mL using a spin desalting column.

  • TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEGn-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.

  • Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired buffer for the subsequent ligation step (e.g., PBS, pH 7.4).

Protocol 2: Ligation of TCO-Modified Protein with a Bz-(Me)Tz-Labeled Molecule

This protocol describes the bioorthogonal ligation of the TCO-modified protein with a molecule that has been previously labeled with this compound.

Materials:

  • TCO-modified protein (from Protocol 1)

  • Bz-(Me)Tz-labeled molecule (e.g., small molecule, peptide, or another protein)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation: Prepare solutions of the TCO-modified protein and the Bz-(Me)Tz-labeled molecule in the Reaction Buffer.

  • Ligation Reaction: Mix the TCO-modified protein and the Bz-(Me)Tz-labeled molecule in a 1:1 to 1:1.5 molar ratio (TCO:Tetrazine). A slight excess of the tetrazine component can help drive the reaction to completion.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature. For less concentrated solutions, the incubation time can be extended or the reaction can be performed at 4°C overnight.

  • Monitoring the Reaction (Optional): The progress of the ligation can be monitored by measuring the decrease in the characteristic absorbance of the tetrazine at approximately 520-540 nm.

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.

Mandatory Visualizations

Workflow for Protein-Protein Conjugation using this compound and TCO-NHS

G cluster_0 Step 1: Protein A Modification cluster_1 Step 2: Protein B Modification cluster_2 Step 3: Bioorthogonal Ligation P_A Protein A (in amine-free buffer) Incubate_1 Incubate (RT, 1 hr) P_A->Incubate_1 TCO_NHS TCO-PEG-NHS (in DMSO) TCO_NHS->Incubate_1 Purify_1 Purify (Desalting Column) Incubate_1->Purify_1 TCO_P_A TCO-Protein A Purify_1->TCO_P_A Mix Mix TCO-Protein A and Bz-(Me)Tz-Protein B TCO_P_A->Mix P_B Protein B (in amine-free buffer) Incubate_2 Incubate (RT, 1 hr) P_B->Incubate_2 BzTz_NHS This compound (in DMSO) BzTz_NHS->Incubate_2 Purify_2 Purify (Desalting Column) Incubate_2->Purify_2 BzTz_P_B Bz-(Me)Tz-Protein B Purify_2->BzTz_P_B BzTz_P_B->Mix Incubate_3 Incubate (RT, 1-2 hr) Mix->Incubate_3 Final_Conj Protein A - Protein B Conjugate Incubate_3->Final_Conj

Caption: Workflow for creating a protein-protein conjugate.

Reaction Mechanism: Tetrazine-TCO Ligation

G cluster_0 Inverse-Electron-Demand Diels-Alder cluster_1 Retro-Diels-Alder & Product Formation Tetrazine Tetrazine (Diene) Intermediate Unstable Tricyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition TCO TCO (Dienophile) TCO->Intermediate N2 N₂ Gas Intermediate->N2 Irreversible Elimination Product Stable Dihydropyridazine Product Intermediate->Product

Caption: Mechanism of the Tetrazine-TCO bioorthogonal reaction.

Troubleshooting and Considerations

  • Hydrolysis of NHS Esters: NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions. It is crucial to prepare stock solutions in anhydrous DMSO or DMF and use them immediately. The pH of the labeling reaction should be carefully controlled (typically 7.5-8.5) to balance amine reactivity and NHS ester hydrolysis.

  • Solubility: While the methyl group and potential PEG linkers improve the aqueous solubility of the reagents, some derivatives may still have limited solubility. Ensure complete dissolution of the reagents before adding them to the reaction mixture.

  • Stoichiometry: The molar ratio of the NHS ester to the protein and the TCO to the tetrazine should be optimized for each specific application to achieve the desired degree of labeling and conjugation efficiency.

  • Stability of Tetrazines: While methyltetrazines are more stable than unsubstituted tetrazines, prolonged exposure to certain conditions can lead to degradation. Store tetrazine reagents and conjugates as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage.

  • Purification: Thorough purification after each labeling step is essential to remove unreacted reagents, which could interfere with subsequent steps or downstream applications.

References

Application Notes and Protocols for Bz-(Me)Tz-NHS Ester Reactions: A Guide to Molar Excess Calculation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bz-(Me)Tz-NHS esters for the bioconjugation of proteins, with a particular focus on antibodies. The protocols detailed herein offer a step-by-step methodology for calculating the optimal molar excess of the labeling reagent and for performing the conjugation reaction to achieve a desired degree of labeling (DOL).

The this compound ester is a chemical tool used in bioconjugation, a process that joins two molecules together, at least one of which is a biomolecule such as a protein. This specific reagent contains a methyltetrazine (Me)Tz group, which is highly reactive in a type of reaction known as inverse-electron-demand Diels-Alder cycloaddition (IEDDA), a form of "click chemistry." This reaction is bioorthogonal, meaning it can occur within a complex biological system without interfering with native biochemical processes. The N-hydroxysuccinimide (NHS) ester portion of the molecule allows for the covalent attachment of the tetrazine group to primary amines, such as those found on the side chains of lysine residues within proteins.

Calculating Molar Excess for Optimal Labeling

The molar excess of the this compound ester relative to the protein is a critical parameter that dictates the degree of labeling (DOL). An insufficient molar excess will result in a low DOL, while an excessive amount can lead to protein precipitation or altered biological activity due to the modification of too many residues. Optimization is often required for each specific protein and application.

The following formula can be used to calculate the mass of this compound ester required for a desired molar excess:

Table 1: Recommended Starting Molar Excess Ratios for this compound Ester Reactions

Protein ConcentrationRecommended Molar Excess (NHS Ester : Protein)Desired Degree of Labeling (DOL)Notes
> 5 mg/mL5-10 foldLow (1-3)Higher protein concentrations generally lead to more efficient labeling, requiring a lower molar excess.[1]
1-5 mg/mL10-20 foldMedium (4-7)This is a common concentration range for antibody labeling.[1] A 10- to 20-fold molar excess is a good starting point.[2]
< 1 mg/mL20-50 foldHigh (>7)A higher molar excess is needed to compensate for the lower reaction kinetics at dilute protein concentrations.[1]

Note: These are general guidelines. The optimal molar excess should be determined empirically for each specific application.

Experimental Protocols

This section provides a general protocol for labeling a protein, such as an antibody, with a this compound ester.

Materials and Reagents
  • Protein to be labeled (e.g., antibody)

  • This compound ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.[3] Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the target molecule for reaction with the NHS ester.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography, desalting column)

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Buffer Exchange) conjugation Conjugation Reaction (Add NHS to Protein) protein_prep->conjugation nhs_prep This compound Stock Solution nhs_prep->conjugation incubation Incubation (RT or 4°C) conjugation->incubation quenching Quenching (Add Tris or Glycine) incubation->quenching purification Purification (Size-Exclusion) quenching->purification analysis Analysis (DOL Calculation) purification->analysis

Caption: Experimental workflow for protein labeling with this compound.

Detailed Protocol
  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL.

    • If the stock buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis into the Reaction Buffer.

  • This compound Ester Stock Solution Preparation:

    • Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the NHS ester (e.g., 10 mg/mL or 10 mM) in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound ester stock solution to achieve the desired molar excess (refer to Table 1 and the calculation formula).

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal incubation time may need to be determined empirically. Reactions are often protected from light.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Remove the excess, unreacted this compound ester and byproducts from the conjugated protein using a size-exclusion chromatography column (e.g., PD-10) or a spin desalting column.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the specific wavelength for the tetrazine moiety.

Signaling Pathway and Logical Relationships

The this compound reaction is the first step in a two-step bioorthogonal labeling strategy. The signaling pathway involves the initial conjugation of the tetrazine moiety to the protein of interest, followed by the highly specific and rapid reaction with a trans-cyclooctene (TCO)-modified molecule.

signaling_pathway cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Bioorthogonal Click Reaction protein Protein (with Lysine residues) tz_protein Tetrazine-Modified Protein protein->tz_protein Amine-reactive conjugation nhs_reagent This compound nhs_reagent->tz_protein final_conjugate Final Bioconjugate tz_protein->final_conjugate IEDDA Click Chemistry tco_molecule TCO-functionalized Molecule tco_molecule->final_conjugate

Caption: Two-step bioorthogonal labeling strategy.

Troubleshooting

Table 2: Troubleshooting Common Issues in this compound Reactions

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) - Inactive NHS ester due to hydrolysis.- Prepare fresh NHS ester stock solution in anhydrous solvent. - Ensure protein buffer is at the optimal pH (8.3-8.5).
- Insufficient molar excess of NHS ester.- Increase the molar excess of the this compound ester.
- Presence of primary amines in the buffer.- Perform buffer exchange to an amine-free buffer.
Protein Precipitation - Over-labeling of the protein.- Reduce the molar excess of the NHS ester or decrease the reaction time.
- Low protein solubility.- Perform the reaction at a lower protein concentration or add solubilizing agents.
Inconsistent Results - Inaccurate quantitation of protein or NHS ester.- Ensure accurate concentration measurements before starting the reaction.
- Variable reaction conditions.- Keep reaction time, temperature, and pH consistent between experiments.

References

Application Notes and Protocols for Bz-(Me)Tz-NHS Reaction Buffer and pH Optimization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of Bz-(Me)Tz-NHS (a methyltetrazine-bearing N-hydroxysuccinimide ester) in bioconjugation. Particular focus is given to the optimization of reaction buffers and pH to ensure efficient and specific labeling of primary amine-containing biomolecules, such as proteins, antibodies, and peptides. The subsequent bioorthogonal ligation of the introduced methyltetrazine moiety with a trans-cyclooctene (TCO)-modified molecule is also described.

The conjugation of this compound to a biomolecule is a two-step process. First, the NHS ester reacts with primary amines on the target molecule to form a stable amide bond. This reaction is highly pH-dependent. Second, the now tetrazine-labeled biomolecule can be reacted with a TCO-functionalized molecule via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a form of "click chemistry." This bioorthogonal reaction is exceptionally fast and specific, allowing for the efficient formation of conjugates in complex biological mixtures.

This compound Reaction: The Critical Role of pH

The success of labeling a biomolecule with this compound hinges on the careful control of the reaction pH. The pH of the buffer influences two competing reactions: the desired reaction of the NHS ester with the primary amine (aminolysis) and the undesirable degradation of the NHS ester by water (hydrolysis).

  • Amine Reactivity: The reactive species for the conjugation is the deprotonated primary amine (-NH2), which acts as a nucleophile. At a pH below the pKa of the amine (for the ε-amino group of lysine, the pKa is around 10.5), the amine is predominantly in its protonated, non-nucleophilic form (-NH3+), significantly slowing down the reaction rate. As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring the conjugation reaction.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where the ester bond is cleaved by water, rendering the reagent inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.

Therefore, the optimal pH for the reaction is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis. For most protein and peptide labeling applications, a pH range of 7.2 to 8.5 is recommended, with a pH of 8.3-8.5 often providing the best results.[1][2][3][4]

Data Presentation

The following tables summarize the impact of pH on the stability of NHS esters and the kinetics of the competing aminolysis and hydrolysis reactions. While the data presented is for representative NHS esters, a similar trend is expected for this compound.

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures [5]

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.025~1 hour
8.52510-20 minutes
8.6410 minutes
9.025~5-10 minutes

Table 2: Comparison of Amidation and Hydrolysis Reaction Half-lives for a Porphyrin-NHS Ester

This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at an optimal pH.

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol describes a general procedure for labeling a protein with this compound. The optimal conditions, particularly the molar excess of the NHS ester, may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), a buffer exchange into the Reaction Buffer is necessary prior to labeling. This can be achieved using a desalting column or dialysis.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

  • Reaction:

    • Add a 5-20 fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined experimentally.

    • Gently mix the reaction solution immediately.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The incubation time may require optimization.

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and the NHS byproduct from the labeled protein using a desalting column or dialysis.

Protocol 2: Tetrazine Ligation with a TCO-Modified Molecule

This protocol describes the bioorthogonal reaction between the tetrazine-labeled protein and a TCO-containing molecule.

Materials:

  • Tetrazine-labeled protein (from Protocol 1)

  • TCO-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Reactants:

    • Ensure both the tetrazine-labeled protein and the TCO-functionalized molecule are in a compatible buffer such as PBS.

  • Ligation Reaction:

    • Mix the tetrazine-labeled protein and the TCO-functionalized molecule in a 1:1 to 1:1.5 molar ratio.

    • The reaction is typically rapid and can be incubated for 30-60 minutes at room temperature. For very dilute solutions, longer incubation times may be necessary.

  • Analysis and Purification (Optional):

    • The progress of the reaction can be monitored by the disappearance of the tetrazine absorbance around 520 nm.

    • If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography or other appropriate chromatographic techniques.

Mandatory Visualizations

NHS_Ester_Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Bz_Me_Tz_NHS This compound Ester Nucleophilic_Attack Nucleophilic Attack Bz_Me_Tz_NHS->Nucleophilic_Attack Primary_Amine Primary Amine (on Biomolecule) Primary_Amine->Nucleophilic_Attack Amide_Bond Stable Amide Bond (Bz-(Me)Tz-Biomolecule) Nucleophilic_Attack->Amide_Bond NHS_Byproduct NHS Byproduct Nucleophilic_Attack->NHS_Byproduct

Caption: Reaction mechanism of this compound with a primary amine.

Experimental_Workflow cluster_labeling Step 1: NHS Ester Labeling cluster_ligation Step 2: Tetrazine Ligation A Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) C Incubate (RT, 30-120 min) A->C B Dissolve this compound in DMSO/DMF B->C D Quench Reaction (Optional) C->D E Purify Tetrazine-Labeled Protein D->E F Mix Tetrazine-Labeled Protein with TCO-Molecule (pH 7.4) E->F G Incubate (RT, 30-60 min) F->G H Purify Final Conjugate (Optional) G->H

Caption: Experimental workflow for bioconjugation.

Competing_Reactions cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Competing Reaction (Hydrolysis) NHS_Ester This compound Ester Amine Primary Amine NHS_Ester->Amine Water Water (H₂O) NHS_Ester->Water Conjugate Stable Conjugate Amine->Conjugate Inactive_Acid Inactive Carboxylic Acid Water->Inactive_Acid

Caption: Competing reactions of an NHS ester.

References

Application Notes and Protocols for the Purification of Bz-(Me)Tz-NHS Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient purification of proteins following labeling is a critical step in the development of bioconjugates for research, diagnostics, and therapeutic applications. The use of bioorthogonal chemistry, particularly the reaction between tetrazines and strained trans-cyclooctenes, has gained prominence due to its high specificity and rapid kinetics.[1][2] The Bz-(Me)Tz-NHS (Methyltetrazine-NHS ester) linker is a valuable reagent for introducing a tetrazine moiety onto a protein via reaction with primary amines, such as the side chain of lysine residues.[3][4]

Following the labeling reaction, the resulting mixture contains the desired Bz-(Me)Tz-labeled protein, unreacted excess linker, and potentially unlabeled or aggregated protein. The removal of these impurities is essential to ensure the quality, efficacy, and safety of the final bioconjugate.[5] This document provides detailed application notes and protocols for the purification of this compound labeled proteins using standard chromatography techniques.

Purification Strategies Overview

The primary goal of the purification process is to separate the high-molecular-weight labeled protein from the low-molecular-weight excess this compound linker and other reaction components. Further chromatographic steps can be employed to separate protein species based on their degree of labeling (DOL). The most common and effective techniques for this purpose are Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase Chromatography (RPC).

A typical purification workflow for this compound labeled proteins is outlined below:

cluster_0 Protein Labeling cluster_1 Purification Step 1: Removal of Excess Linker cluster_2 Purification Step 2: Separation by Degree of Labeling (Optional) cluster_3 Final Product Protein Protein Solution Reaction Labeling Reaction Protein->Reaction Bz_Me_Tz_NHS This compound Ester Bz_Me_Tz_NHS->Reaction SEC Size Exclusion Chromatography (SEC) Reaction->SEC Crude Reaction Mixture HIC Hydrophobic Interaction Chromatography (HIC) SEC->HIC RPC Reversed-Phase Chromatography (RPC) SEC->RPC Purified_Protein Purified Labeled Protein HIC->Purified_Protein RPC->Purified_Protein Start Crude Labeled Protein Mixture Equilibrate Equilibrate SEC Column with PBS Start->Equilibrate Load Load Sample onto Column Equilibrate->Load Elute Isocratic Elution with PBS Load->Elute Collect Collect Fractions Elute->Collect Analyze Monitor A280 nm Collect->Analyze Pool Pool Protein-Containing Fractions Analyze->Pool End Purified Labeled Protein (Free of Excess Linker) Pool->End Start SEC-Purified Labeled Protein Prepare Dilute Sample with High Salt Buffer Start->Prepare Load Load Sample Prepare->Load Equilibrate Equilibrate HIC Column Equilibrate->Load Elute Elute with Decreasing Salt Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (DOL determination) Collect->Analyze Pool Pool Fractions with Desired DOL Analyze->Pool End Homogeneous Labeled Protein Population Pool->End

References

Application Notes and Protocols for Bz-(Me)Tz-NHS in Pretargeted In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Bz-(Me)Tz-NHS, a third-generation methyltetrazine linker, in pretargeted in vivo imaging applications. This reagent facilitates a two-step labeling strategy, leveraging the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a methyltetrazine and a trans-cyclooctene (TCO). This approach is designed to enhance image contrast and reduce radiation burden in preclinical research.

Introduction to Pretargeted In Vivo Imaging

Pretargeted imaging separates the targeting of a specific biological molecule from the delivery of the imaging agent.[1] This is typically achieved by first administering a modified antibody or other targeting vector that is conjugated to a bioorthogonal reactive partner, such as trans-cyclooctene (TCO). After this primary agent has localized to the target and cleared from circulation, a second, small-molecule imaging probe carrying the complementary reactive group (in this case, the methyltetrazine of this compound) and a reporter (e.g., a fluorophore or radiolabel) is administered.[1] This small molecule rapidly reacts with the pre-localized targeting vector, leading to a high concentration of the imaging label at the target site with minimal background signal.[1][2]

The use of methyltetrazines, such as in this compound, is advantageous due to their high stability in aqueous media while maintaining rapid reaction kinetics with TCO derivatives.[3] This stability and reactivity make them well-suited for in vivo applications where long incubation times and low concentrations are common.

Chemical Properties of this compound

This compound is a click chemistry reagent that features a methyltetrazine moiety for bioorthogonal ligation and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines on biomolecules like antibodies or proteins.

PropertyValueReference
CAS Number 1454558-58-7
Molecular Formula C19H20N6O5
Molecular Weight 412.41 g/mol
Storage Powder: -20°C for up to 2 years. In DMSO: -80°C for up to 6 months, -20°C for up to 1 month.

Key Applications

  • Pretargeted Fluorescence Imaging: For high-contrast visualization of tumors or other tissues in small animal models.

  • Pretargeted Radionuclide Imaging (PET/SPECT): To enable sensitive and quantitative imaging with reduced radiation dose to non-target tissues.

  • Development of Antibody-Drug Conjugates (ADCs): While the primary focus here is imaging, the same principles apply to targeted drug delivery.

Experimental Protocols

The following protocols provide a general framework for using this compound in a pretargeted imaging workflow. Optimization of specific parameters such as molar ratios, incubation times, and purification methods is recommended for each new antibody and imaging agent combination.

Protocol 1: Conjugation of a Targeting Antibody with TCO-NHS Ester

This protocol describes the modification of a monoclonal antibody (mAb) with a TCO-NHS ester to prepare it for in vivo pretargeting.

Materials:

  • Monoclonal antibody (mAb) of interest

  • TCO-PEGn-NHS ester (n=1, 4, etc.)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Protein concentration assay kit (e.g., BCA or Bradford)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be buffer-exchanged into PBS.

    • Adjust the antibody concentration to 1-5 mg/mL in sodium bicarbonate buffer (pH 8.3-8.5) to ensure primary amines are deprotonated and reactive.

  • TCO-NHS Ester Preparation:

    • Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the dissolved TCO-NHS ester to the antibody solution. The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted TCO-NHS ester and byproducts by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.

  • Characterization:

    • Determine the final protein concentration of the TCO-mAb conjugate.

    • Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody. This can be estimated using MALDI-TOF mass spectrometry or by reacting the conjugate with an excess of a fluorescently-labeled tetrazine and measuring the absorbance.

Protocol 2: Labeling of this compound with a Fluorescent Dye

This protocol describes the preparation of a fluorescently labeled tetrazine probe for in vivo imaging.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., a dye with a free amine group)

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS with 10% DMSO)

  • HPLC system for purification and analysis

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

    • Dissolve the amine-reactive fluorescent dye in anhydrous DMSO.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine a 1.5 to 5-fold molar excess of this compound with the amine-reactive dye in the reaction buffer.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the resulting fluorescent tetrazine probe using reverse-phase HPLC.

  • Characterization:

    • Confirm the identity of the product by mass spectrometry.

    • Determine the concentration of the purified probe using UV-Vis spectrophotometry based on the absorbance of the dye and the tetrazine.

Protocol 3: In Vivo Pretargeted Fluorescence Imaging

This protocol outlines the general procedure for a pretargeted imaging study in a tumor-bearing mouse model.

Animal Model:

  • Prepare tumor-bearing mice (e.g., subcutaneous xenografts).

Procedure:

  • Administration of TCO-Antibody:

    • Administer the TCO-modified antibody (prepared in Protocol 1) to the mice via intravenous (tail vein) injection. A typical dose is 0.1 mg per mouse.

    • Allow the antibody to accumulate at the target site and clear from circulation. This "pretargeting interval" is typically 24-72 hours and should be optimized for each antibody.

  • Administration of Fluorescent Tetrazine Probe:

    • After the pretargeting interval, administer the fluorescently labeled tetrazine probe (prepared in Protocol 2) via intravenous injection. The molar ratio of tetrazine to antibody can be varied, for example, from 1:1 to 2:1.

  • In Vivo Fluorescence Imaging:

    • Anesthetize the mice (e.g., with isoflurane).

    • Acquire fluorescence images at various time points post-injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours) using an in vivo imaging system.

    • Use appropriate excitation and emission filters for the selected fluorophore.

    • Acquire a photographic image for anatomical reference.

  • Data Analysis:

    • Quantify the fluorescence intensity in the region of interest (e.g., the tumor) and in background regions (e.g., muscle) at each time point.

    • Calculate tumor-to-background ratios to assess targeting efficacy.

  • Ex Vivo Biodistribution (Optional but Recommended):

    • At the final imaging time point, euthanize the mice.

    • Harvest tumors and major organs (e.g., liver, spleen, kidneys, heart, lungs).

    • Measure the fluorescence in each organ using the in vivo imaging system or a specialized tissue scanner.

    • Express the data as percent injected dose per gram of tissue (%ID/g).

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data that should be collected during the characterization and in vivo evaluation of this compound based imaging agents.

Table 1: Antibody-TCO Conjugate Characterization

ParameterExample ValueMethod of Determination
Antibody Concentration2.5 mg/mLBCA or Bradford Assay
Degree of Labeling (DOL)4-8 TCOs/antibodyMALDI-TOF MS or Spectrophotometry
Immunoreactivity>90%ELISA or Flow Cytometry

Table 2: In Vivo Imaging Performance

ParameterExample ValueMethod of Determination
Pretargeting Interval48 hoursOptimization Study
Peak Tumor Uptake (%ID/g)5-10 %ID/gBiodistribution Study
Tumor-to-Muscle Ratio (at 24h)> 5ROI Analysis of Images
Tumor-to-Blood Ratio (at 24h)> 10Biodistribution Study

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

G cluster_0 Step 1: Antibody Conjugation cluster_1 Step 2: Probe Preparation cluster_2 Step 3: In Vivo Pretargeting Antibody Antibody TCO_Antibody TCO-Antibody Conjugate Antibody->TCO_Antibody + TCO-NHS Ester (pH 8.3-8.5) TCO_NHS TCO-NHS Ester BzMeTz_NHS This compound Imaging_Probe Bz-(Me)Tz-Imaging Probe BzMeTz_NHS->Imaging_Probe + Amine-reactive Imaging Moiety Imaging_Moiety Imaging Moiety (Fluorophore/Chelator) Inject_TCO_Ab Inject TCO-Antibody Clearance Accumulation & Clearance (24-72h) Inject_TCO_Ab->Clearance Inject_Probe Inject Bz-(Me)Tz Probe Clearance->Inject_Probe Imaging In Vivo Imaging Inject_Probe->Imaging

Caption: Experimental workflow for pretargeted in vivo imaging.

G cluster_0 Bioorthogonal Reaction TCO TCO-Antibody (at target site) Ligation iEDDA Click Reaction (in vivo) TCO->Ligation Tetrazine Bz-(Me)Tz-Probe (circulating) Tetrazine->Ligation Product Labeled Antibody (at target site) Ligation->Product + N2

Caption: In vivo bioorthogonal "click" reaction.

G Start Start: Tumor-bearing Animal Model Inject_mAb 1. Inject TCO-mAb Start->Inject_mAb Wait 2. Wait for Clearance (24-72 hours) Inject_mAb->Wait Inject_Probe 3. Inject Bz-(Me)Tz-Probe Wait->Inject_Probe Image 4. Perform In Vivo Imaging (e.g., 1, 4, 8, 24h post-injection) Inject_Probe->Image Analyze 5. Analyze Data (Tumor-to-Background Ratio) Image->Analyze Biodistribution 6. Ex Vivo Biodistribution (%ID/g) Analyze->Biodistribution End End: Quantified Target Engagement Biodistribution->End

Caption: Logical flow of a pretargeted imaging experiment.

References

Application Notes and Protocols for Labeling Oligonucleotides with Bz-(Me)Tz-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the efficient labeling of amino-modified oligonucleotides with Benzyl-(Methyl)Tetrazine-NHS (Bz-(Me)Tz-NHS) ester. This third-generation click chemistry reagent enables the introduction of a methyltetrazine moiety onto an oligonucleotide. The tetrazine group can then participate in a bioorthogonal and copper-free click reaction with a trans-cyclooctene (TCO)-modified molecule. This powerful conjugation strategy is widely employed in various applications, including fluorescent imaging, drug delivery, and diagnostics.[1][2][3][4]

The protocol outlines the chemical reaction, provides a step-by-step guide for the labeling procedure, and details methods for the purification and characterization of the resulting tetrazine-modified oligonucleotide.

Reaction Mechanism

The labeling of an amino-modified oligonucleotide with this compound ester proceeds through a nucleophilic acyl substitution. The primary amine group on the oligonucleotide attacks the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester, leading to the formation of a stable amide bond and the release of NHS.[5] This reaction is highly efficient and selective for primary amines at a slightly alkaline pH.

G Oligo Amino-Modified Oligonucleotide (R-NH₂) Intermediate Tetrahedral Intermediate Oligo->Intermediate + BzTzNHS This compound BzTzNHS->Intermediate Product Bz-(Me)Tz-Labeled Oligonucleotide Intermediate->Product - NHS NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS G cluster_0 HPLC Chromatogram Unlabeled Oligo Unlabeled Oligonucleotide Labeled Oligo Bz-(Me)Tz-Labeled Oligonucleotide Time (min) Time (min) Absorbance (AU) Absorbance (AU) start peak1_start start->peak1_start peak1_top peak1_start->peak1_top peak1_end peak1_top->peak1_end peak2_start peak1_end->peak2_start peak2_top peak2_start->peak2_top peak2_end peak2_top->peak2_end end peak2_end->end xaxis_start xaxis_end xaxis_start->xaxis_end yaxis_start yaxis_end yaxis_start->yaxis_end G cluster_workflow In Situ Hybridization Workflow TissuePrep 1. Tissue Preparation (Fixation, Permeabilization) Hybridization 2. Hybridization (Bz-(Me)Tz-Oligo Probe) TissuePrep->Hybridization Washing 3. Post-Hybridization Washes Hybridization->Washing ClickReaction 4. Bioorthogonal Click Reaction (TCO-Reporter) Washing->ClickReaction Detection 5. Signal Detection (Microscopy) ClickReaction->Detection Analysis 6. Data Analysis Detection->Analysis

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates using Bz-(Me)Tz-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC. Bz-(Me)Tz-NHS (Benzyl-Methyltetrazine-NHS) is a third-generation, amine-reactive click chemistry reagent that enables the efficient and stable conjugation of a methyltetrazine moiety to an antibody. This methyltetrazine-functionalized antibody can then be reacted with a trans-cyclooctene (TCO)-modified payload via a bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" approach offers rapid, specific, and high-yielding conjugation under mild, aqueous conditions, making it an ideal strategy for ADC development.[1][2][3]

These application notes provide detailed protocols for the creation and characterization of ADCs using this compound, including antibody modification, drug-linker conjugation, and subsequent ADC characterization and in vitro evaluation.

Principle of ADC Creation using this compound

The creation of an ADC using this compound involves a two-step process:

  • Antibody Modification: The N-hydroxysuccinimide (NHS) ester of this compound reacts with primary amines (e.g., lysine residues) on the antibody surface to form a stable amide bond. This step introduces the methyltetrazine group onto the antibody.

  • Bioorthogonal "Click" Ligation: The methyltetrazine-modified antibody is then reacted with a TCO-functionalized cytotoxic payload. The iEDDA reaction between the tetrazine and TCO is exceptionally fast and specific, resulting in a stable covalent bond and the formation of the final ADC.[3][4]

This modular approach allows for the separate preparation and quality control of the modified antibody and the drug-linker construct before the final conjugation step.

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the covalent attachment of the methyltetrazine moiety to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or PBS, pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) for purification

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine), buffer exchange into the Reaction Buffer is required. This can be achieved using desalting columns or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound ester in anhydrous DMSO to a final concentration of 10 mM. Vortex briefly to ensure complete dissolution.

  • Antibody-Tetrazine Conjugation:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody to achieve the desired degree of labeling (DoL).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation. Protect the reaction from light.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Tetrazine-Modified Antibody:

    • Remove the excess, unreacted this compound and quenching buffer by passing the reaction mixture through a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).

    • Collect the purified tetrazine-modified antibody.

  • Characterization:

    • Determine the concentration of the modified antibody using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

    • The degree of labeling (DoL) can be estimated by measuring the absorbance at the characteristic wavelength of the tetrazine (around 520 nm) and the antibody (280 nm) and applying their respective extinction coefficients.

Protocol 2: ADC Synthesis via Tetrazine-TCO Ligation

This protocol describes the "click" reaction between the tetrazine-modified antibody and a TCO-functionalized cytotoxic payload.

Materials:

  • Tetrazine-modified antibody (from Protocol 1)

  • TCO-functionalized cytotoxic payload (e.g., TCO-MMAE)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Reaction Setup:

    • Ensure the tetrazine-modified antibody is in the Reaction Buffer at a known concentration.

    • Dissolve the TCO-functionalized payload in a compatible solvent (e.g., DMSO) to prepare a stock solution.

    • Add a 1.5 to 3-fold molar excess of the TCO-payload stock solution to the tetrazine-modified antibody solution. A slight molar excess of the payload ensures complete reaction.

  • iEDDA Ligation:

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing. The reaction progress can be monitored by the disappearance of the pink/red color of the tetrazine.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted drug-linker conjugate and other impurities using size-exclusion chromatography (SEC).

  • Characterization of the Final ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody. This is a critical quality attribute of the ADC.

      • UV-Vis Spectroscopy: A simple method to estimate the average DAR by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): A more accurate method that can determine the distribution of different drug-loaded species (D0, D2, D4, etc.).

      • Hydrophobic Interaction Chromatography (HIC): Can separate ADC species with different DARs based on their hydrophobicity.

    • Purity and Aggregation: Assess the purity and the presence of aggregates using SEC.

    • Antigen Binding: Confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody using an ELISA or Surface Plasmon Resonance (SPR) assay.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes the evaluation of the ADC's potency and specificity against cancer cell lines.

Materials:

  • Target antigen-expressing cancer cell line

  • Parental cell line (negative control, low or no antigen expression)

  • Cell culture medium and supplements

  • 96-well plates

  • ADC (from Protocol 2)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target and parental cell lines in 96-well plates at an optimized density (e.g., 1,000–10,000 cells/well).

    • Incubate the plates at 37°C with 5% CO2 overnight to allow for cell attachment.

  • ADC Treatment:

    • The following day, treat the cells with a serial dilution of the ADC. Include an untreated control and a control treated with a non-targeting ADC.

    • Incubate the plates for 72-120 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 1-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value. A lower IC50 value indicates higher potency.

Data Presentation

Table 1: Quantitative Parameters for Antibody Modification with this compound

ParameterRecommended ValueMethod of Determination
Antibody Concentration2-10 mg/mLUV-Vis (A280)
Molar Excess of this compound10-20 foldCalculation
Reaction Time1-2 hoursTime-course experiment
Reaction pH8.0-8.5pH meter
Degree of Labeling (DoL)2-4UV-Vis / LC-MS

Table 2: Quantitative Parameters for ADC Synthesis and Characterization

ParameterTypical Value RangeMethod of Determination
Molar Excess of TCO-Payload1.5-3 foldCalculation
Ligation Time1-4 hoursLC-MS
Drug-to-Antibody Ratio (DAR)3.5 - 4.0UV-Vis / LC-MS / HIC
ADC Purity>95%SEC
Monomer Content>98%SEC
In Vitro Potency (IC50)Target-dependent (nM range)MTT or other viability assay

Visualizations

ADC_Synthesis_Workflow cluster_modification Step 1: Antibody Modification cluster_ligation Step 2: Bioorthogonal Ligation cluster_characterization Step 3: Characterization mAb Monoclonal Antibody (mAb) Reaction1 Amine Reaction (pH 8.0-8.5) mAb->Reaction1 BzTzNHS This compound BzTzNHS->Reaction1 mAb_Tz Tetrazine-Modified mAb Reaction1->mAb_Tz Purification1 Purification (Desalting) mAb_Tz->Purification1 TCO_Payload TCO-Payload Reaction2 iEDDA 'Click' Reaction Purification1->Reaction2 TCO_Payload->Reaction2 ADC_crude Crude ADC Reaction2->ADC_crude Purification2 Purification (SEC) ADC_crude->Purification2 Final_ADC Final ADC Purification2->Final_ADC DAR DAR Analysis (LC-MS, HIC) Final_ADC->DAR Purity Purity/Aggregation (SEC) Final_ADC->Purity Binding Binding Assay (ELISA, SPR) Final_ADC->Binding Potency Cytotoxicity Assay (MTT) Final_ADC->Potency

Caption: Experimental workflow for ADC synthesis and characterization.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) DNA_Damage DNA Damage Payload->DNA_Damage Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis 5. Induction of Microtubule_Disruption->Apoptosis Cell Death

Caption: General mechanism of action for an antibody-drug conjugate.

References

Bz-(Me)Tz-NHS: A Versatile Tool for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bz-(Me)Tz-NHS is a chemical probe that serves as a powerful tool for fluorescence microscopy, particularly in the realm of bioorthogonal chemistry. It enables a two-step labeling strategy, often referred to as pre-targeting, which offers high specificity and signal-to-noise ratios in complex biological environments. This approach is invaluable for researchers and drug development professionals seeking to visualize and track specific biomolecules in live cells and tissues.

The this compound molecule features two key functional groups: an N-Hydroxysuccinimide (NHS) ester and a methyltetrazine (MeTz) moiety. The NHS ester readily reacts with primary amines, which are abundant in proteins, allowing for the covalent attachment of the methyltetrazine group to a target protein, such as an antibody. This initial step "pre-targets" the molecule of interest.

The second step involves the introduction of a fluorescent probe that is conjugated to a trans-cyclooctene (TCO) group. The methyltetrazine and TCO moieties undergo a highly rapid and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] A significant advantage of this system is the "turn-on" fluorescence phenomenon. The tetrazine group can quench the fluorescence of a nearby fluorophore; however, upon reaction with TCO, this quenching effect is alleviated, leading to a substantial increase in the fluorescent signal.[1][2] This fluorogenic response is highly beneficial for reducing background fluorescence and enabling no-wash imaging protocols in live-cell experiments.[2][3]

Applications in Fluorescence Microscopy

The this compound reagent, in combination with TCO-functionalized fluorophores, facilitates a wide range of applications in fluorescence microscopy:

  • Specific Labeling of Proteins: By conjugating this compound to antibodies or other amine-containing biomolecules, researchers can achieve highly specific labeling of their targets within cells and tissues.

  • Live-Cell Imaging: The bioorthogonal nature of the tetrazine-TCO ligation allows for the labeling of live cells with minimal perturbation to biological processes. The "turn-on" fluorescence mechanism is particularly advantageous for live-cell imaging as it minimizes background from unbound fluorescent probes.

  • Super-Resolution Microscopy: The high specificity and signal-to-noise ratio afforded by this technique make it suitable for advanced imaging modalities like super-resolution microscopy, enabling the visualization of cellular structures with nanoscale resolution.

  • Drug Development: In drug development, this tool can be used to visualize the localization and trafficking of drug-conjugated antibodies or to study the interactions between drugs and their cellular targets.

Quantitative Data: Photophysical Properties of Tetrazine-Dye Conjugates

The choice of the TCO-conjugated fluorophore is critical for any fluorescence microscopy experiment. The following table summarizes the photophysical properties of various common fluorophores conjugated to a tetrazine moiety, both before and after the reaction with TCO. This data is essential for selecting the appropriate dye and filter sets for imaging.

Dye ConjugateExcitation Max (λabs) [nm]Emission Max (λem) [nm]Quantum Yield (w/o TCO)Quantum Yield (with TCO)Increase in Fluorescence
Tetrazine-Coumarin4304800.010.033.3-fold
Tetrazine-BODIPY FL5055120.020.2415.0-fold
Tetrazine-Oregon Green 4884955230.040.8218.5-fold
Tetrazine-BODIPY TMR-X5435730.020.4020.6-fold
Tetrazine-VT6806696870.160.161.0-fold

Data adapted from Weissleder et al., 2010. All measurements were performed in PBS, pH 7.4.

Experimental Protocols

Herein, we provide detailed protocols for the conjugation of this compound to an antibody and a subsequent two-step pre-targeting and labeling procedure for live-cell fluorescence microscopy.

Protocol 1: Antibody Conjugation with this compound

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with this compound.

Materials:

  • Antibody of interest (or other protein) in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-5 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rocking, protected from light.

  • Purification: Remove the unreacted this compound by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization (Optional): The degree of labeling (DOL) can be determined by UV-Vis spectroscopy or mass spectrometry.

  • Storage: Store the methyltetrazine-labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol 2: Two-Step Live-Cell Imaging using a Pre-targeting Strategy

This protocol outlines the labeling of live cells using a methyltetrazine-functionalized antibody and a TCO-conjugated fluorescent dye.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Methyltetrazine-labeled antibody (from Protocol 1)

  • TCO-conjugated fluorescent dye (e.g., TCO-Cy5)

  • Live-cell imaging medium (e.g., phenol red-free DMEM with serum)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Pre-targeting Step: a. Dilute the methyltetrazine-labeled antibody in pre-warmed live-cell imaging medium to a final concentration of 10-100 nM. The optimal concentration should be determined for each antibody and cell type. b. Remove the culture medium from the cells and add the antibody solution. c. Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator. d. Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound antibody.

  • Labeling Step: a. Prepare a solution of the TCO-conjugated fluorescent dye in live-cell imaging medium at a final concentration of 1-5 µM. b. Add the TCO-dye solution to the pre-targeted cells. c. Incubate for 10-30 minutes at 37°C, protected from light.

  • Imaging: a. (Optional) Wash the cells once with live-cell imaging medium to reduce background from any remaining unbound TCO-dye. Due to the fluorogenic nature of the reaction, this step may not be necessary. b. Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen fluorophore.

Visualizations

Chemical Reaction and Labeling Workflow

The following diagrams illustrate the chemical principles and experimental workflow for using this compound in fluorescence microscopy.

G cluster_0 Step 1: Antibody Conjugation cluster_1 Step 2: Bioorthogonal Labeling Antibody Antibody (with primary amines) MeTz_Antibody Methyltetrazine-labeled Antibody Antibody->MeTz_Antibody NHS ester reaction BzMeTzNHS This compound BzMeTzNHS->MeTz_Antibody Labeled_Antibody Fluorescently Labeled Antibody (high fluorescence) MeTz_Antibody->Labeled_Antibody iEDDA Reaction (in situ) TCO_Dye TCO-Fluorophore (low fluorescence) TCO_Dye->Labeled_Antibody G Start Culture cells on glass-bottom dish Pretargeting Incubate with MeTz-Antibody (30-60 min) Start->Pretargeting Wash1 Wash to remove unbound antibody Pretargeting->Wash1 Labeling Incubate with TCO-Fluorophore (10-30 min) Wash1->Labeling Wash2 Optional Wash Labeling->Wash2 Imaging Fluorescence Microscopy Wash2->Imaging G cluster_cell Cell Membrane EGF EGF (Ligand) EGFR_mono EGFR Monomer (labeled with MeTz-Antibody) EGF->EGFR_mono Binding EGFR_dimer EGFR Dimer (Activated) EGFR_mono->EGFR_dimer Dimerization Internalization Endocytosis EGFR_dimer->Internalization Signaling Downstream Signaling Cascade (e.g., MAPK, PI3K) EGFR_dimer->Signaling

References

Post-Labeling Purification of Bz-(Me)Tz-NHS Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the post-labeling purification of biomolecules conjugated with Bz-(Me)Tz-NHS esters. These techniques are critical for removing unreacted labeling reagents and other impurities, ensuring the quality and reliability of the final bioconjugate for downstream applications such as targeted drug delivery, in vivo imaging, and diagnostics.

Introduction to this compound Conjugation and Purification

The use of inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of click chemistry, has become a prominent strategy in bioconjugation. The reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is exceptionally fast and specific. This compound (Benzyl-Methyl-Tetrazine-N-Hydroxysuccinimide) esters are reagents that allow for the covalent attachment of a tetrazine moiety to primary amines (e.g., lysine residues) on biomolecules like antibodies, peptides, and proteins.

Following the labeling reaction, the resulting mixture contains the desired tetrazine-conjugated biomolecule, as well as unreacted this compound ester, hydrolyzed ester, and potentially aggregated conjugates. Effective purification is essential to remove these impurities, which can interfere with subsequent bioorthogonal reactions and compromise the stability and efficacy of the conjugate. Common purification techniques include size-exclusion chromatography (SEC), reverse-phase high-performance liquid chromatography (RP-HPLC), hydrophobic interaction chromatography (HIC), and solid-phase extraction (SPE). The choice of method depends on the nature of the biomolecule and the scale of the purification.

Quantitative Data Summary

The selection of a purification method is often a trade-off between purity, recovery, and processing time. The following table summarizes typical performance metrics for common purification techniques for bioconjugates. While specific data for this compound conjugates is limited, the provided data for analogous antibody-drug conjugates (ADCs) and other bioconjugates offer a valuable reference.

Purification TechniqueTypical Purity (%)Typical Recovery (%)Key AdvantagesKey Disadvantages
Size-Exclusion Chromatography (SEC) >95%85-95%Mild, non-denaturing conditions; effective for removing small molecule impurities.Limited resolution for species of similar size; potential for sample dilution.
Reverse-Phase HPLC (RP-HPLC) >98%70-90%High resolution; excellent for purifying peptides and small molecules.Can be denaturing for some proteins; requires organic solvents.
Hydrophobic Interaction Chromatography (HIC) >99%[1]>90%[1]Maintains protein structure and function; effective for separating based on hydrophobicity.Requires high salt concentrations, which may cause protein precipitation.[1]
Solid-Phase Extraction (SPE) 90-98%>85%Rapid cleanup and concentration; suitable for small molecules and peptides.Lower resolution compared to HPLC; selection of the solid phase is critical.

Experimental Protocols

General this compound Labeling Protocol

This protocol describes the general procedure for labeling a protein (e.g., an antibody) with a this compound ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • This compound ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification columns and buffers (see specific protocols below)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation: Allow the vial of this compound ester to warm to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching: To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[2]

Purification Protocols

SEC is a gentle method that separates molecules based on their size, making it ideal for purifying large biomolecules like antibodies from smaller, unreacted labeling reagents.

Materials:

  • SEC column (e.g., PD-10 desalting column or a preparative SEC column)

  • Equilibration and elution buffer (e.g., PBS, pH 7.4)

  • Fraction collector (optional)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of the desired elution buffer.

  • Sample Loading: Load the quenched reaction mixture onto the column. The sample volume should not exceed 2% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the equilibration buffer at a flow rate appropriate for the column. For larger proteins, a lower flow rate can improve resolution.

  • Fraction Collection: Collect fractions and monitor the protein elution using UV absorbance at 280 nm.

  • Analysis: Pool the fractions containing the purified conjugate and analyze for purity and concentration.

RP-HPLC is a high-resolution technique suitable for the purification of peptides and other smaller biomolecules based on their hydrophobicity.

Materials:

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Injection: Inject the quenched reaction mixture onto the column.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the conjugated peptide. A typical gradient might be from 5% to 65% B over 60 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at 214 nm and 280 nm).

  • Analysis and Lyophilization: Analyze the fractions for purity by analytical RP-HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the purified peptide conjugate.

HIC separates proteins based on their surface hydrophobicity under non-denaturing conditions, making it a powerful tool for purifying bioconjugates where maintaining the native structure is critical.

Materials:

  • HIC column (e.g., with phenyl or butyl ligands)

  • Binding Buffer: High salt concentration (e.g., 1-2 M ammonium sulfate in a suitable buffer)

  • Elution Buffer: Low salt concentration (e.g., the same buffer as the binding buffer without ammonium sulfate)

Procedure:

  • Column Equilibration: Equilibrate the HIC column with the binding buffer.

  • Sample Preparation: Adjust the salt concentration of the quenched reaction mixture to match the binding buffer.

  • Sample Loading: Load the sample onto the column.

  • Elution: Elute the bound conjugate by applying a decreasing salt gradient (from binding buffer to elution buffer).

  • Fraction Collection: Collect fractions and monitor the protein elution at 280 nm.

  • Analysis: Pool the fractions containing the purified conjugate and perform buffer exchange into a suitable storage buffer. Analyze for purity and integrity.

SPE is a rapid method for sample cleanup and concentration, particularly useful for small molecule conjugates.

Materials:

  • SPE cartridge (e.g., C18)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., a mixture of water and a small percentage of organic solvent)

  • Elution solvent (e.g., an organic solvent like acetonitrile or methanol)

  • Vacuum manifold or centrifuge

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing the conditioning solvent through it.

  • Cartridge Equilibration: Equilibrate the cartridge with the equilibration solvent.

  • Sample Loading: Load the sample onto the cartridge.

  • Washing: Wash the cartridge with the wash solvent to remove unbound impurities.

  • Elution: Elute the desired conjugate with the elution solvent.

  • Solvent Evaporation: Evaporate the solvent from the eluted fraction to obtain the purified conjugate.

Visualizations

experimental_workflow cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis biomolecule Biomolecule (e.g., Antibody, Peptide) reaction Conjugation Reaction (pH 7.2-8.5, RT or 4°C) biomolecule->reaction bztz_nhs This compound Ester bztz_nhs->reaction quenching Quenching (e.g., Tris buffer) reaction->quenching sec SEC (Antibodies) quenching->sec Large Biomolecules rphplc RP-HPLC (Peptides) quenching->rphplc Peptides hic HIC (Proteins) quenching->hic Proteins spe SPE (Small Molecules) quenching->spe Small Molecules analysis Purity, Recovery, Stability Assessment sec->analysis rphplc->analysis hic->analysis spe->analysis

Caption: Experimental workflow for this compound conjugation and purification.

signaling_pathway cluster_conjugation Step 1: Tetrazine Labeling cluster_bioorthogonal_reaction Step 2: Bioorthogonal Reaction Protein_NH2 Protein-NH2 Labeled_Protein Protein-Tz Protein_NH2->Labeled_Protein Reaction Bz_Tz_NHS This compound Bz_Tz_NHS->Labeled_Protein Reaction Final_Conjugate Final Bioconjugate Labeled_Protein->Final_Conjugate iEDDA Click Reaction TCO_Molecule TCO-Molecule (e.g., Drug, Fluorophore) TCO_Molecule->Final_Conjugate iEDDA Click Reaction

Caption: Two-step bioconjugation pathway using this compound esters.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Bz-(Me)Tz-NHS Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bz-(Me)Tz-NHS. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low labeling efficiency during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low to no labeling with this compound. What are the primary causes for this?

Low labeling efficiency is a common problem that can be attributed to several factors, primarily related to reaction conditions and reagent quality. The most frequent causes include suboptimal pH, the presence of competing nucleophiles in the buffer, and hydrolysis of the this compound reagent.

Troubleshooting Steps:

  • Verify Reaction pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[1][2][3]

    • Below pH 7.2: The primary amines on your molecule of interest (e.g., lysine residues on a protein) will be protonated (-NH3+), making them poor nucleophiles and significantly reducing the reaction rate.[2][4]

    • Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically. This competing reaction inactivates the this compound before it can react with your target molecule.

  • Check Buffer Composition: Ensure your reaction buffer does not contain primary amines.

    • Incompatible Buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine contain primary amines that will compete with your target molecule for the this compound, leading to significantly lower labeling efficiency.

    • Recommended Buffers: Use non-amine-containing buffers like phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES.

  • Assess Reagent Quality: this compound is sensitive to moisture. Improper storage or handling can lead to hydrolysis of the NHS ester, rendering it inactive.

    • Storage: Store the solid this compound at -20°C or -80°C in a desiccated environment.

    • Handling: Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Aqueous solutions of NHS esters are not stable and should be used immediately.

Q2: What are the optimal reaction conditions for labeling with this compound?

Optimizing reaction conditions is crucial for achieving high labeling efficiency. The key parameters to control are pH, temperature, incubation time, and reactant concentrations.

Table 1: Recommended Reaction Conditions for this compound Labeling
ParameterRecommended RangeNotes
pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)Balances amine reactivity and NHS ester hydrolysis.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures (4°C) minimize hydrolysis but may require longer incubation times. Room temperature reactions are faster but have a higher risk of hydrolysis.
Incubation Time 30 minutes to 4 hours (up to overnight at 4°C)Optimization is often required. Monitor the reaction to determine the optimal time for your specific application.
Molar Excess of this compound 5- to 20-fold over the target moleculeThis is a starting point and may need to be optimized depending on the number of available primary amines and the desired degree of labeling.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can favor the labeling reaction over the competing hydrolysis reaction.

Q3: My this compound reagent has poor solubility in my aqueous reaction buffer. How can I address this?

Like many non-sulfonated NHS esters, this compound may have limited solubility in aqueous solutions.

Protocol for Dissolving this compound:

  • Prepare a Concentrated Stock Solution: Dissolve the solid this compound in a small volume of a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Ensure the DMF is amine-free, as degraded DMF can contain dimethylamine which will react with the NHS ester.

  • Add to Reaction Mixture: Add the stock solution directly to your protein or other target molecule in the appropriate reaction buffer. The final concentration of the organic solvent in the reaction mixture should ideally be below 10% to avoid denaturation of proteins.

  • Mix Immediately: Mix the reaction components thoroughly immediately after adding the this compound stock solution to prevent precipitation and ensure a homogenous reaction.

Experimental Protocols and Visualizations

General Protocol for Protein Labeling with this compound

This protocol provides a general procedure. Optimization may be required for your specific protein and desired degree of labeling.

  • Protein Preparation:

    • Dissolve or exchange your protein into an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5).

    • Adjust the protein concentration to 1-10 mg/mL.

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the calculated amount of this compound stock solution to the protein solution. A 5- to 20-fold molar excess is a common starting point.

    • Incubate the reaction at room temperature for 30 minutes to 4 hours or at 4°C overnight.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a small amount of an amine-containing buffer like Tris-HCl to a final concentration of 20-50 mM. This will react with any excess this compound.

  • Purification:

    • Remove excess, unreacted this compound and reaction byproducts (N-hydroxysuccinimide) using a desalting column, gel filtration, or dialysis.

Visualizing the Workflow and Reaction Chemistry

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification p_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) reaction Combine Protein and This compound Stock p_prep->reaction nhs_prep Prepare Fresh this compound Stock in Anhydrous DMSO or DMF nhs_prep->reaction incubation Incubate (RT or 4°C) reaction->incubation quench Quench Reaction (Optional) incubation->quench purify Purify Labeled Protein (e.g., Desalting Column) quench->purify end end purify->end Labeled Product

Caption: Experimental workflow for labeling with this compound.

G cluster_reactants Reactants cluster_products Products cluster_competing Competing Reaction protein Protein-NH2 (Primary Amine) amide_bond Protein-NH-CO-Bz-(Me)Tz (Stable Amide Bond) protein->amide_bond Aminolysis (Desired Reaction) nhs_ester This compound nhs_ester->amide_bond hydrolyzed Bz-(Me)Tz-COOH (Inactive Carboxylic Acid) nhs_ester->hydrolyzed Hydrolysis (Undesired Reaction) nhs N-hydroxysuccinimide (Byproduct) water H2O (Water) water->hydrolyzed

Caption: Reaction pathways for this compound labeling.

References

How to prevent hydrolysis of Bz-(Me)Tz-NHS ester.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of Bz-(Me)Tz-NHS ester, with a primary focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound ester and what is its primary application?

This compound is a click chemistry reagent that contains a methyltetrazine group.[1] It is utilized for copper-free click conjugation, a bioorthogonal reaction that allows for the specific labeling of biomolecules.[1] The N-hydroxysuccinimide (NHS) ester component of the molecule reacts with primary amines, such as those found on the side chains of lysine residues in proteins, to form stable amide bonds.[2][3] This enables the covalent attachment of the methyltetrazine moiety to the biomolecule of interest.

Q2: What is NHS ester hydrolysis and why is it a concern?

NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester bond. This reaction produces an inactive carboxylic acid and free N-hydroxysuccinimide (NHS).[4] This is a significant issue because the hydrolyzed ester can no longer react with primary amines on the target biomolecule, which drastically reduces the efficiency of your labeling or conjugation experiment.

Q3: What are the main factors that contribute to the hydrolysis of this compound ester?

The stability of an NHS ester like this compound is primarily influenced by three key factors:

  • pH: The rate of hydrolysis significantly increases as the pH rises.

  • Temperature: Higher temperatures accelerate the rate of both the desired amine reaction and the competing hydrolysis reaction.

  • Moisture: Exposure to water, including atmospheric moisture, is the direct cause of hydrolysis.

Troubleshooting Guide: Preventing Hydrolysis of this compound Ester

Issue: Low Labeling Efficiency or Complete Failure of Conjugation

This is the most common problem arising from the hydrolysis of this compound ester. The following troubleshooting steps will help you minimize hydrolysis and improve your conjugation efficiency.

Reagent Storage and Handling

Proper storage and handling are critical to maintaining the reactivity of your this compound ester.

  • Solid Reagent Storage: Store the solid this compound ester in a cool, dry, and dark place. A desiccator is highly recommended to protect it from moisture. For long-term storage, -20°C or -80°C is recommended.

  • Stock Solution Preparation:

    • Use an anhydrous (dry) organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare stock solutions. Ensure the solvent is of high quality and free from amine contaminants.

    • Allow the vial of solid this compound ester to equilibrate to room temperature before opening to prevent condensation of moisture inside the vial.

    • Prepare stock solutions immediately before use.

  • Stock Solution Storage: If you need to store a stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and exposure to moisture. Store stock solutions at -20°C for up to one month or at -80°C for up to six months in sealed, moisture-proof containers.

Reaction Conditions

Optimizing your reaction conditions is crucial for favoring the desired amine reaction over hydrolysis.

  • pH Control: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5.

    • Below pH 7.2, the primary amines on the biomolecule are protonated, making them poor nucleophiles and slowing down the reaction.

    • Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically, leading to rapid inactivation of the reagent.

  • Buffer Selection:

    • Use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly lower labeling efficiency.

    • Recommended buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer.

  • Temperature and Incubation Time:

    • Reactions are typically carried out for 0.5 to 4 hours at room temperature or overnight at 4°C.

    • Performing the reaction at 4°C can help to minimize hydrolysis but may require a longer incubation time to achieve the desired level of labeling.

Quantitative Data Summary

The stability of NHS esters in aqueous solutions is highly dependent on pH and temperature. The following table summarizes the approximate half-life of a typical NHS ester at different pH values. While specific data for this compound ester is not available, these values provide a useful guideline.

pHTemperature (°C)Approximate Half-life of NHS Ester
7.004-5 hours
8.6410 minutes

Data sourced from Thermo Fisher Scientific and Lumiprobe.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Ester Stock Solution
  • Allow the vial of solid this compound ester to warm to room temperature before opening.

  • Using a dry syringe or by working in a glove box, add anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).

  • Vortex the vial until the solid is completely dissolved.

  • Use the stock solution immediately for the best results.

Protocol 2: General Procedure for Labeling a Protein with this compound Ester
  • Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5. If necessary, perform a buffer exchange using dialysis or a desalting column. The recommended protein concentration is at least 2 mg/mL.

  • Calculate Reagent Amount: Determine the amount of this compound ester needed for your reaction. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.

  • Initiate Conjugation: Add the freshly prepared this compound ester stock solution to the protein solution. Mix gently but thoroughly.

  • Incubate: Allow the reaction to proceed for 30-120 minutes at room temperature or overnight at 4°C.

  • Purification: Remove the excess, unreacted this compound ester and the NHS byproduct using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

Hydrolysis_vs_Aminolysis cluster_products Products Bz_Tz_NHS This compound Ester (Active) Conjugate Bz-(Me)Tz-Protein (Stable Amide Bond) Bz_Tz_NHS->Conjugate Desired Reaction (Aminolysis) Hydrolyzed_Ester Bz-(Me)Tz-COOH (Inactive Carboxylic Acid) Bz_Tz_NHS->Hydrolyzed_Ester Competing Reaction (Hydrolysis) Protein_NH2 Protein-NH2 (Primary Amine) Protein_NH2->Conjugate Water H2O (Water) Water->Hydrolyzed_Ester NHS NHS NHS_byproduct NHS

Caption: Competing reaction pathways for this compound ester.

experimental_workflow start Start prep_reagents 1. Prepare Reagents - Equilibrate this compound ester to RT - Prepare fresh stock solution in anhydrous solvent start->prep_reagents conjugation 3. Conjugation Reaction - Add NHS ester to protein solution - Incubate at RT or 4°C prep_reagents->conjugation prep_protein 2. Prepare Protein - Buffer exchange into amine-free buffer (pH 7.2-8.5) - Adjust protein concentration prep_protein->conjugation purification 4. Purification - Remove excess reagent and byproducts conjugation->purification analysis 5. Analysis - Characterize the conjugate purification->analysis end End analysis->end

Caption: Experimental workflow for protein conjugation.

References

Optimizing Bz-(Me)Tz-NHS Ester Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Bz-(Me)Tz-NHS reaction. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound ester with a primary amine?

A1: The optimal pH for the reaction of a this compound ester with a primary amine, such as those on proteins or peptides, is between 7.2 and 8.5.[1][2][3] This pH range offers a good compromise between ensuring the primary amines are deprotonated and nucleophilic, and minimizing the hydrolysis of the NHS ester.[3][4]

Q2: What are the recommended buffers for this reaction?

A2: It is crucial to use a buffer that is free of primary amines. Suitable buffers include phosphate-buffered saline (PBS), HEPES, sodium bicarbonate, and borate buffer. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for the NHS ester, leading to reduced conjugation efficiency.

Q3: How should I dissolve and store the this compound ester?

A3: this compound esters are often not readily soluble in aqueous buffers and are sensitive to moisture. It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. This stock solution should be prepared immediately before use. For longer-term storage, the solid reagent should be kept at -20°C or -80°C and protected from moisture. When using the reagent, allow the vial to warm to room temperature before opening to prevent condensation.

Q4: What are the typical reaction times and temperatures?

A4: The reaction can be performed under various conditions depending on the stability of the target molecule. Common protocols suggest incubating the reaction for 30-60 minutes at room temperature. Alternatively, the reaction can be carried out at 4°C for 2-4 hours or even overnight.

Q5: What molar excess of this compound ester should I use?

A5: A molar excess of the NHS ester is generally recommended to drive the reaction to completion. For protein labeling, a 5- to 20-fold molar excess is a common starting point. However, the optimal molar ratio can depend on the concentration of the protein and the number of available primary amines.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Labeling Efficiency Hydrolysis of NHS ester: The reagent was exposed to moisture or the reaction buffer pH was too high for an extended period.- Prepare fresh stock solutions of the NHS ester in anhydrous DMSO or DMF immediately before use. - Ensure your reaction buffer is amine-free (e.g., use phosphate or bicarbonate buffer). - Work quickly and avoid prolonged exposure of the stock solution to air.
Suboptimal pH: The pH of the reaction buffer is too low, leading to protonation of the primary amines and reduced nucleophilicity.- Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.
Insufficient molar excess: The concentration of the this compound ester was too low relative to the target biomolecule.- Increase the molar excess of the this compound ester. A 5-20 fold molar excess is a common starting point for antibody labeling.
Low protein concentration: Dilute protein solutions can lead to slower reaction kinetics, favoring the hydrolysis of the NHS ester.- If possible, concentrate the protein solution to at least 1 mg/mL.
Precipitation of Protein During Reaction High concentration of organic solvent: Adding a large volume of the DMSO/DMF stock solution can denature the protein.- Keep the final concentration of the organic solvent in the reaction mixture below 10%.
Loss of Tetrazine Signal/Reactivity Degradation of the tetrazine ring: The tetrazine moiety may be unstable under certain experimental conditions, such as the presence of nucleophiles or long incubation times.- Consider using a methyl-substituted tetrazine (Me-Tz), which is generally more stable than hydrogen-substituted tetrazines. - Minimize the incubation time of the tetrazine-labeled molecule in complex biological media.

Experimental Protocols

General Protocol for Labeling a Protein with this compound Ester
  • Buffer Exchange: If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at pH 7.4. This can be done using dialysis or a desalting column.

  • Prepare NHS Ester Stock Solution: Allow the vial of this compound ester to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Reaction Setup: Add the desired molar excess of the this compound ester stock solution to your protein solution.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching (Optional): To stop the reaction, you can add a quenching buffer containing a primary amine, such as Tris, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound ester and byproducts using a desalting column, dialysis, or size exclusion chromatography.

Visual Guides

experimental_workflow Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction p_buffer Buffer Exchange Protein (Amine-free buffer, pH 7.2-8.5) nhs_prep Prepare Fresh this compound Stock Solution (in DMSO/DMF) reaction Combine Protein and NHS Ester (Room temp: 30-60 min or 4°C: 2-4h) p_buffer->reaction nhs_prep->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purify Conjugate (e.g., Desalting column) quench->purify

Caption: Workflow for protein labeling with this compound.

troubleshooting_logic Troubleshooting Low Labeling Efficiency r_node r_node start Low Labeling? q_nhs NHS Ester solution fresh? start->q_nhs q_ph pH 7.2-8.5? q_nhs->q_ph Yes a_nhs_no Prepare fresh NHS ester in anhydrous solvent. q_nhs->a_nhs_no No q_buffer Buffer amine-free? q_ph->q_buffer Yes a_ph_no Adjust pH to 7.2-8.5. q_ph->a_ph_no No q_molar Sufficient molar excess? q_buffer->q_molar Yes a_buffer_no Use amine-free buffer (e.g., PBS, HEPES). q_buffer->a_buffer_no No a_molar_no Increase molar excess of NHS ester. q_molar->a_molar_no No success Problem Solved q_molar->success Yes a_nhs_no->q_ph a_ph_no->q_buffer a_buffer_no->q_molar a_molar_no->success

Caption: Logic diagram for troubleshooting low labeling efficiency.

References

Bz-(Me)Tz-NHS solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bz-(Me)Tz-NHS. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Here, you will find information to address common challenges, particularly solubility issues, encountered during bioconjugation experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous reaction buffer. What should I do?

A1: This is a common issue as this compound, like many NHS esters, has poor solubility in aqueous solutions.[1][2] The recommended method is to first dissolve the this compound in a small amount of a dry, water-miscible organic solvent to create a concentrated stock solution. This stock solution can then be added to your aqueous reaction buffer containing the molecule to be labeled.[3][4][5]

Q2: What are the recommended organic solvents for dissolving this compound?

A2: Anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the most commonly used and recommended solvents for dissolving NHS esters. For this compound specifically, it has been shown to be soluble in DMSO at a concentration of 25 mg/mL, which may require gentle warming and ultrasonication. It is crucial to use high-quality, anhydrous solvents to prevent premature hydrolysis of the NHS ester. If you are using DMF, ensure it is amine-free, as contaminating amines can react with the NHS ester. A fishy odor in DMF is an indicator of degradation and it should not be used.

Q3: What is the optimal pH for the reaction of this compound with primary amines?

A3: The optimal pH range for the reaction of NHS esters with primary amines (like the N-terminus of a protein or the side chain of a lysine residue) is typically between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as the best balance between efficient labeling and minimizing the hydrolysis of the NHS ester. At a lower pH, the primary amines are protonated and less reactive, while at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the labeling reaction.

Q4: Which buffers should I use for the conjugation reaction?

A4: It is critical to use a buffer that does not contain primary amines. Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers. A 0.1 M sodium bicarbonate buffer is a common choice for maintaining the optimal pH.

Q5: Which buffers must be avoided?

A5: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions. These buffers will compete with your target molecule for reaction with the this compound, leading to significantly lower labeling efficiency.

Q6: My protein precipitates after adding the this compound stock solution. What could be the cause?

A6: Protein precipitation upon addition of the NHS ester stock solution can be due to several factors:

  • High concentration of organic solvent: The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept to a minimum, ideally below 10%, to avoid protein denaturation.

  • Over-labeling: The addition of too many hydrophobic Bz-(Me)Tz moieties can alter the protein's net charge and isoelectric point (pI), leading to a decrease in its solubility and subsequent precipitation. It may be necessary to optimize the molar excess of the this compound used in the reaction.

Q7: How stable is the this compound in solution?

A7: NHS esters are susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is highly dependent on the pH. The half-life of a typical NHS ester can range from 4-5 hours at pH 7 to only 10 minutes at pH 8.6 at 4°C. Stock solutions of this compound in anhydrous DMSO or DMF are more stable and can be stored for short periods. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture. Aqueous solutions of NHS esters should always be prepared fresh and used immediately.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered when using this compound.

Problem 1: this compound fails to dissolve.
Possible Cause Troubleshooting Step
Inappropriate Solvent Do not attempt to dissolve this compound directly in aqueous buffers.
Use of Non-anhydrous Solvent Ensure you are using high-quality, anhydrous DMSO or DMF to prepare the stock solution. Moisture will lead to hydrolysis.
Insufficient Solubilization Effort For the stock solution in DMSO, gentle warming and ultrasonication may be necessary to achieve a concentration of 25 mg/mL.
Problem 2: Low Labeling Efficiency.
Possible Cause Troubleshooting Step
Incorrect pH of Reaction Buffer Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5. Use a calibrated pH meter.
Presence of Amine-containing Buffers Ensure your buffer does not contain primary amines like Tris or glycine. If necessary, perform a buffer exchange for your protein solution.
Hydrolysis of this compound Prepare the this compound stock solution immediately before use. Minimize the time the NHS ester is in an aqueous environment before the reaction is complete. Consider performing the reaction at 4°C overnight to reduce the rate of hydrolysis.
Inaccessible Primary Amines on the Target Molecule The primary amines on your protein may be sterically hindered. Consider denaturing and refolding the protein if its function is not dependent on its tertiary structure.
Insufficient Molar Excess of this compound Increase the molar excess of this compound to your target molecule. A 5 to 20-fold molar excess is a common starting point.
Problem 3: Protein Precipitation During or After Labeling.
Possible Cause Troubleshooting Step
High Concentration of Organic Solvent Keep the final concentration of DMSO or DMF in the reaction mixture below 10%.
Over-labeling of the Protein Reduce the molar excess of this compound used in the reaction. Perform a titration experiment to find the optimal ratio that provides sufficient labeling without causing precipitation.
Low Protein Concentration Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction. It is recommended to use a protein concentration of at least 1-2 mg/mL.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
This compound Solubility in DMSO 25 mg/mLMay require warming and ultrasonication.
Reaction pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine reactivity and NHS ester hydrolysis.
Reaction Temperature 4°C to Room TemperatureLower temperatures can minimize hydrolysis but may require longer reaction times.
Reaction Time 30 minutes to 4 hoursCan be extended to overnight at 4°C.
Molar Excess of NHS Ester 5 to 20-foldHighly dependent on the protein and desired degree of labeling.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Final Organic Solvent Concentration < 10%To prevent protein denaturation.
NHS Ester Half-life (General) ~4-5 hours at pH 7, 0°C~10 minutes at pH 8.6, 4°CDemonstrates the importance of prompt use in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 25 mg/mL).

  • Vortex the vial vigorously. If necessary, use gentle warming (e.g., a 37°C water bath) and brief ultrasonication to fully dissolve the compound.

  • This stock solution should be used immediately or stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture.

Protocol 2: General Procedure for Protein Labeling with this compound
  • Prepare the Protein Solution: Ensure your protein of interest is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Calculate Reagent Amount: Determine the required amount of this compound based on the desired molar excess over the protein.

  • Prepare this compound Stock Solution: Immediately before starting the labeling reaction, prepare a concentrated stock solution of this compound in anhydrous DMSO as described in Protocol 1.

  • Perform the Labeling Reaction: Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing. The final volume of DMSO should be less than 10% of the total reaction volume.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction (Optional): To stop the labeling reaction, you can add a small molecule containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purify the Conjugate: Remove unreacted this compound and reaction byproducts (e.g., N-hydroxysuccinimide) using a desalting column, size-exclusion chromatography, or dialysis.

Visualizations

ReactionPathway cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-Bz-(Me)Tz (Stable Amide Bond) Protein_NH2->Conjugate Bz_Tz_NHS This compound Bz_Tz_NHS->Conjugate Bz_Tz_NHS->Conjugate pH 7.2-8.5 NHS N-hydroxysuccinimide (Leaving Group)

References

Side reactions of Bz-(Me)Tz-NHS and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bz-(Me)Tz-NHS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the use of this compound in bioconjugation experiments. Here you will find troubleshooting guides and detailed protocols to help you avoid common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary intended reaction of this compound?

A1: this compound is designed for a two-step bioconjugation strategy. The primary reaction is the covalent modification of primary amines (-NH₂) on biomolecules, such as the lysine residues of proteins, via the N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond. The second step involves the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between the methyltetrazine (Me-Tz) moiety and a strained alkene, typically a trans-cyclooctene (TCO) derivative.

Q2: What are the major side reactions to be aware of when using this compound?

A2: The main side reactions are associated with the two key functional groups of the molecule:

  • NHS Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, which converts the amine-reactive ester into an unreactive carboxylic acid, thereby reducing the efficiency of your conjugation.[1]

  • Tetrazine Degradation: The methyltetrazine ring can degrade under certain conditions, such as extreme pH or in the presence of strong nucleophiles or reducing agents.[1]

  • Reaction with Non-Target Nucleophiles: While the NHS ester is highly reactive towards primary amines, it can exhibit some reactivity with other nucleophilic residues like thiols (cysteine), and to a lesser extent, the imidazole group of histidine, particularly at higher pH values.[1]

Q3: How should I store this compound to maintain its reactivity?

A3: To ensure the stability and reactivity of this compound, it is critical to store the solid reagent at -20°C or -80°C, protected from moisture and light. When preparing stock solutions, use a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation experiments with this compound in a question-and-answer format.

Problem 1: Low Conjugation Yield

Question: I am observing a low yield of my desired conjugate. What are the likely causes and how can I improve it?

Answer: Low conjugation yield is a common issue that can often be traced back to the NHS ester reaction step. The primary culprits are hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents themselves.

Potential Causes and Solutions for Low Conjugation Yield

Potential Cause Recommended Solution
NHS Ester Hydrolysis Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use. Avoid storing the reagent in aqueous buffers for extended periods.
Suboptimal pH The optimal pH for NHS ester conjugation is between 7.2 and 8.5.[1] A pH below 7.2 will result in protonated and less reactive primary amines, while a pH above 8.5 will accelerate the hydrolysis of the NHS ester.
Incompatible Buffer Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester. Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffer. If your biomolecule is in an incompatible buffer, perform a buffer exchange prior to conjugation.
Low Reagent Concentration In dilute protein solutions, the rate of hydrolysis can be a more significant competitor. If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction.
Degraded this compound Ensure that the reagent has been stored properly at -20°C or -80°C and protected from moisture. Allow the vial to warm to room temperature before opening to prevent condensation.

Problem 2: Non-Specific Labeling or High Background

Question: I am seeing non-specific labeling or high background in my downstream applications. What could be the reason?

Answer: Non-specific labeling or a high background signal can arise from unreacted this compound or potential side reactions of the tetrazine moiety.

Potential Causes and Solutions for Non-Specific Labeling

Potential Cause Recommended Solution
Excess Unreacted this compound After the conjugation reaction, it is crucial to remove any unreacted this compound. This can be achieved through size-exclusion chromatography (e.g., desalting columns) or dialysis. Alternatively, the reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
Reaction of Tetrazine with Thiols The methyltetrazine moiety can potentially react with free thiol groups (cysteine residues) on your biomolecule. While this reaction is generally slower than the intended iEDDA reaction with TCO, it can contribute to non-specific labeling. To minimize this, you can cap free thiols with a reagent like N-ethylmaleimide (NEM) prior to the conjugation reaction, if compatible with your experimental goals.
Protein Aggregation A high degree of labeling can sometimes lead to protein aggregation, which can cause non-specific binding in downstream assays. To address this, perform small-scale pilot reactions with varying molar ratios of this compound to your protein to determine the optimal labeling stoichiometry.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general framework for the conjugation of this compound to a protein containing primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Ensure your protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer at a pH between 7.2 and 8.5.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Reaction: Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.

Visualizations

G cluster_0 This compound Reaction Pathways This compound This compound Primary Amine Primary Amine This compound->Primary Amine Desired Reaction (Aminolysis) Hydrolysis Hydrolysis This compound->Hydrolysis Side Reaction Other Nucleophiles Other Nucleophiles This compound->Other Nucleophiles Side Reaction Desired Conjugate Desired Conjugate Primary Amine->Desired Conjugate Inactive Product Inactive Product Hydrolysis->Inactive Product Side Product Side Product Other Nucleophiles->Side Product

Caption: Competing reaction pathways for this compound.

G cluster_1 Experimental Workflow for this compound Conjugation start Start prep_protein Prepare Protein in Amine-Free Buffer start->prep_protein react Combine and Incubate prep_protein->react prep_nhs Prepare this compound in Anhydrous Solvent prep_nhs->react quench Quench Reaction (Optional) react->quench purify Purify Conjugate react->purify If not quenching quench->purify end End purify->end

Caption: A typical experimental workflow for protein conjugation.

G cluster_2 Troubleshooting Low Conjugation Yield low_yield Low Yield? check_ph Is pH 7.2-8.5? low_yield->check_ph Start Here check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagent Is reagent fresh? check_buffer->check_reagent Yes buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No check_conc Is protein concentration adequate? check_reagent->check_conc Yes new_reagent Use fresh reagent check_reagent->new_reagent No increase_conc Increase protein concentration check_conc->increase_conc No success Yield Improved check_conc->success Yes adjust_ph->low_yield buffer_exchange->low_yield new_reagent->low_yield increase_conc->low_yield

References

Impact of buffer choice on Bz-(Me)Tz-NHS conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Bz-(Me)Tz-NHS conjugation experiments, with a specific focus on the critical role of buffer selection.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation to a primary amine?

The optimal pH for reacting an NHS ester, such as this compound, with a primary amine is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester.[1] The recommended pH range is typically between 7.2 and 8.5.[2][3] A pH of 8.3-8.5 is often suggested as an ideal starting point for many protein and peptide labeling experiments.[4][5]

  • Below pH 7.2: The majority of primary amines on biomolecules are protonated (-NH3+), making them non-nucleophilic and significantly slowing down the conjugation reaction.

  • Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically. This competing reaction with water reduces the amount of active this compound available to react with your target molecule, leading to lower conjugation yields.

Q2: Which buffers are recommended for this conjugation, and which should be avoided?

The choice of buffer is critical for a successful conjugation reaction.

Recommended Buffers: Use non-amine-containing buffers to avoid competition with your target molecule.

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer

  • HEPES buffer

  • Borate buffer

Incompatible Buffers: Buffers containing primary or secondary amines are not compatible as they will compete with the target biomolecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.

  • Tris (tris(hydroxymethyl)aminomethane): While some sources suggest Tris can occasionally be used due to its hindered amine, it is generally not recommended.

  • Glycine: Often used to quench NHS ester reactions, it should not be present during the conjugation step.

If your biomolecule is in an incompatible buffer, a buffer exchange step using methods like dialysis or a desalting column is necessary before initiating the conjugation.

Q3: My this compound reagent is not readily soluble in my aqueous buffer. What should I do?

Many non-sulfonated NHS esters have poor water solubility. The standard procedure is to first dissolve the this compound in a dry, water-miscible organic solvent and then add this stock solution to your biomolecule in the aqueous reaction buffer.

  • Recommended Solvents: Anhydrous (amine-free) Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Important Note: Ensure the DMF is of high quality and does not have a fishy odor, which indicates the presence of dimethylamine that can react with the NHS ester.

  • Procedure: Prepare a concentrated stock solution (e.g., 10 mM) of the NHS ester in the organic solvent immediately before use. Then, add the required volume to your protein solution, typically keeping the final organic solvent concentration in the reaction mixture between 0.5% and 10%.

Q4: How does temperature affect the conjugation reaction?

Temperature influences both the conjugation reaction and the competing hydrolysis of the NHS ester.

  • Room Temperature (RT): Reactions are commonly performed for 30 minutes to 4 hours at room temperature.

  • 4°C (on ice): Lowering the temperature can help minimize the rate of hydrolysis, which can be beneficial if you are experiencing low yields. However, the conjugation reaction will proceed more slowly, so a longer incubation time (e.g., 2 hours to overnight) may be required.

Troubleshooting Guide

Issue: Low or No Conjugation Yield

This is the most common issue encountered during NHS ester conjugation. The following decision tree and table can help diagnose the problem.

G Start Low Conjugation Yield CheckBuffer Is the buffer amine-free (e.g., PBS, Bicarbonate)? Start->CheckBuffer CheckpH Is the buffer pH between 7.2 and 8.5? CheckBuffer->CheckpH Yes BufferExchange Action: Perform buffer exchange into a recommended buffer. CheckBuffer->BufferExchange No CheckReagent Was the NHS ester stock prepared fresh in anhydrous DMSO/DMF? CheckpH->CheckReagent Yes AdjustpH Action: Adjust pH to 8.3-8.5 using a suitable base. CheckpH->AdjustpH No CheckProtein Is the protein concentration adequate (>1-2 mg/mL)? CheckReagent->CheckProtein Yes ReagentPrep Action: Use high-quality, anhydrous solvent. Prepare fresh stock. CheckReagent->ReagentPrep No CheckRatio Is the molar excess of NHS ester sufficient? CheckProtein->CheckRatio Yes IncreaseConc Action: Concentrate the protein sample. CheckProtein->IncreaseConc No Success Optimize Molar Ratio & Incubation Time CheckRatio->Success Yes AdjustRatio Action: Increase molar excess of this compound (try 10x, 20x). CheckRatio->AdjustRatio No

Troubleshooting Decision Tree for Low Conjugation Yield
Potential Cause Recommended Solution
Incorrect Buffer Composition The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule. Perform a buffer exchange into an amine-free buffer like PBS or sodium bicarbonate before conjugation.
Suboptimal pH If the pH is too low (<7.2), the target amines are protonated and unreactive. If the pH is too high (>8.5), the NHS ester hydrolyzes rapidly. Verify the buffer pH with a calibrated meter and adjust to the 8.3-8.5 range.
Hydrolyzed NHS Ester Reagent The this compound reagent was exposed to moisture during storage or the stock solution was not prepared fresh. Always allow the reagent vial to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Low Reactant Concentration In dilute protein solutions, the competing hydrolysis reaction is more pronounced. If possible, increase the protein concentration to at least 1-2 mg/mL.
Insufficient Molar Excess The amount of this compound is not sufficient to achieve the desired labeling efficiency. Increase the molar excess of the NHS ester. A 10- to 50-fold molar excess is often recommended, depending on the protein concentration.

Data Presentation

Table 1: Impact of pH on NHS Ester Stability

The stability of the NHS ester is highly dependent on the pH of the aqueous buffer. The half-life (t½) is the time required for 50% of the reactive NHS ester to be hydrolyzed.

pHTemperature (°C)Half-life (t½) of NHS EsterReference(s)
7.004 - 5 hours
8.0Room Temp~3.5 hours
8.5Room Temp~3 hours
8.6410 minutes
9.0Room Temp~2 hours

Data is generalized for typical NHS esters and illustrates the trend of decreasing stability with increasing pH.

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a starting point for the conjugation reaction. Optimization, particularly of the molar ratio of NHS ester to protein, may be required.

1. Buffer Preparation and Protein Exchange: a. Prepare a suitable amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or 0.1 M phosphate buffer, pH 8.3). b. If your protein of interest is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis into the reaction buffer. c. Adjust the protein concentration to 1-10 mg/mL.

2. Prepare this compound Stock Solution: a. Allow the vial of this compound to warm to room temperature before opening. b. Immediately before use, dissolve the this compound in anhydrous DMSO or amine-free DMF to create a 10 mM stock solution.

3. Conjugation Reaction: a. Calculate the volume of the this compound stock solution needed to achieve the desired molar excess over the protein (a 10- to 20-fold molar excess is a good starting point). b. While gently vortexing, add the calculated volume of the this compound stock solution to the protein solution. c. Incubate the reaction mixture. Common conditions are 1-2 hours at room temperature or overnight at 4°C.

4. Quench the Reaction (Optional but Recommended): a. To stop the reaction and remove any unreacted NHS ester, add a quenching buffer containing a primary amine. b. Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM. c. Incubate for 15-30 minutes at room temperature.

5. Purify the Conjugate: a. Remove excess, unreacted this compound, the NHS byproduct, and quenching buffer from the labeled protein. b. Purification can be achieved by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification p1 Prepare Amine-Free Reaction Buffer (pH 8.3) p2 Buffer Exchange Protein (if necessary) p1->p2 r1 Add NHS Ester Stock to Protein Solution p2->r1 p3 Prepare Fresh 10 mM This compound Stock in Anhydrous DMSO p3->r1 r2 Incubate (1-2h at RT or overnight at 4°C) r1->r2 c1 Quench Reaction (e.g., 50 mM Tris) r2->c1 c2 Purify Conjugate (Desalting Column/Dialysis) c1->c2 c3 Characterize Final Product c2->c3

General Experimental Workflow for this compound Conjugation
Visualizing the Reaction Pathway

The conjugation process involves a nucleophilic attack by the deprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

G cluster_reactants Reactants cluster_products Products Reactant1 Bz-(Me)Tz-Reagent-NHS Product1 Bz-(Me)Tz-Reagent-CO-NH-Protein (Stable Amide Bond) Reactant1->Product1 pH 7.2-8.5 (Amine-Free Buffer) Product2 NHS (Byproduct) Reactant1->Product2 Reactant2 Protein-NH₂ Reactant2->Product1

This compound Reaction with a Primary Amine

References

Technical Support Center: Bz-(Me)Tz-NHS Reagent

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bz-(Me)Tz-NHS and other NHS ester reagents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted this compound from their experimental samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My downstream application is showing high background or non-specific signal after labeling with this compound. What is the likely cause?

High background or non-specific binding is a common issue that often points to the presence of excess, unreacted this compound or its hydrolysis byproducts in your sample.[1][2][3] Failure to remove these small molecules after the conjugation reaction is a primary source of interference in many applications.[3]

Troubleshooting Steps:

  • Quench the Reaction: Ensure that you have effectively stopped the labeling reaction by adding a quenching agent.

  • Purify the Conjugate: Employ a robust purification method to separate your labeled biomolecule from the unreacted this compound.

  • Optimize Reaction Conditions: Using a large molar excess of the NHS ester can lead to a greater amount of unreacted reagent that needs to be removed. Consider titrating the molar excess to find the optimal ratio for your specific biomolecule.[1]

Q2: How can I stop the labeling reaction to prevent further modification of my sample?

To halt the labeling reaction, you can add a small molecule containing a primary amine. This process is known as "quenching." The quenching agent will react with any remaining active this compound, rendering it inert.

Recommended Quenching Agents and Conditions:

Quenching AgentFinal ConcentrationIncubation Time & TemperatureNotes
Tris-HCl50-100 mM15-30 minutes at room temperatureA commonly used and effective quenching agent.
Glycine50-100 mM15-30 minutes at room temperatureAn alternative to Tris buffer.

Q3: What are the most effective methods for removing unreacted this compound from my sample after the reaction?

The choice of purification method depends on the nature of your biomolecule (e.g., protein, antibody, peptide) and its molecular weight. The goal is to separate the larger, labeled biomolecule from the smaller, unreacted this compound and its byproducts.

Comparison of Purification Methods:

MethodPrincipleAdvantagesDisadvantages
Size-Exclusion Chromatography (e.g., Desalting Columns) Separates molecules based on size.Fast, efficient removal of small molecules, and allows for buffer exchange in a single step.Potential for sample dilution.
Dialysis Diffusion of small molecules across a semi-permeable membrane.Gentle on the sample and can handle larger volumes.Time-consuming (can take several hours to overnight with multiple buffer changes).
Precipitation (e.g., Ethanol or Acetone) Precipitating the labeled biomolecule, leaving the small molecule impurities in the supernatant.Can be effective for proteins and nucleic acids.Risk of protein denaturation or aggregation; may not be suitable for all biomolecules.

Q4: My labeling efficiency is low. Could this be related to the removal of unreacted this compound?

While low labeling efficiency is primarily an issue with the reaction conditions themselves, the presence of competing substances in your buffer can be a cause. If your buffer contains primary amines (e.g., Tris), it will compete with your target biomolecule for reaction with the this compound, leading to lower labeling efficiency.

Key Considerations for Reaction Buffers:

  • Optimal pH: The reaction of an NHS ester with a primary amine is highly pH-dependent, with an optimal range of 7.2-8.5.

  • Amine-Free Buffers: Use buffers that do not contain primary amines, such as phosphate, bicarbonate, HEPES, or borate buffers. If your protein is in a buffer with primary amines, a buffer exchange is recommended before starting the conjugation.

Experimental Protocols

Protocol 1: Quenching the this compound Labeling Reaction

  • Following the incubation period for your labeling reaction, prepare a 1 M stock solution of Tris-HCl, pH 8.0, or 1 M glycine.

  • Add the quenching solution to your reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Proceed immediately to the purification step.

Protocol 2: Removal of Unreacted this compound using a Desalting Column

  • Equilibrate the Column: Equilibrate a desalting column (e.g., a spin column with an appropriate molecular weight cutoff) with your desired storage buffer according to the manufacturer's instructions.

  • Load the Sample: Apply the quenched reaction mixture to the top of the column resin.

  • Elute the Conjugate: Centrifuge the column if using a spin format, or allow the buffer to flow through for gravity-flow formats. The labeled biomolecule will elute in the void volume, while the smaller, unreacted this compound and byproducts will be retained in the column matrix.

  • Collect the Labeled Biomolecule: Collect the eluate containing your purified, labeled biomolecule.

Visualized Workflows

Removal_Workflow cluster_reaction Labeling Reaction cluster_quenching Quenching cluster_purification Purification Biomolecule Biomolecule (in amine-free buffer) Reaction Incubation (RT, 30-60 min) Biomolecule->Reaction NHS_Ester This compound NHS_Ester->Reaction Quenching_Agent Add Quenching Agent (e.g., Tris, Glycine) Reaction->Quenching_Agent Stop Reaction Purification_Method Desalting Column OR Dialysis Quenching_Agent->Purification_Method Remove Excess Final_Product Purified Labeled Biomolecule Purification_Method->Final_Product Byproducts Unreacted this compound & Byproducts Removed Purification_Method->Byproducts

Caption: Workflow for removing unreacted this compound.

Troubleshooting_Logic Start High Background or Non-Specific Signal? Check_Quenching Was the reaction quenched? Start->Check_Quenching Check_Purification Was the sample purified after quenching? Check_Quenching->Check_Purification Yes Solution_Quench Action: Quench reaction with Tris or Glycine. Check_Quenching->Solution_Quench No Check_Buffer Was an amine-free buffer used for the reaction? Check_Purification->Check_Buffer Yes Solution_Purify Action: Purify using desalting column or dialysis. Check_Purification->Solution_Purify No Solution_Buffer Action: Use amine-free buffer (e.g., PBS, HEPES). Check_Buffer->Solution_Buffer No Success Problem Resolved Check_Buffer->Success Yes Solution_Quench->Success Solution_Purify->Success Solution_Buffer->Success

Caption: Troubleshooting logic for high background signals.

References

Technical Support Center: Bz-(Me)Tz-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and use of Bz-(Me)Tz-NHS ester in biological media for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound ester and what is it used for?

This compound is a chemical reagent used in bioconjugation, a process that links molecules together to create new complexes. It contains a methyltetrazine (Me-Tz) group and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (like those on proteins) to form a stable amide bond, while the methyltetrazine group enables a highly specific and efficient "click chemistry" reaction with trans-cyclooctene (TCO)-modified molecules. This dual functionality makes it a valuable tool for labeling proteins, antibodies, and other biomolecules for applications in drug delivery and diagnostics.

Q2: What are the key factors affecting the stability of this compound ester in biological media?

The stability of the this compound ester is primarily influenced by the hydrolysis of the NHS ester group. The main factors are:

  • pH: The rate of hydrolysis significantly increases with a rise in pH.[1][2]

  • Temperature: Higher temperatures accelerate the rate of both the desired reaction with amines and the undesired hydrolysis.[1]

  • Buffer Composition: The presence of primary amines (e.g., Tris buffer) will compete with the target molecule for reaction with the NHS ester.[3][4]

Q3: What is the optimal pH for reacting this compound ester with biomolecules?

The ideal pH for NHS ester conjugation is a compromise between the reactivity of the amine and the stability of the ester. A pH range of 7.2 to 8.5 is generally recommended. A pH of 8.3-8.5 is often considered optimal for balancing efficient labeling with minimal hydrolysis. Below pH 7.2, the primary amines on the target molecule are mostly protonated (-NH3+), making them poor nucleophiles and hindering the reaction. Above pH 8.5, the hydrolysis of the NHS ester becomes very rapid, reducing the yield of the desired conjugate.

Q4: How should I store and handle this compound ester?

To ensure maximum reactivity, store the solid this compound ester in a cool, dry place, ideally in a desiccator, at -20°C for short-term storage or -80°C for long-term storage. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis. It is best to prepare stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately.

Troubleshooting Guide

Problem Possible Cause Solution
Low Conjugation Efficiency Hydrolysis of this compound ester: The reagent was exposed to moisture or a high pH buffer for an extended period before reacting with the target molecule.Prepare fresh solutions of the NHS ester immediately before use. Ensure the reaction pH is within the optimal range (7.2-8.5).
Inactive Reagent: The this compound ester has degraded due to improper storage.Store the reagent desiccated at -20°C or -80°C. Allow the vial to equilibrate to room temperature before opening.
Presence of Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine).Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer.
Inconsistent Results Variable Hydrolysis: The time between dissolving the NHS ester and its use varies between experiments.Standardize the protocol to ensure the NHS ester is used promptly after dissolution.
pH Fluctuation: The pH of the reaction buffer is not stable.Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction.
Loss of Tetrazine Reactivity Degradation of the Tetrazine Ring: The tetrazine moiety can be sensitive to certain biological nucleophiles or harsh conditions.Minimize the incubation time in complex biological media. Consider using a more stable tetrazine derivative if possible.

Quantitative Data on NHS Ester Stability

pH Temperature (°C) Half-life (t½) Reference
7.004-5 hours
7.04~7 hours
8.041 hour
8.6410 minutes
9.04minutes

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound Ester

This protocol provides a general guideline for conjugating this compound ester to a protein containing primary amines.

Materials:

  • This compound ester

  • Protein to be labeled

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein: Dissolve the protein in the Conjugation Buffer to a concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound ester to the protein solution. Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light if the tetrazine is fluorescent.

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted this compound ester and byproducts using a size-exclusion chromatography column or dialysis against an appropriate buffer.

Protocol 2: Stability Assay for this compound Ester in Biological Media

This protocol allows you to determine the stability of this compound ester in your specific biological medium by monitoring the hydrolysis of the NHS ester.

Materials:

  • This compound ester

  • Biological medium of interest (e.g., cell culture medium, plasma)

  • Anhydrous DMSO or DMF

  • UV-Vis Spectrophotometer

  • Cuvettes or 96-well UV-transparent plate

Procedure:

  • Prepare a Stock Solution: Dissolve a known amount of this compound ester in anhydrous DMSO or DMF to create a concentrated stock solution.

  • Set up the Reaction: Add a small volume of the stock solution to your pre-warmed biological medium in a cuvette or well to a final concentration of approximately 0.1-1 mM. Mix quickly.

  • Monitor Absorbance: Immediately begin monitoring the absorbance at 260 nm over time. The release of N-hydroxysuccinimide (NHS) upon hydrolysis leads to an increase in absorbance at this wavelength.

  • Data Analysis: Plot the absorbance at 260 nm versus time. The rate of increase in absorbance corresponds to the rate of hydrolysis. The half-life can be calculated from the kinetic data.

Visualizations

ReactionPathway cluster_reactants Reactants cluster_products Products cluster_hydrolysis Competing Reaction Bz_Me_Tz_NHS This compound Ester Conjugate Stable Amide Bond (Bz-(Me)Tz-Protein) Bz_Me_Tz_NHS->Conjugate Aminolysis NHS N-hydroxysuccinimide (Leaving Group) Bz_Me_Tz_NHS->NHS Hydrolyzed_Ester Inactive Carboxylic Acid Bz_Me_Tz_NHS->Hydrolyzed_Ester Hydrolysis Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Conjugate Water Water (H2O) Water->Hydrolyzed_Ester ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Prepare_Protein 1. Prepare Protein Solution in Conjugation Buffer Mix 3. Mix Protein and NHS Ester (10-20x molar excess) Prepare_Protein->Mix Prepare_NHS 2. Dissolve this compound in DMSO/DMF Prepare_NHS->Mix Incubate 4. Incubate (1-2h at RT or 2-4h at 4°C) Mix->Incubate Quench 5. Quench with Tris or Glycine Incubate->Quench Purify 6. Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify

References

Technical Support Center: Troubleshooting Non-Specific Binding of Bz-(Me)Tz-NHS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bz-(Me)Tz-NHS. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during bioconjugation experiments, with a specific focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a click chemistry reagent that contains a methyltetrazine moiety and an N-hydroxysuccinimide (NHS) ester.[1][2][3] The NHS ester allows for the covalent attachment of the methyltetrazine group to primary amines on biomolecules, such as proteins or antibodies. This process prepares the biomolecule for a subsequent, highly specific "click" reaction with a trans-cyclooctene (TCO)-modified molecule in a copper-free system.[1][2]

Q2: What are the common causes of non-specific binding with this compound?

Non-specific binding with this compound, as with other NHS esters, can arise from several factors:

  • Hydrolysis of the NHS Ester: In aqueous solutions, the NHS ester can hydrolyze, creating a non-reactive carboxyl group. This hydrolyzed product can contribute to background signal. The rate of hydrolysis is significantly influenced by pH.

  • Excessive Labeling: Over-modification of a protein with this compound can alter its physicochemical properties, potentially leading to aggregation and increased non-specific interactions.

  • Inadequate Blocking: Failure to effectively block all unbound sites on a solid phase (e.g., a microplate well or blotting membrane) can result in the non-specific adsorption of the labeled biomolecule.

  • Improper Buffer Selection: The use of buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, reducing labeling efficiency and potentially creating unwanted side products.

  • Suboptimal Purification: Incomplete removal of excess, unreacted this compound or its hydrolyzed form after the labeling reaction is a major contributor to high background in subsequent assays.

Q3: How can I minimize the hydrolysis of this compound during my experiments?

To minimize hydrolysis, it is crucial to handle the reagent and perform the labeling reaction under optimal conditions. NHS esters are sensitive to moisture, so it is important to warm the reagent to room temperature before opening to prevent condensation. Stock solutions should be prepared fresh in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The labeling reaction itself should be carried out at a pH between 7.2 and 8.5, as higher pH values significantly accelerate hydrolysis.

Q4: What are the best practices for storing this compound and its solutions?

For long-term storage, this compound powder should be kept at -20°C. Stock solutions in anhydrous DMSO can be stored at -20°C for about a month or at -80°C for up to six months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: High Background Signal in Downstream Applications

High background is a common indicator of non-specific binding. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Incomplete Removal of Unreacted Reagent After the labeling reaction, purify the conjugated biomolecule using size-exclusion chromatography (e.g., a desalting column) or dialysis to effectively remove any unbound this compound and its hydrolyzed byproducts.
Inadequate Blocking Optimize your blocking protocol. Test different blocking agents such as 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in an appropriate buffer (e.g., PBS or TBS). The optimal blocking time and temperature should also be determined empirically (e.g., 1 hour at room temperature or overnight at 4°C).
Excessive Labeling Leading to Aggregation Reduce the molar excess of this compound used in the labeling reaction. Perform a titration to find the optimal ratio of labeling reagent to your biomolecule that provides sufficient labeling without causing aggregation. A starting point is often a 5- to 20-fold molar excess.
Suboptimal Washing Steps Increase the number and duration of washing steps in your assay protocol. The inclusion of a mild non-ionic detergent, such as 0.05% Tween-20, in the wash buffer can also help to reduce non-specific interactions.
Issue 2: Low Labeling Efficiency

Low labeling efficiency can also contribute to poor signal-to-noise ratios. Below are some common causes and solutions.

Potential Cause Recommended Solution
Hydrolysis of this compound Prepare fresh stock solutions of this compound in anhydrous, amine-free DMSO or DMF immediately before use. Ensure the labeling buffer is within the optimal pH range of 7.2-8.5.
Presence of Competing Amines Ensure your biomolecule is in an amine-free buffer, such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer. If the sample is in a Tris- or glycine-containing buffer, perform a buffer exchange prior to labeling.
Insufficient Molar Excess of Reagent Increase the molar excess of this compound relative to the biomolecule. This can be particularly important if the concentration of the biomolecule is low, as hydrolysis becomes a more dominant competing reaction.
Low Biomolecule Concentration If possible, increase the concentration of your protein or antibody in the labeling reaction to favor the reaction with the NHS ester over hydrolysis. A typical concentration range is 1-10 mg/mL.

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general guideline. The optimal conditions may vary depending on the specific protein and downstream application.

Materials:

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Protein to be labeled

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare the Protein Solution: Dissolve or buffer exchange the protein into the amine-free reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Mix gently and immediately.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and quenching buffer components by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Visualizations

This compound Labeling and Click Reaction Workflow cluster_labeling Step 1: Amine Labeling cluster_click Step 2: Bioorthogonal Click Reaction Protein Protein with Primary Amine (-NH2) LabeledProtein Methyltetrazine-Labeled Protein Protein->LabeledProtein Reaction with NHS ester pH 7.2-8.5 BzMeTzNHS This compound BzMeTzNHS->LabeledProtein Final_Conjugate Final Conjugate LabeledProtein->Final_Conjugate Inverse Electron-Demand Diels-Alder Cycloaddition TCO_Molecule TCO-Modified Molecule TCO_Molecule->Final_Conjugate

Caption: Experimental workflow for this compound bioconjugation.

Troubleshooting High Background with this compound Start High Background Observed CheckPurification Was the labeled protein purified post-labeling? Start->CheckPurification Purify Purify using desalting column/dialysis CheckPurification->Purify No CheckBlocking Was a blocking step performed? CheckPurification->CheckBlocking Yes Purify->CheckBlocking OptimizeBlocking Optimize blocking agent, concentration, and time CheckBlocking->OptimizeBlocking No/Suboptimal CheckMolarRatio What was the molar excess of this compound? CheckBlocking->CheckMolarRatio Yes OptimizeBlocking->CheckMolarRatio ReduceRatio Reduce molar excess to minimize aggregation CheckMolarRatio->ReduceRatio High (>20x) CheckWashing Are washing steps adequate? CheckMolarRatio->CheckWashing Optimal (5-20x) ReduceRatio->CheckWashing ImproveWashing Increase number/duration of washes Add 0.05% Tween-20 CheckWashing->ImproveWashing No/Suboptimal End Background Reduced CheckWashing->End Yes ImproveWashing->End

Caption: Logical workflow for troubleshooting high background signals.

Competing Reactions of this compound BzMeTzNHS This compound DesiredProduct Stable Amide Bond (Labeled Biomolecule) BzMeTzNHS->DesiredProduct Desired Reaction HydrolyzedProduct Inactive Carboxylic Acid BzMeTzNHS->HydrolyzedProduct Competing Reaction 1 BufferAdduct Buffer Adduct (Reduced Labeling Efficiency) BzMeTzNHS->BufferAdduct Competing Reaction 2 PrimaryAmine Primary Amine on Biomolecule PrimaryAmine->DesiredProduct Water Water (Hydrolysis) Water->HydrolyzedProduct BufferAmine Primary Amine in Buffer (e.g., Tris) BufferAmine->BufferAdduct

Caption: Signaling pathway of this compound competing reactions.

References

Technical Support Center: Bz-(Me)Tz-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bz-(Me)Tz-NHS and other tetrazine-NHS ester reagents. The focus is on effectively quenching the reaction to ensure the stability and specificity of your conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching a this compound ester reaction?

A1: Quenching is a critical step to stop the labeling reaction and deactivate any unreacted this compound ester.[1] If not quenched, the highly reactive NHS ester can continue to react with primary amines, including those on newly introduced proteins or other molecules in downstream applications, leading to non-specific labeling, aggregation, and inaccurate results.[2] Quenching ensures that the tetrazine-modified molecule is stable and that subsequent steps, such as the bioorthogonal reaction with a TCO-containing molecule, are highly specific.

Q2: What are the common methods for quenching NHS ester reactions?

A2: There are two primary approaches to quenching unreacted NHS esters:

  • Addition of a Scavenger: Introducing a small molecule with a primary amine that acts as a scavenger. These molecules react with the excess NHS ester, consuming it. Common quenching reagents include Tris, glycine, lysine, and ethanolamine.[1][3]

  • Hydrolysis: Intentionally hydrolyzing the NHS ester by raising the pH of the reaction mixture.[4] The ester linkage is susceptible to hydrolysis, which converts the reactive ester back into a non-reactive carboxylic acid.

Q3: Which quenching reagent should I choose?

A3: The choice of quenching reagent depends on your specific application and downstream processing. Tris and glycine are the most common choices. They are effective, readily available, and their reaction byproducts are generally easy to remove. Hydroxylamine is another option, which converts the NHS ester into a hydroxamic acid.

Q4: Can I quench the reaction simply by raising the pH?

A4: Yes, quenching by hydrolysis is a viable method. The rate of NHS ester hydrolysis is highly dependent on pH. Increasing the pH to above 8.6 can rapidly inactivate the NHS ester. For example, the half-life of an NHS ester can decrease from several hours at pH 7 to just 10 minutes at pH 8.6. This method is useful as it regenerates the original carboxyl group on the unreacted labeling reagent.

Q5: My labeling efficiency is low. What could be the cause?

A5: Low labeling efficiency is a common problem that can be attributed to several factors:

  • NHS Ester Hydrolysis: The NHS ester may have hydrolyzed before it could react with your protein. This is accelerated at higher pH and temperature. Ensure you are using freshly prepared reagents and optimal buffer conditions.

  • Incompatible Buffer: Your reaction buffer may contain primary amines (e.g., Tris, glycine) which compete with your target molecule for the NHS ester. Always use an amine-free buffer like PBS, HEPES, or borate buffer for the labeling step.

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is most efficient at a pH between 7.2 and 8.5. At a lower pH, the primary amines on the protein are protonated and less available to react.

  • Low Protein Concentration: In dilute protein solutions, the competing hydrolysis reaction can significantly lower the labeling efficiency. It is recommended to use a protein concentration of at least 1-2 mg/mL.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background or non-specific binding in downstream assay Incomplete quenching of the NHS ester.Ensure the quenching step is performed for the recommended time and with the correct concentration of quenching reagent. Verify that the quenching reagent has not expired. After quenching, purify the conjugate using a desalting column or dialysis to remove all unreacted label and byproducts.
Over-labeling of the protein leading to aggregation or altered properties.Reduce the molar excess of the this compound ester in the labeling reaction. Optimize the reaction time and temperature to control the degree of labeling.
Precipitation of protein after labeling Over-crosslinking or significant change in the protein's isoelectric point (pI) and solubility due to excessive labeling.Decrease the molar excess of the NHS ester reagent used in the reaction. Consider performing the reaction at a lower temperature (4°C) to slow down the reaction rate.
Low or no reactivity in the subsequent tetrazine-TCO ligation step The tetrazine moiety was degraded.Tetrazines can be sensitive to reducing agents. Ensure that no incompatible reducing agents like DTT or TCEP are present in your buffers after the labeling and quenching steps.
The this compound ester reagent was hydrolyzed before use.NHS esters are moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and do not store aqueous solutions of the reagent.

Quantitative Data Summary

Table 1: Common Quenching Reagents for NHS Ester Reactions

Quenching ReagentTypical Final ConcentrationIncubation TimeIncubation TemperatureNotes
Tris 20-100 mM15-30 minutesRoom TemperatureA widely used, effective quenching agent.
Glycine 20-100 mM15-30 minutesRoom TemperatureAn excellent alternative to Tris.
Hydroxylamine 10-50 mM15 minutesRoom TemperatureReacts with NHS esters to form a hydroxamic acid.
Ethanolamine 20-50 mM15-30 minutesRoom TemperatureAnother effective primary amine for quenching.

Table 2: Half-life of NHS Ester Hydrolysis at Various pH Values

pHTemperatureHalf-lifeReference(s)
7.00°C4-5 hours
8.0Room Temp~3.5 hours
8.5Room Temp~3 hours
8.64°C10 minutes
9.0Room Temp~2 hours

Experimental Protocols

Protocol 1: Quenching with Tris or Glycine

This protocol describes the quenching of a this compound ester reaction using a primary amine scavenger.

  • Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl or Glycine, with the pH adjusted to ~8.0.

  • Perform Labeling Reaction: Carry out the labeling of your protein with this compound ester in an amine-free buffer (e.g., PBS, pH 7.2-8.5) for the desired amount of time (typically 30 minutes to 2 hours at room temperature).

  • Add Quenching Reagent: Add the 1 M Tris or Glycine stock solution to the reaction mixture to achieve a final concentration of 50-100 mM. For example, add 50 µL of 1 M Tris to a 1 mL reaction volume.

  • Incubate: Gently mix and incubate the reaction for an additional 15-30 minutes at room temperature. This allows the quenching reagent to react with and neutralize any remaining active NHS ester.

  • Purification: Proceed to purify the tetrazine-labeled protein from the excess labeling reagent, the released N-hydroxysuccinimide, and the quenching reagent. This is typically achieved using a desalting column (size-exclusion chromatography) or dialysis.

Protocol 2: Quenching by Hydrolysis

This protocol uses pH-mediated hydrolysis to quench the reaction.

  • Perform Labeling Reaction: Conduct the protein labeling reaction with this compound ester in a suitable amine-free buffer at a pH of 7.2-8.0.

  • Adjust pH: To quench the reaction, add a small amount of a basic, amine-free buffer (e.g., 0.5 M sodium carbonate buffer, pH 9.5) to raise the pH of the reaction mixture to 8.6 or higher.

  • Incubate: Incubate the mixture for at least 15-20 minutes at room temperature. At pH 8.6, the half-life of the NHS ester is approximately 10 minutes, so this incubation period is sufficient to ensure complete hydrolysis.

  • Re-equilibrate pH (Optional): If necessary for downstream applications or protein stability, adjust the pH back to a physiological range (e.g., pH 7.4) using a suitable acidic buffer.

  • Purification: Purify the conjugate to remove the hydrolyzed labeling reagent and reaction byproducts using standard methods like desalting columns or dialysis.

Visualizations

G cluster_workflow Experimental Workflow: Labeling and Quenching A 1. Prepare Protein Solution (in amine-free buffer, pH 7.2-8.5) C 3. Mix and Incubate (Labeling Reaction) A->C B 2. Prepare this compound (in anhydrous DMSO/DMF) B->C D 4. Add Quenching Reagent (e.g., 50 mM Tris) C->D E 5. Incubate (Quenching Reaction) D->E F 6. Purify Conjugate (Desalting Column / Dialysis) E->F G Tetrazine-Labeled Protein F->G

Caption: General workflow for protein labeling with this compound and subsequent quenching.

G cluster_pathways This compound Reaction and Quenching Pathways cluster_desired Desired Reaction cluster_quenching Quenching / Side Reactions NHS This compound Ester (Active Reagent) Protein Protein-NH2 (Target Primary Amine) NHS->Protein Quench Quencher-NH2 (e.g., Tris, Glycine) NHS->Quench Hydrolysis H2O (Hydrolysis) (especially at pH > 8.0) NHS->Hydrolysis Conjugate Bz-(Me)Tz-Protein (Stable Amide Bond) Protein->Conjugate Labeling Inactive_Quenched Bz-(Me)Tz-Quencher (Inactive) Quench->Inactive_Quenched Quenching Inactive_Hydrolyzed Bz-(Me)Tz-COOH (Inactive Carboxylic Acid) Hydrolysis->Inactive_Hydrolyzed Hydrolysis

Caption: Competing reaction pathways for an active this compound ester.

References

Technical Support Center: Characterizing Bz-(Me)Tz-NHS Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bz-(Me)Tz-NHS conjugates and their characterization by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound ester?

This compound is a third-generation click chemistry reagent. It contains a methyltetrazine (Me)Tz moiety, which participates in rapid and specific inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with trans-cyclooctene (TCO) dienophiles. The N-hydroxysuccinimide (NHS) ester group allows for the covalent conjugation of the tetrazine moiety to primary amines on biomolecules, such as the lysine residues of proteins.[1]

Q2: What are the storage and stability recommendations for this compound?

Proper storage is crucial to maintain the reactivity of the NHS ester. It is recommended to store the reagent at -20°C under dry conditions.[1] Stock solutions in anhydrous solvents like DMSO or DMF can be stored at -20°C for about a month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles and moisture, as the NHS ester is susceptible to hydrolysis.

Q3: What are the key parameters for a successful conjugation reaction with this compound?

The success of the conjugation reaction is highly dependent on several factors:

  • pH: The reaction of NHS esters with primary amines is most efficient at a pH of 8.3-8.5.[2] At lower pH, the amine group is protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester is accelerated.[2]

  • Buffer: Use amine-free buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer. Buffers containing primary amines, like Tris, will compete with the target molecule for reaction with the NHS ester.

  • Solvent: If this compound is not readily soluble in your aqueous buffer, it can be first dissolved in an anhydrous organic solvent like DMSO or DMF and then added to the reaction mixture. Ensure the organic solvent is of high quality and free of amine contaminants.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest

  • This compound ester

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., spin column or gel filtration)

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.

  • This compound Solution Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess for the reaction.

  • Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.

  • Purification: Remove the excess, unreacted this compound and byproducts by using a desalting column or through dialysis.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis of a Bz-(Me)Tz-Conjugated Peptide/Protein

This protocol outlines the steps for preparing a Bz-(Me)Tz-labeled biomolecule for analysis by LC-ESI-MS or MALDI-TOF MS.

For LC-ESI-MS:

  • Buffer Exchange/Desalting: It is critical to remove non-volatile salts and buffers from the sample. This can be achieved using C4 or C18 ZipTips for peptides and smaller proteins, or through buffer exchange into a volatile buffer system (e.g., ammonium bicarbonate or ammonium acetate) for larger proteins.

  • Sample Dilution: Dilute the desalted sample in a solution compatible with electrospray ionization, typically a mixture of water and an organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., 0.1% formic acid).

  • LC-MS Analysis: Inject the sample onto a reverse-phase column (e.g., C4 or C8 for proteins, C18 for peptides) and elute with a gradient of increasing organic solvent. Acquire mass spectra in positive ion mode.

For MALDI-TOF MS:

  • Desalting: Desalt the sample using a C4 ZipTip or a similar method.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid for proteins or α-cyano-4-hydroxycinnamic acid (CHCA) for peptides, in a solution of 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Spotting: On a MALDI target plate, spot 1 µL of the matrix solution. Before it dries, add 1 µL of the desalted sample to the matrix spot and mix by pipetting. Allow the spot to air dry completely.

  • Data Acquisition: Acquire mass spectra in positive ion linear mode for proteins or reflector mode for peptides.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of this compound conjugates.

Problem Possible Causes Recommended Solutions
No or low signal of the conjugated product Incomplete conjugation reaction.Verify the pH of the reaction buffer is between 8.3 and 8.5. Use fresh, high-quality this compound and anhydrous solvents. Optimize the molar excess of the NHS ester.
Poor ionization of the conjugate.For ESI-MS, optimize the mobile phase composition and source parameters. Consider using a different ionization source if available (e.g., MALDI).
Sample loss during preparation.Ensure proper handling and desalting procedures. Use low-binding tubes and pipette tips.
Presence of multiple unexpected peaks Hydrolysis of the NHS ester.Prepare the this compound solution immediately before use. Ensure the reaction buffer pH is not too high.
Formation of adducts (e.g., sodium, potassium).Use high-purity water and solvents for sample preparation. Minimize the use of salts.
In-source fragmentation.Optimize the cone voltage and other source parameters to minimize fragmentation in the ion source.
Side reactions of the NHS ester.NHS esters can sometimes react with other nucleophilic residues like serine, threonine, or tyrosine, especially at higher pH. Consider this possibility when analyzing the data.
Inaccurate mass of the conjugate Instrument calibration issue.Calibrate the mass spectrometer using an appropriate standard.
Presence of multiple modifications or adducts.Carefully analyze the isotopic pattern and mass differences to identify potential adducts or multiple incorporations of the label.
Heterogeneity of the starting biomolecule (e.g., post-translational modifications).Characterize the unconjugated biomolecule by mass spectrometry to identify any pre-existing modifications.
Difficulty in interpreting MS/MS fragmentation data Complex fragmentation pattern of the conjugate.Look for characteristic neutral losses or fragment ions associated with the Bz-(Me)Tz moiety. While a detailed fragmentation pattern is not widely published, expect fragmentation of the tetrazine ring and the linker.
Low abundance of fragment ions.Optimize the collision energy in your MS/MS experiment to achieve better fragmentation.
Co-fragmentation of multiple precursors.Narrow the isolation window for precursor ion selection to minimize the fragmentation of multiple species at once.

Data Presentation

Compound Molecular Formula Molecular Weight (Da)
This compoundC₁₉H₂₀N₆O₅412.41
Methyltetrazine-NHS esterC₁₅H₁₃N₅O₄327.3
Tetrazine-NHS esterC₁₄H₁₁N₅O₄313.3

Mandatory Visualization

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_ms_analysis Mass Spectrometry Analysis Protein Protein (with primary amines) Conjugated_Protein Bz-(Me)Tz-Protein Conjugate Protein->Conjugated_Protein pH 8.3-8.5 Amine-free buffer Bz_Me_Tz_NHS This compound Bz_Me_Tz_NHS->Conjugated_Protein Purification Desalting / Dialysis Conjugated_Protein->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate MS_Analysis LC-ESI-MS or MALDI-TOF MS Purified_Conjugate->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Caption: Experimental workflow for the characterization of this compound conjugates by mass spectrometry.

signaling_pathway cluster_reagents Reactants cluster_reaction Conjugation cluster_products Products Biomolecule Biomolecule-NH2 Reaction Nucleophilic Acyl Substitution Biomolecule->Reaction Bz_Me_Tz_NHS This compound Ester Bz_Me_Tz_NHS->Reaction Conjugate Biomolecule-NH-CO-Bz-(Me)Tz Reaction->Conjugate NHS N-Hydroxysuccinimide Reaction->NHS

Caption: Logical relationship of the this compound conjugation reaction.

References

Technical Support Center: Bz-(Me)Tz-NHS Stability in the Presence of Reducing Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and use of Bz-(Me)Tz-NHS ester in the presence of common reducing agents. The following information is intended to help troubleshoot experiments and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound ester?

This compound is a click chemistry reagent. It contains a methyltetrazine moiety for bioorthogonal ligation with trans-cyclooctene (TCO) functionalized molecules and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine residues in proteins) to form stable amide bonds.[1][2] This allows for the efficient labeling of biomolecules with a tetrazine group for subsequent "click" reactions.

Q2: Can I use reducing agents in my reaction buffer when labeling with this compound?

The use of reducing agents requires careful consideration as they can potentially interact with both the tetrazine ring and the NHS ester, affecting the stability and efficiency of your labeling reaction. The choice of reducing agent is critical.

Q3: Which reducing agent is recommended for use with this compound: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)?

TCEP is generally the recommended reducing agent over DTT when working with tetrazine-NHS esters.[3][4] TCEP is a more powerful, odorless, and more stable reducing agent in solution compared to DTT.[5]

  • TCEP's effect on Tetrazines: Some studies have shown that tetrazines exhibit only minor, reversible reduction in the presence of TCEP over extended periods (e.g., 24 hours). The tetrazine can often be re-oxidized by exposure to air. However, it is a good practice to avoid reducing agents during the purification of tetrazine-labeled proteins to prevent even temporary inactivation.

  • DTT's effect on Tetrazines: Thiol-based reducing agents like DTT have been shown to degrade certain tetrazines. For instance, a highly reactive tetrazine showed 50% degradation after only 10 minutes of exposure to 20 mM thiols.

Q4: How do reducing agents affect the stability of the NHS ester?

The primary concern with NHS esters is hydrolysis, which is pH-dependent and competes with the desired amine reaction. However, reducing agents can also pose a risk:

  • DTT and NHS esters: There is evidence to suggest that DTT can directly react with and facilitate the immobilization of molecules to NHS-ester functionalized surfaces, indicating a potential for side reactions that would consume the NHS ester.

  • TCEP and NHS esters: While TCEP is generally considered less reactive towards common bioconjugation reagents than DTT, the potential for reaction, especially with the carbodiimide chemistry used to generate the NHS ester, should be considered.

Q5: What are the optimal storage and handling conditions for this compound?

To ensure maximum stability and reactivity, this compound should be stored desiccated at -20°C to -80°C. Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the NHS ester. It is recommended to prepare fresh solutions in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Labeling Efficiency Presence of DTT in the reaction buffer. DTT may be degrading the tetrazine moiety and/or reacting with the NHS ester.If a reducing agent is necessary, perform a buffer exchange to replace DTT with TCEP. If possible, remove the reducing agent prior to adding the this compound.
Hydrolysis of the NHS ester. The reaction pH is too high (above 8.5), or the this compound was exposed to moisture.Maintain the reaction pH between 7.2 and 8.5. Ensure proper storage and handling of the this compound to prevent moisture contamination.
Presence of primary amines in the buffer. Buffers like Tris or glycine will compete with the target molecule for reaction with the NHS ester.Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or borate buffer.
Loss of Tetrazine Reactivity after Labeling Reduction of the tetrazine ring. The labeled protein was stored or purified in the presence of a reducing agent.If a reducing agent was used, try exposing the sample to air to allow for re-oxidation of the dihydrotetrazine back to the reactive tetrazine. For long-term storage, ensure the final buffer is free of reducing agents.
Inconsistent Results Degradation of this compound stock solution. Repeated freeze-thaw cycles or improper storage.Aliquot the this compound upon receipt to minimize freeze-thaw cycles. Always prepare fresh solutions for each experiment.

Data Summary

The following table summarizes the general compatibility and stability of this compound components with common reducing agents based on available literature.

Component Dithiothreitol (DTT) Tris(2-carboxyethyl)phosphine (TCEP) General Recommendations & Considerations
Methyltetrazine Ring Potentially Unstable: Some tetrazines show significant degradation in the presence of thiols.Generally Stable: May undergo slow, reversible reduction.TCEP is the preferred reducing agent to maintain tetrazine integrity. If DTT must be used, minimize exposure time and concentration.
NHS Ester Potential for Reaction: DTT may directly react with the NHS ester, reducing labeling efficiency.More Compatible: Generally less reactive towards NHS esters than DTT, but potential for interaction exists.Perform labeling in the absence of reducing agents if possible. If required, use TCEP and consider increasing the molar excess of the NHS ester.
Overall Recommendation Use with Caution Recommended For optimal results, perform a buffer exchange to remove reducing agents before adding this compound. If a reducing agent is essential during the labeling step, TCEP is the superior choice over DTT.

Experimental Protocols & Methodologies

Protocol: General Protein Labeling with this compound in the Presence of TCEP

This protocol provides a general guideline. Optimization may be required for your specific protein.

  • Protein Preparation:

    • If your protein of interest has disulfide bonds that need to be reduced, dissolve it in an amine-free buffer (e.g., PBS, pH 7.4).

    • Add TCEP to a final concentration of 1-5 mM.

    • Incubate at room temperature for 30-60 minutes to ensure complete reduction of disulfide bonds.

    • Optional but Recommended: Perform a buffer exchange using a desalting column to remove excess TCEP prior to labeling.

  • This compound Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a 10 mM stock solution.

  • Labeling Reaction:

    • Adjust the protein solution to a concentration of 1-10 mg/mL in a reaction buffer with a pH of 7.2-8.5 (e.g., 0.1 M sodium bicarbonate buffer).

    • Add the this compound stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the labeling reagent.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis. The final storage buffer should be free of reducing agents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_cleanup Cleanup protein Protein in Amine-Free Buffer tcep Add TCEP (if reduction is needed) protein->tcep buffer_exchange Optional: Buffer Exchange to remove TCEP tcep->buffer_exchange add_nhs Add this compound in DMSO buffer_exchange->add_nhs incubate Incubate (1-2h RT or O/N 4°C) add_nhs->incubate quench Optional: Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify (e.g., Desalting Column) quench->purify final_product Labeled Protein purify->final_product

Caption: Experimental workflow for protein labeling with this compound.

logical_relationship cluster_reagents Reagents cluster_interactions Potential Interactions cluster_outcome Outcome nhs_ester This compound success Successful Labeling nhs_ester->success dtt DTT tetrazine_degradation Tetrazine Degradation dtt->tetrazine_degradation High Risk nhs_reaction NHS Ester Reaction dtt->nhs_reaction High Risk tcep TCEP tcep->tetrazine_degradation Low Risk (Reversible) tcep->nhs_reaction Low Risk tcep->success low_yield Low Labeling Yield tetrazine_degradation->low_yield nhs_reaction->low_yield

Caption: Logical relationship of reducing agents and their effect on labeling.

References

Technical Support Center: Bz-(Me)Tz-NHS Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage and handling of Bz-(Me)Tz-NHS stock solutions to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound ester be stored?

A1: Solid this compound ester is sensitive to moisture. It should be stored at -20°C in a desiccated and tightly sealed container to prevent hydrolysis of the NHS ester. Before use, the vial should be allowed to equilibrate to room temperature before opening to avoid moisture condensation.[1][2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing stock solutions.[3][4] It is crucial to use a high-quality, anhydrous grade of solvent, as the NHS ester is highly susceptible to hydrolysis in the presence of water.[4] The use of hygroscopic DMSO that has been exposed to air can significantly impact the solubility and stability of the product.

Q3: How should I dissolve the this compound ester in the solvent?

A3: To dissolve this compound, which is a solid that can range in color from purple to purplish-red, it may be necessary to warm the solution and use an ultrasonic bath to ensure complete dissolution. For example, a concentration of 25 mg/mL (60.62 mM) in DMSO can be achieved with ultrasonication and heating to 60°C.

Q4: What are the optimal storage conditions for this compound stock solutions?

A4: For long-term storage, aliquots of the stock solution should be stored at -80°C, where they can be stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month. To maintain stability, it is critical to keep the stock solution sealed to protect it from moisture. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q5: What is the primary cause of this compound degradation in stock solutions?

A5: The primary cause of degradation is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group, which is highly reactive with water. This hydrolysis is accelerated in aqueous solutions and at higher pH levels. The half-life of an NHS ester can be several hours at pH 7, but this can decrease to just minutes at a pH of 8.6.

Q6: Can I use buffers like Tris or glycine in my reaction?

A6: No, you should avoid buffers that contain primary amines, such as Tris or glycine. These buffers will compete with your target molecule for reaction with the NHS ester, leading to lower conjugation efficiency. Suitable amine-free buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers at a pH range of 7.2-8.5.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no labeling of the target molecule 1. Degraded this compound stock solution: The NHS ester may have hydrolyzed due to moisture contamination or improper storage.Prepare a fresh stock solution using anhydrous solvent. Ensure the solid reagent was stored properly and allowed to warm to room temperature before opening.
2. Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with the target molecule.Exchange the sample into an amine-free buffer (e.g., PBS, HEPES) using dialysis or a desalting column.
3. Incorrect reaction pH: The pH of the reaction mixture is outside the optimal range of 7.2-9.Adjust the pH of your reaction buffer to be within the 7.2-8.5 range for efficient labeling.
Precipitate forms in the stock solution upon storage 1. Poor solubility: The concentration of the stock solution may be too high.Try preparing a more dilute stock solution. Gentle warming and vortexing may help redissolve the precipitate.
2. Moisture contamination: Water in the solvent can cause the compound to precipitate or degrade.Use a fresh, unopened bottle of anhydrous DMSO or DMF.
Inconsistent experimental results 1. Repeated freeze-thaw cycles: This can lead to degradation of the NHS ester.Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
2. Hygroscopic solvent: The solvent has absorbed moisture from the air over time.Use a fresh aliquot of high-purity, anhydrous solvent for each new stock solution preparation.

Data Summary

Parameter Recommendation Source
Solid Storage Temperature -20°C (desiccated)
Stock Solution Solvent Anhydrous DMSO or DMF
Stock Solution Storage (Short-term) -20°C for up to 1 month (sealed, away from moisture)
Stock Solution Storage (Long-term) -80°C for up to 6 months (sealed, away from moisture)
Recommended Reaction pH 7.2 - 9.0

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.

  • Solvent Preparation: Use a syringe to obtain high-purity, anhydrous DMSO or DMF from a sealed bottle.

  • Dissolution: Add the desired volume of anhydrous solvent to the solid this compound to achieve the target concentration (e.g., 10 mM). If necessary, gently warm and sonicate the vial to ensure the compound is fully dissolved.

  • Aliquoting: Immediately after dissolution, dispense the stock solution into single-use, low-retention microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Ensure the tubes are tightly capped.

Protocol 2: Labeling of a Primary Amine-Containing Molecule
  • Buffer Exchange: Ensure your target molecule (e.g., protein, antibody) is in an amine-free buffer, such as PBS, at a pH between 7.2 and 8.5. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Reagent Preparation: Thaw a single-use aliquot of the this compound stock solution immediately before use.

  • Reaction Setup: Add the desired molar excess of the this compound stock solution to your target molecule solution. A 5- to 20-fold molar excess is a common starting point for protein labeling.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, you can add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column, dialysis, or other appropriate purification method.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_labeling Labeling Protocol start Start: Solid This compound equilibrate Equilibrate vial to room temp start->equilibrate add_solvent Add anhydrous DMSO or DMF equilibrate->add_solvent dissolve Warm and sonicate to dissolve add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store add_reagent Add this compound stock solution store->add_reagent Use fresh aliquot prep_sample Prepare sample in amine-free buffer (pH 7.2-8.5) prep_sample->add_reagent incubate Incubate at RT (1-2h) or 4°C (overnight) add_reagent->incubate quench Quench reaction (optional) incubate->quench purify Purify labeled molecule quench->purify end End: Labeled Product purify->end

Caption: Experimental workflow for preparing and using this compound.

reaction_pathway cluster_reaction Amine Labeling Reaction cluster_competing Competing Reaction reagent This compound intermediate Nucleophilic Attack reagent->intermediate hydrolysis_product Hydrolyzed (Inactive) Reagent reagent->hydrolysis_product Hydrolysis amine Primary Amine (e.g., Protein-NH2) amine->intermediate product Stable Amide Bond (Bz-(Me)Tz-Protein) intermediate->product byproduct NHS byproduct intermediate->byproduct releases water H₂O (Moisture)

Caption: Reaction of this compound with a primary amine.

References

Validation & Comparative

A Head-to-Head Comparison of Bz-(Me)Tz-NHS and DBCO-NHS for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of labeling reagent is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of two prominent amine-reactive bioorthogonal handles: Bz-(Me)Tz-NHS and DBCO-NHS. By examining their performance, stability, and reaction mechanisms, supported by experimental data and detailed protocols, this document aims to empower you to make an informed decision for your specific protein labeling needs.

The covalent modification of proteins with bioorthogonal handles has become an indispensable tool in chemical biology, enabling the precise attachment of a wide array of functionalities, from fluorescent dyes for imaging to cytotoxic drugs for antibody-drug conjugates (ADCs). Both this compound (Benzyl-Methyl-Tetrazine-NHS ester) and DBCO-NHS (Dibenzocyclooctyne-NHS ester) are designed to react with primary amines, such as the side chains of lysine residues and the N-termini of proteins. This initial labeling step introduces a bioorthogonal moiety—a tetrazine or a strained alkyne, respectively—that can subsequently undergo a highly specific "click" reaction.

At a Glance: Key Performance Characteristics

To facilitate a clear comparison, the following table summarizes the key performance indicators for this compound and DBCO-NHS in the context of protein labeling.

FeatureThis compoundDBCO-NHSSupporting Data Insights
Bioorthogonal Reaction Inverse-electron-demand Diels-Alder (iEDDA) with a trans-cyclooctene (TCO) partner.Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with an azide partner.Both are highly efficient, bioorthogonal reactions that proceed without the need for a cytotoxic copper catalyst.
Reaction Kinetics (Bioorthogonal Step) Extremely fast, with second-order rate constants typically in the range of 10³ to 10⁶ M⁻¹s⁻¹.Fast, with second-order rate constants typically in the range of 10⁻¹ to 10¹ M⁻¹s⁻¹.The iEDDA reaction of tetrazines with TCO is one of the fastest bioorthogonal reactions known.
NHS Ester Reaction with Amines Forms a stable amide bond with primary amines (e.g., lysine residues).Forms a stable amide bond with primary amines (e.g., lysine residues).The fundamental reaction is the same for both reagents, involving nucleophilic attack of the amine on the NHS ester.
Stability of the Labeled Protein (Bioorthogonal Handle) Methyltetrazine is generally stable in aqueous buffers and under physiological conditions.DBCO is susceptible to reaction with thiols, such as glutathione (GSH), which can be present in biological systems.[1] The hydrophobicity of DBCO may also lead to aggregation.The amide bond formed is highly stable for both. The stability of the bioorthogonal handle itself can vary.
Hydrolytic Stability of NHS Ester NHS esters are susceptible to hydrolysis in aqueous solutions, which is a competing reaction to amine labeling.NHS esters are susceptible to hydrolysis in aqueous solutions, which is a competing reaction to amine labeling.[2][3]The rate of hydrolysis is pH-dependent, increasing with higher pH. Freshly prepared solutions are recommended for both reagents.
Solubility Often requires an organic co-solvent like DMSO or DMF for stock solutions. PEGylated versions offer improved aqueous solubility.Often requires an organic co-solvent like DMSO or DMF for stock solutions. PEGylated versions offer improved aqueous solubility.[3]Both reagents are typically stored as solids and dissolved immediately before use.

Reaction Mechanisms and Workflow

The protein labeling process for both this compound and DBCO-NHS involves a two-stage conceptual workflow: an initial amine labeling step followed by a bioorthogonal "click" reaction.

Stage 1: Amine Labeling

The first stage for both reagents is the acylation of primary amines on the protein surface. The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily undergoes nucleophilic attack by the lone pair of electrons on a primary amine, typically from a lysine residue or the N-terminus of the protein. This reaction results in the formation of a stable amide bond, covalently attaching the tetrazine or DBCO moiety to the protein.

Protein Labeling via NHS Ester Chemistry Protein Protein with Primary Amine (e.g., Lysine) Labeled_Protein Labeled Protein (Protein-Tetrazine or Protein-DBCO) Protein->Labeled_Protein Acylation Reagent Amine-Reactive Reagent (this compound or DBCO-NHS) Reagent->Labeled_Protein NHS N-Hydroxysuccinimide (Byproduct) Bioorthogonal Signaling Pathways cluster_0 Bz-(Me)Tz Pathway cluster_1 DBCO Pathway Bz_Protein Protein-Bz-(Me)Tz Bz_Conjugate Stable Conjugate (Dihydropyridazine Linkage) Bz_Protein->Bz_Conjugate TCO_Molecule TCO-Molecule TCO_Molecule->Bz_Conjugate DBCO_Protein Protein-DBCO DBCO_Conjugate Stable Conjugate (Triazole Linkage) DBCO_Protein->DBCO_Conjugate Azide_Molecule Azide-Molecule Azide_Molecule->DBCO_Conjugate Reagent Selection Logic Start Start: Need for Protein Labeling Question1 Is the subsequent reaction partner a TCO or an Azide? Start->Question1 Question2 Are very fast kinetics for the bioorthogonal step critical? Question1->Question2 Either is possible Select_Bz Select this compound Question1->Select_Bz TCO Select_DBCO Select DBCO-NHS Question1->Select_DBCO Azide Question3 Is the biological environment rich in thiols (e.g., GSH)? Question2->Question3 No Question2->Select_Bz Yes Question3->Select_Bz Yes Question3->Select_DBCO No

References

A Comparative Analysis of the Reaction Kinetics of Bz-(Me)Tz-NHS and H-Tz-NHS for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate bioorthogonal reagents is a critical determinant of experimental success. This guide provides a detailed comparison of the reaction kinetics of two common tetrazine-based N-hydroxysuccinimide (NHS) esters: the more stable, methyl-substituted Bz-(Me)Tz-NHS and the highly reactive, hydrogen-substituted H-Tz-NHS. The information presented herein is supported by established experimental data to facilitate an informed choice for your specific bioconjugation needs.

The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a strained dienophile, such as trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry, celebrated for its exceptional speed and specificity. The choice between a methyl-substituted tetrazine, like this compound, and a hydrogen-substituted variant, such as H-Tz-NHS, involves a crucial trade-off between reaction rate and stability.

Quantitative Comparison of Reaction Kinetics

The second-order rate constant (k₂) is a direct measure of the reaction speed between the tetrazine and its TCO partner. As summarized in the table below, hydrogen-substituted tetrazines exhibit significantly faster reaction kinetics compared to their methyl-substituted counterparts.

FeatureThis compound (Methyl-substituted)H-Tz-NHS (Hydrogen-substituted)
Reaction Rate (k₂) with TCO ~1,000 M⁻¹s⁻¹Up to 30,000 M⁻¹s⁻¹[1]
Aqueous Stability HighLower, more prone to degradation
Primary Application Applications requiring higher stability or when extremely rapid kinetics are not essential.Situations demanding very fast conjugation, such as in vivo imaging or labeling of low-abundance targets.

The Reactivity-Stability Trade-Off

The enhanced stability of methyl-substituted tetrazines, such as this compound, makes them more robust for longer-term experiments or when harsh reaction conditions are unavoidable. However, this stability comes at the cost of a reduced reaction rate.

Conversely, hydrogen-substituted tetrazines like H-Tz-NHS are the reagents of choice for applications where reaction speed is paramount. The exceptionally fast kinetics, often an order of magnitude greater than methyl-substituted tetrazines, are ideal for capturing transient biological events or for efficient labeling at very low concentrations. This higher reactivity, however, is associated with lower stability in aqueous solutions, which necessitates more careful handling and experimental planning.

Experimental Protocols

To empirically determine and compare the reaction kinetics of this compound and H-Tz-NHS, the following protocols for NHS ester labeling of a protein and subsequent kinetic analysis of the tetrazine-TCO ligation are provided.

Protocol 1: Protein Labeling with Tetrazine-NHS Ester

This protocol details the labeling of a protein containing primary amines (e.g., lysine residues) with either this compound or H-Tz-NHS.

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL. If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange using a desalting column.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Tetrazine-NHS ester (this compound or H-Tz-NHS) in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Labeling Reaction: Add a 20-fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution. Incubate the reaction for 1 hour at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to consume any unreacted NHS ester.

  • Purification: Remove the excess, unreacted Tetrazine-NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the tetrazine (typically around 520-540 nm).

Protocol 2: Kinetic Analysis by Stopped-Flow UV-Vis Spectrophotometry

This protocol is designed to measure the second-order rate constant of the reaction between the tetrazine-labeled protein and a TCO-containing molecule.

  • Reagent Preparation:

    • Prepare a stock solution of the tetrazine-labeled protein (from Protocol 1) of known concentration in the desired reaction buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of a TCO-containing reactant (e.g., TCO-PEG-amine) in the same reaction buffer. To ensure pseudo-first-order conditions, the TCO reactant should be in at least a 10-fold molar excess compared to the tetrazine-labeled protein.

  • Instrument Setup:

    • Use a stopped-flow spectrophotometer equipped with a UV-Vis detector.

    • Set the measurement wavelength to the absorbance maximum of the tetrazine (typically 520-540 nm).

    • Equilibrate the instrument and reagent syringes to the desired reaction temperature (e.g., 25°C or 37°C).

  • Data Acquisition:

    • Load the tetrazine-labeled protein solution and the TCO reactant solution into separate syringes of the stopped-flow instrument.

    • Initiate the reaction by rapidly mixing the two solutions.

    • Record the decrease in absorbance at the tetrazine's λmax over time. The reaction is typically complete within milliseconds to seconds.

  • Data Analysis:

    • The disappearance of the tetrazine chromophore follows pseudo-first-order kinetics.

    • Fit the absorbance decay curve to a single exponential function to determine the observed rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing the observed rate constant (k_obs) by the concentration of the TCO reactant: k₂ = k_obs / [TCO]

Visualizing the Workflow and Chemical Principles

To further clarify the experimental process and the underlying chemical reactions, the following diagrams are provided.

experimental_workflow cluster_labeling Protocol 1: Protein Labeling cluster_kinetics Protocol 2: Kinetic Analysis p_prep Protein Preparation r_prep Reagent Preparation (Tz-NHS Ester) p_prep->r_prep labeling Labeling Reaction r_prep->labeling quench Quenching labeling->quench purify Purification quench->purify charac Characterization purify->charac re_prep_k Reagent Preparation (Tz-Protein & TCO) charac->re_prep_k Labeled Protein inst_setup Instrument Setup re_prep_k->inst_setup data_acq Data Acquisition inst_setup->data_acq data_an Data Analysis data_acq->data_an

Caption: Experimental workflow for comparing tetrazine-NHS ester kinetics.

reaction_pathway cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Bioorthogonal Ligation protein Protein-NH2 labeled_protein Protein-NH-CO-Tz protein->labeled_protein + tz_nhs This compound or H-Tz-NHS tz_nhs->labeled_protein nhs NHS labeled_protein->nhs + labeled_protein2 Protein-NH-CO-Tz conjugate Protein-Conjugate labeled_protein2->conjugate + tco TCO-Molecule tco->conjugate n2 N2 conjugate->n2 +

Caption: Two-step reaction pathway for bioorthogonal conjugation.

References

A Comparative Guide to Copper-Free Click Chemistry Reagents for Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is critical for experimental success. Copper-free click chemistry has emerged as a powerful tool, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3] This guide provides an objective comparison of the leading copper-free click chemistry reagents, supported by experimental data, to facilitate the selection of the optimal tool for your specific application.

The two most prominent copper-free click chemistry reactions are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) ligation.[4] Both offer excellent biocompatibility and high specificity, proceeding efficiently under physiological conditions.[1] However, they differ significantly in their reaction kinetics and the physicochemical properties of their respective reagents.

Performance Comparison of Key Reagents

The choice of a copper-free click chemistry reagent is often a trade-off between reaction speed, stability, size, and hydrophilicity. The following table summarizes the key performance characteristics of the most common reagents.

Reaction TypeReagent PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
SPAAC Azide + DBCO~1High reactivity due to significant ring strain, widely used.
Azide + BCNSlower than DBCOSmaller and less hydrophobic than DBCO, may be more suitable where minimal perturbation is desired.
Azide + DIFO~0.1Fluorination enhances reactivity.
IEDDA Tetrazine + TCO800 - 30,000 (up to 10⁷ reported)Exceptionally fast kinetics, ideal for rapid labeling and in vivo applications.

Reaction Mechanisms and Experimental Workflow

To visually represent the chemical transformations and a typical experimental process, the following diagrams are provided.

SPAAC_Mechanism Azide R1-N3 (Azide) TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState Cyclooctyne R2-Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->TransitionState Triazole R1-Triazole-R2 (Stable Conjugate) TransitionState->Triazole Release of ring strain

SPAAC Reaction Mechanism

The SPAAC reaction is a concerted [3+2] cycloaddition between an azide and a strained cyclooctyne. The reaction is driven by the release of ring strain in the cyclooctyne upon forming the more stable triazole ring.

IEDDA_Mechanism Tetrazine R1-Tetrazine DielsAlderAdduct [4+2] Cycloaddition Intermediate Tetrazine->DielsAlderAdduct TCO R2-TCO (trans-cyclooctene) TCO->DielsAlderAdduct Dihydropyridazine R1-Dihydropyridazine-R2 (Stable Conjugate) DielsAlderAdduct->Dihydropyridazine - N2

IEDDA Reaction Mechanism

The IEDDA reaction is a [4+2] cycloaddition between an electron-poor tetrazine and an electron-rich dienophile, typically a strained trans-cyclooctene (TCO). This reaction is characterized by the rapid formation of an initial adduct, followed by the irreversible loss of nitrogen gas to yield a stable dihydropyridazine product.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Bioconjugation cluster_analysis Analysis and Purification PrepA Prepare Biomolecule 1 with Azide or Tetrazine Mix Mix Biomolecule 1 and 2 in appropriate buffer (pH 7-8) PrepA->Mix PrepB Prepare Biomolecule 2 with Cyclooctyne or TCO PrepB->Mix Incubate Incubate at room temperature or 37°C Mix->Incubate Analyze Monitor reaction progress (e.g., LC-MS, SDS-PAGE) Incubate->Analyze Purify Purify the conjugate (e.g., SEC, dialysis) Analyze->Purify

General Bioconjugation Workflow

The general workflow for a bioconjugation experiment using copper-free click chemistry involves preparing the two molecules to be conjugated with the appropriate reactive handles, mixing them under physiological conditions, and then analyzing and purifying the resulting conjugate.

Experimental Protocols

Protocol 1: General Procedure for a SPAAC Reaction

This protocol provides a general guideline for the conjugation of an azide-modified molecule to a cyclooctyne-modified molecule.

  • Reagent Preparation:

    • Dissolve the azide-containing molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 1-10 mM.

    • Dissolve the cyclooctyne-containing molecule (e.g., DBCO or BCN derivative) in a compatible solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide solution with the cyclooctyne stock solution. The final concentration of each reactant should typically be in the range of 50-500 µM.

    • If necessary, add a co-solvent (like DMSO) to ensure the solubility of all reactants. The final percentage of the organic solvent should be kept as low as possible for reactions involving proteins.

    • Use a slight excess (e.g., 1.5-2 equivalents) of one reagent to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the reactivity of the specific cyclooctyne and the concentration of the reactants.

    • Protect the reaction from light if either of the molecules is light-sensitive.

  • Analysis:

    • Monitor the reaction progress by an appropriate analytical method such as LC-MS or SDS-PAGE to confirm the formation of the desired conjugate.

Protocol 2: Monitoring IEDDA Reaction Kinetics via Spectrophotometry

The rapid kinetics of the tetrazine-TCO ligation can be conveniently monitored by following the disappearance of the characteristic absorbance of the tetrazine.

  • Reagent Preparation:

    • Prepare a stock solution of the tetrazine-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the TCO-containing molecule in the same buffer.

  • Spectrophotometer Setup:

    • Set a UV-Vis spectrophotometer to measure the absorbance at the λmax of the tetrazine (typically around 520 nm).

    • Equilibrate the cuvette with the buffer at the desired reaction temperature (e.g., 25°C or 37°C).

  • Kinetic Measurement:

    • Add a known concentration of the tetrazine solution to the cuvette and record the initial absorbance.

    • Initiate the reaction by adding a known concentration of the TCO solution to the cuvette and start recording the absorbance over time.

    • The second-order rate constant (k₂) can be calculated from the rate of disappearance of the tetrazine absorbance.

Stability and Biocompatibility Considerations

A significant advantage of copper-free click chemistry is its biocompatibility, as it eliminates the need for toxic copper catalysts. This makes it highly suitable for applications in living cells and whole organisms.

The stability of the reagents is also a critical factor. While DBCO is highly reactive, it can exhibit some instability towards thiols. BCN, although less reactive, offers greater stability in the presence of reducing agents. Tetrazines and TCO are generally stable under physiological conditions, but their stability can be influenced by substituents on the respective rings. For long-term in vivo studies, the stability of the chosen reagent pair should be carefully considered.

Conclusion

The choice between SPAAC and IEDDA, and among the various reagents within each class, depends on the specific requirements of the application. For applications demanding the fastest possible reaction kinetics, such as in vivo imaging with short-lived probes, the tetrazine-TCO ligation is the premier choice. For applications where reaction speed is less critical and smaller, more stable linkers are preferred, SPAAC reagents like BCN may be more suitable. By carefully considering the trade-offs between reactivity, stability, and steric footprint, researchers can select the optimal copper-free click chemistry tools to advance their scientific goals.

References

A Head-to-Head Comparison of Bz-(Me)Tz-NHS and SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive comparison of two prominent linker chemistries: the traditional non-cleavable maleimide-based linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and the bioorthogonal click chemistry linker, Benzyl-(Methyl)Tetrazine-NHS (Bz-(Me)Tz-NHS). This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their ADC design.

Executive Summary

SMCC is a well-established heterobifunctional crosslinker that has been utilized in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®)[1]. It forms a stable, non-cleavable thioether bond between an antibody and a thiol-containing payload. In contrast, this compound represents a newer generation of linker technology that employs bioorthogonal click chemistry. This approach involves a two-step process: initial modification of the antibody with a trans-cyclooctene (TCO) group, followed by a highly specific and rapid inverse electron demand Diels-Alder (iEDDA) reaction with the tetrazine-functionalized payload.

While SMCC has a proven track record of producing stable ADCs, the maleimide chemistry can be susceptible to a retro-Michael reaction, potentially leading to premature drug release[2]. Tetrazine-based click chemistry offers the promise of enhanced stability and more controlled conjugation. This guide will delve into the mechanisms of action, comparative performance data, and detailed experimental protocols for both linker systems.

Mechanism of Action

SMCC: Amine-to-Thiol Conjugation

The SMCC linker is a heterobifunctional reagent containing an N-hydroxysuccinimide (NHS) ester and a maleimide group[3][4][5]. The conjugation process is a sequential, two-step reaction:

  • Antibody Modification: The NHS ester of SMCC reacts with primary amines, such as the ε-amino group of lysine residues on the antibody surface, to form a stable amide bond. This step results in a maleimide-activated antibody.

  • Payload Conjugation: The maleimide group of the activated antibody then reacts with a sulfhydryl (thiol) group on the cytotoxic payload to form a stable thioether bond.

SMCC_Mechanism Antibody Antibody (with Lysine -NH2) Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab Step 1: NHS ester reaction (Amide bond formation) SMCC SMCC Linker (NHS Ester - Maleimide) ADC Antibody-Drug Conjugate (Stable Thioether Bond) Activated_Ab->ADC Step 2: Maleimide reaction (Thioether bond formation) Payload Payload (with Thiol -SH) Payload->ADC

SMCC Conjugation Mechanism
This compound: Bioorthogonal Click Chemistry

The this compound linker utilizes the principles of bioorthogonal chemistry, specifically the inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO). This is also a two-stage process:

  • Antibody Modification: The antibody is first functionalized with a TCO group, typically by reacting lysine residues with a TCO-NHS ester.

  • Payload Conjugation: The this compound linker is used to derivatize the payload. The tetrazine-modified payload is then "clicked" onto the TCO-modified antibody. This reaction is extremely fast and highly specific, proceeding readily in aqueous environments without the need for a catalyst.

Tz_TCO_Mechanism cluster_ab_mod Stage 1: Antibody Modification cluster_payload_mod Stage 2: Payload Conjugation Antibody Antibody (with Lysine -NH2) TCO_Ab TCO-Modified Antibody Antibody->TCO_Ab NHS ester reaction TCO_NHS TCO-NHS Ester ADC Antibody-Drug Conjugate (Dihydropyridazine Linkage) TCO_Ab->ADC iEDDA 'Click' Reaction BzMeTz_Payload Bz-(Me)Tz-Modified Payload BzMeTz_Payload->ADC

This compound & TCO Conjugation Mechanism

Performance Comparison: Quantitative Data

The following tables summarize key performance metrics for ADCs constructed with SMCC and tetrazine-based linkers. It is important to note that the data is compiled from different studies and direct head-to-head comparisons under identical conditions are limited in the public domain.

Parameter SMCC Linker Tetrazine-TCO Linker References
Reaction Kinetics NHS-amine: ModerateMaleimide-thiol: FastiEDDA (Tz-TCO): Extremely Fast (k > 800 M⁻¹s⁻¹)
Plasma Stability An SMCC-containing ADC showed 38% degradation in mouse plasma over 120 hours.A dihydropyridazine-linked conjugate (from Tz-TCO reaction) remained stable in human serum and plasma for over 5 days.
Reactivity Stability The maleimide group can slowly hydrolyze at pH > 7.5.TCO-modified IgG loses ~10.5% reactivity when stored at 4°C for 4 weeks.
Nature of Linkage Non-cleavable thioether bond.Stable dihydropyridazine linkage.
Bystander Effect Limited, as it is a non-cleavable linker.Dependent on the linker attached to the tetrazine; can be designed as cleavable or non-cleavable.

Experimental Protocols

Protocol 1: Antibody Conjugation using SMCC

This protocol outlines a typical two-step conjugation process for creating an ADC with the SMCC linker.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC linker dissolved in an organic solvent (e.g., DMSO)

  • Thiolated payload

  • Reaction buffers (e.g., PBS)

  • Desalting columns

Procedure:

  • Antibody Modification:

    • Dissolve SMCC in DMSO to prepare a stock solution.

    • Add a 10- to 50-fold molar excess of the SMCC stock solution to the antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.

    • Remove excess, unreacted SMCC using a desalting column, exchanging the buffer to PBS.

  • Payload Conjugation:

    • Immediately add the thiol-containing payload to the maleimide-activated antibody solution. A typical molar ratio is 1.5 to 5 moles of payload per mole of antibody.

    • Incubate the reaction for 1-2 hours at room temperature at a pH of 6.5-7.5.

    • Purify the resulting ADC from excess payload and byproducts using size-exclusion chromatography or dialysis.

SMCC_Workflow start Start ab_prep Prepare Antibody in Amine-Free Buffer start->ab_prep smcc_react React Antibody with SMCC Linker (30-60 min) ab_prep->smcc_react desalt1 Remove Excess SMCC (Desalting Column) smcc_react->desalt1 payload_react Add Thiol-Payload and Incubate (1-2 hours) desalt1->payload_react purify Purify ADC (e.g., SEC) payload_react->purify end End purify->end

SMCC Conjugation Workflow
Protocol 2: Antibody Conjugation using this compound and TCO

This protocol describes the two-stage process for ADC synthesis using tetrazine-TCO click chemistry.

Stage 1: Antibody Modification with TCO-NHS Ester

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • TCO-NHS ester dissolved in DMSO

  • Desalting columns

Procedure:

  • Prepare a stock solution of the TCO-NHS ester in anhydrous DMSO.

  • Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The final concentration of DMSO should be kept low (<10%) to avoid antibody denaturation.

  • Incubate the reaction for 1-3 hours at room temperature with gentle mixing.

  • Remove excess, unreacted TCO-NHS ester using a desalting column, exchanging the buffer to PBS. The TCO-modified antibody is now ready for conjugation.

Stage 2: Conjugation of Bz-(Me)Tz-Payload to TCO-Antibody

Materials:

  • TCO-modified antibody

  • Bz-(Me)Tz-modified payload

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC)

Procedure:

  • Ensure the TCO-modified antibody is in a suitable reaction buffer at a known concentration.

  • Add the Bz-(Me)Tz-modified payload to the antibody solution. A slight molar excess (e.g., 1.5 equivalents per TCO group) is often used to drive the reaction to completion.

  • The reaction is typically rapid and can be complete within 1-2 hours at room temperature.

  • Purify the final ADC from any unreacted payload and byproducts using a suitable method like Size Exclusion Chromatography (SEC).

Tz_TCO_Workflow cluster_stage1 Stage 1: Antibody Modification cluster_stage2 Stage 2: Payload Conjugation start1 Start ab_prep1 Prepare Antibody in Amine-Free Buffer start1->ab_prep1 tco_react React Antibody with TCO-NHS Ester (1-3 hours) ab_prep1->tco_react desalt1 Remove Excess TCO-NHS (Desalting Column) tco_react->desalt1 tco_ab TCO-Modified Antibody desalt1->tco_ab click_react Mix TCO-Ab and Tz-Payload 'Click' Reaction (1-2 hours) tco_ab->click_react tz_payload Bz-(Me)Tz-Modified Payload tz_payload->click_react purify2 Purify Final ADC (e.g., SEC) click_react->purify2 end2 End purify2->end2

This compound & TCO Conjugation Workflow

Discussion and Conclusion

The choice between SMCC and this compound linkers depends on the specific requirements of the ADC being developed.

SMCC offers the advantage of being a well-understood and clinically validated linker technology. Its non-cleavable nature generally leads to high plasma stability and a favorable safety profile by minimizing premature payload release. However, the potential for the thioether bond to undergo a retro-Michael reaction, leading to deconjugation, is a consideration. Additionally, conjugation to surface lysines can result in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).

This compound , leveraging bioorthogonal click chemistry, provides several potential advantages. The iEDDA reaction is exceptionally fast and highly specific, which can lead to more efficient and controlled conjugation. The resulting dihydropyridazine linkage has been shown to be highly stable in plasma. The two-stage process also offers greater flexibility in the design of the final ADC. However, this approach requires an additional step of antibody modification and the introduction of a non-native chemical moiety (TCO) onto the antibody, which may need to be assessed for its potential immunogenicity.

References

Unveiling the Selectivity of Bz-(Me)Tz-NHS: A Comparative Guide to its Cross-Reactivity with Common Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a labeling reagent is paramount. The specificity of the reaction dictates the homogeneity of the final product and the reliability of subsequent applications. This guide provides an in-depth comparison of the cross-reactivity of the third-generation click chemistry reagent, Bz-(Me)Tz-NHS, with various functional groups, supported by experimental data to inform your selection of the optimal conjugation strategy.

This compound is a prominent reagent featuring a methyltetrazine moiety for bioorthogonal ligation and an N-hydroxysuccinimide (NHS) ester for covalent modification of biomolecules.[1] While NHS esters are widely recognized for their primary reactivity towards aliphatic amines, a comprehensive understanding of their potential side reactions with other nucleophilic functional groups is critical for achieving highly specific and efficient bioconjugation.

Reactivity Profile: A Quantitative Comparison

To elucidate the selectivity of this compound, a comparative analysis of its reactivity towards key functional groups found in biomolecules—primary amines (e.g., lysine side chains), thiols (e.g., cysteine side chains), and hydroxyls (e.g., serine, threonine, and tyrosine side chains)—is essential. The following table summarizes the relative reactivity of NHS esters with these groups, providing a framework for predicting the performance of this compound in a complex biological milieu.

Functional GroupNucleophileRelative ReactivityProductStability of LinkageKey Considerations
Primary Amine R-NH₂HighAmideVery StableOptimal reaction pH is typically 7.5-8.5.[2] Below pH 7.0, the amine is largely protonated and less reactive.
Thiol R-SHModerateThioesterLabileThioester bonds are susceptible to hydrolysis and can be cleaved by other nucleophiles.
Hydroxyl (Phenolic) Ar-OH (Tyrosine)LowEsterLabileReaction is generally slow and requires higher pH. The resulting ester bond is prone to hydrolysis.
Hydroxyl (Aliphatic) R-OH (Serine, Threonine)Very LowEsterLabileGenerally considered a minor side reaction under typical bioconjugation conditions.
Water H₂OModerateCarboxylic Acid-Hydrolysis is a competing reaction that inactivates the NHS ester. The rate increases with pH.[2]

This table provides a generalized overview of NHS ester reactivity. Specific reaction rates for this compound may vary based on steric hindrance and the electronic environment of the tetrazine moiety.

Experimental Insights into Cross-Reactivity

The primary competition for the desired aminolysis reaction is the hydrolysis of the NHS ester. The rate of hydrolysis is significantly influenced by pH, with the half-life of NHS esters decreasing as the pH becomes more alkaline. This underscores the importance of optimizing reaction conditions, including pH, temperature, and reaction time, to maximize the yield of the desired amine-conjugated product while minimizing off-target reactions and inactivation of the reagent.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for assessing the cross-reactivity of this compound and the logical relationships governing its reaction pathways.

G cluster_0 Experimental Setup cluster_1 Reaction & Quenching cluster_2 Analysis cluster_3 Reaction Pathways A This compound Stock Solution (in anhydrous DMSO) D Incubate Reaction Mixtures (Controlled Time & Temperature) A->D B Target Nucleophile Solutions (e.g., N-acetyl-lysine, N-acetyl-cysteine, N-acetyl-serine in Reaction Buffer) B->D C Reaction Buffer (e.g., Phosphate Buffer, pH 7.5) C->D E Quench Reaction (e.g., with excess Tris or Glycine) D->E F LC-MS/MS Analysis E->F G Quantify Reactants & Products F->G H Determine Reaction Kinetics & Selectivity G->H Bz This compound Amine Primary Amine (R-NH2) Bz->Amine High Reactivity Thiol Thiol (R-SH) Bz->Thiol Moderate Reactivity Hydroxyl Hydroxyl (R-OH) Bz->Hydroxyl Low Reactivity Water Water (H2O) Bz->Water Competing Reaction Amide Stable Amide Bond Amine->Amide Thioester Labile Thioester Thiol->Thioester Ester Labile Ester Hydroxyl->Ester Hydrolysis Hydrolyzed Reagent Water->Hydrolysis

Cross-reactivity assessment workflow and reaction pathways.

Detailed Experimental Protocol: Competitive Reactivity Assay

To quantitatively assess the cross-reactivity of this compound, a competitive reaction assay using model compounds can be employed.

1. Materials:

  • This compound

  • N-acetyl-lysine (amine model)

  • N-acetyl-cysteine (thiol model)

  • N-acetyl-serine (hydroxyl model)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • LC-MS/MS system

2. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 10 mM stock solutions of N-acetyl-lysine, N-acetyl-cysteine, and N-acetyl-serine in the Reaction Buffer.

  • Reaction Setup:

    • In separate microcentrifuge tubes, combine the this compound stock solution with each of the N-acetyl-amino acid stock solutions to achieve a final concentration of 1 mM for each reactant.

    • For a competitive assay, mix the three N-acetyl-amino acid stock solutions in equimolar amounts before adding the this compound stock solution.

    • Include a control reaction with this compound in the Reaction Buffer alone to measure the rate of hydrolysis.

  • Incubation:

    • Incubate the reaction mixtures at room temperature (25°C) with gentle agitation.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Quenching:

    • Immediately quench the reaction in each aliquot by adding the Quenching Solution to a final concentration of 50 mM.

  • Analysis:

    • Analyze the quenched samples by LC-MS/MS to quantify the remaining unreacted this compound and the formation of the respective reaction products.

    • Monitor the specific mass transitions for the parent this compound and its conjugated products with each N-acetyl-amino acid.

  • Data Analysis:

    • Calculate the rate of consumption of this compound in each reaction.

    • Determine the relative reaction rates to establish the selectivity of this compound for amines, thiols, and hydroxyls under the tested conditions.

Conclusion

This compound is a powerful tool for bioconjugation, primarily targeting primary amines to form stable amide bonds. While side reactions with other nucleophiles such as thiols and hydroxyls are possible, they are generally less favorable, particularly under controlled pH conditions. For applications demanding the highest level of specificity, a thorough understanding and optimization of the reaction parameters are crucial. The experimental protocol provided herein offers a robust framework for researchers to characterize the selectivity of this compound and other NHS esters, ensuring the generation of well-defined and functional bioconjugates for their specific research needs.

References

A Head-to-Head Comparison: Bz-(Me)Tz-NHS in the Bioconjugation Arena

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent linking of molecules—a process known as bioconjugation—is a cornerstone of innovation. The choice of conjugation chemistry is critical, influencing the stability, efficacy, and homogeneity of the final product, be it an antibody-drug conjugate (ADC), a fluorescently labeled protein for imaging, or a surface-immobilized biomolecule for diagnostic assays. This guide provides an objective comparison of a prominent bioorthogonal ligation strategy, utilizing the Bz-(Me)Tz-NHS reagent, against other widely employed bioconjugation techniques.

At the forefront of copper-free click chemistry, this compound offers a two-step conjugation pathway.[1][2] Initially, the N-Hydroxysuccinimide (NHS) ester moiety reacts with primary amines, such as the lysine residues on a protein, to form a stable amide bond. This is followed by a highly specific and rapid inverse electron demand Diels-Alder (iEDDA) cycloaddition between the methyltetrazine (Me)Tz group and a trans-cyclooctene (TCO)-functionalized molecule.[3][4] This bioorthogonal reaction is known for its exceptional speed and selectivity, proceeding efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[3]

This guide will benchmark the performance of this compound against traditional amine-reactive (NHS ester) and thiol-reactive (maleimide) chemistries, as well as other click chemistry alternatives like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Performance Metrics: A Comparative Overview

The selection of a bioconjugation method often hinges on a trade-off between reaction kinetics, stability of the resulting linkage, and the reaction's specificity. The following tables summarize key performance indicators for this compound and its alternatives. Note: The data presented is compiled from various sources and reaction conditions may vary. Direct comparison should be approached with caution.

Table 1: Reaction Kinetics

Bioconjugation TechniqueTarget Functional GroupSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction TimeKey Considerations
This compound (iEDDA) Primary Amines (via NHS ester) then TCOUp to 10⁵ for Tz-TCO ligationMinutes to hoursExceptionally fast bioorthogonal step. The initial NHS ester reaction is pH-dependent.
NHS Ester Primary AminesNot typically measured by k₂30-120 minutesReaction rate is highly pH-dependent (optimal pH 7.2-8.5).
Maleimide Thiols~10² - 10³1-4 hoursOptimal pH range of 6.5-7.5 to maintain selectivity for thiols.
SPAAC Azides and Strained Alkynes10⁻² - 1Hours to overnightCopper-free but generally slower than iEDDA.
CuAAC Azides and Terminal Alkynes10⁴ - 10⁵Minutes to hoursRequires a copper(I) catalyst, which can be cytotoxic.

Table 2: Stability of the Resulting Conjugate

Bioconjugation TechniqueResulting LinkageStabilityKey Considerations
This compound (iEDDA) Amide and DihydropyrazineHighThe amide bond is highly stable. The dihydropyrazine linkage from the iEDDA reaction is also very stable.
NHS Ester AmideHighAmide bonds are generally stable under physiological conditions.
Maleimide ThioetherModerateSusceptible to retro-Michael addition, leading to deconjugation, especially in the presence of thiols like glutathione.
SPAAC & CuAAC TriazoleHighThe 1,2,3-triazole ring is an excellent surrogate for the amide bond and is highly stable to enzymatic cleavage and hydrolysis.

Visualizing the Bioconjugation Workflows

To better understand the practical application of these techniques, the following diagrams illustrate the experimental workflows.

G cluster_BzMeTz This compound Two-Step Conjugation A1 Protein with Primary Amines C1 NHS Ester Reaction (pH 7.2-8.5) A1->C1 B1 This compound B1->C1 D1 Tetrazine-Modified Protein C1->D1 F1 iEDDA Reaction (Bioorthogonal) D1->F1 E1 TCO-Modified Molecule E1->F1 G1 Stable Bioconjugate F1->G1 G cluster_NHS NHS Ester Conjugation A2 Protein with Primary Amines C2 Amine-Reactive Coupling (pH 7.2-8.5) A2->C2 B2 NHS Ester Reagent B2->C2 D2 Stable Bioconjugate C2->D2 G cluster_Maleimide Maleimide Conjugation A3 Protein with Thiols (Reduced Cysteines) C3 Thiol-Reactive Coupling (pH 6.5-7.5) A3->C3 B3 Maleimide Reagent B3->C3 D3 Bioconjugate (Thioether Bond) C3->D3

References

Byproducts of Bz-(Me)Tz-NHS reactions and their detection

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Byproducts of Bz-(Me)Tz-NHS Reactions and Their Detection

For researchers, scientists, and drug development professionals engaged in bioconjugation, the use of amine-reactive reagents like this compound esters is a cornerstone for creating precisely engineered biomolecules. This compound, a third-generation click chemistry reagent, facilitates the attachment of a methyl-tetrazine moiety to proteins and other biomolecules through a stable amide bond. This enables subsequent bioorthogonal ligation via an inverse-electron-demand Diels-Alder cycloaddition. However, like all chemical reactions, the conjugation process is not without the potential for side reactions, which can impact the homogeneity, purity, and ultimately the efficacy of the final bioconjugate.

This guide provides a comprehensive comparison of the common byproducts encountered during this compound reactions, supported by experimental data and detailed analytical protocols for their detection and characterization.

The Primary Reaction and Potential Byproducts

The intended reaction is the nucleophilic acyl substitution where a primary amine on a biomolecule (e.g., the ε-amino group of a lysine residue) attacks the carbonyl carbon of the this compound ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

However, two main categories of byproducts can arise: those from the reaction of the NHS ester and those from the degradation of the tetrazine ring itself.

Byproducts from NHS Ester Reactions

The most significant side reaction is the hydrolysis of the NHS ester in the aqueous buffer, which competes with the desired aminolysis.[1] This hydrolysis yields an inactive carboxylic acid derivative of the Bz-(Me)Tz moiety and free NHS, rendering the reagent incapable of conjugation.[1] The rate of this hydrolysis is highly dependent on the pH and temperature of the reaction buffer.

Byproducts from Tetrazine Ring Degradation

The 1,2,4,5-tetrazine ring, while a powerful tool for bioorthogonal chemistry, can be susceptible to degradation, particularly in aqueous environments and in the presence of nucleophiles.[2][3] The electron-withdrawing nature of substituents can decrease the stability of the tetrazine ring, making it more prone to nucleophilic attack.[3] While methyl-substituted tetrazines, such as the one in this compound, generally exhibit greater stability compared to their unsubstituted counterparts, degradation can still occur, especially under non-optimal conditions. The degradation pathway typically involves nucleophilic attack on the electron-deficient carbon or nitrogen atoms of the tetrazine ring, which can lead to ring-opening and subsequent decomposition products.

Quantitative Comparison of Byproducts

The formation of byproducts can be minimized by optimizing reaction conditions. The following table summarizes the primary byproduct and factors influencing its formation.

ByproductChemical StructureCauseInfluencing FactorsTypical Prevalence
Hydrolyzed Bz-(Me)TzBz-(Me)Tz-COOHReaction of the NHS ester with water.High pH (>8.5), elevated temperature, long reaction times, dilute protein solutions.Can be significant if reaction conditions are not optimized.
Tetrazine Degradation ProductsVariousNucleophilic attack on the tetrazine ring.High pH, presence of strong nucleophiles (e.g., thiols), prolonged incubation in aqueous buffers.Generally lower for methyl-substituted tetrazines but can increase with harsh conditions.

Comparison of Analytical Detection Methods

The effective detection and quantification of the desired bioconjugate and any associated byproducts are critical for quality control. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques for this purpose.

Analytical MethodPrincipleSensitivity (LOD)ThroughputInformation Provided
HPLC-MS Separates components based on their physicochemical properties (e.g., hydrophobicity) followed by mass-to-charge ratio determination.High (attomole to femtomole range for peptides/proteins).HighProvides molecular weight confirmation of the conjugate and byproducts, allows for quantification of different species, and can be used to determine the drug-to-antibody ratio (DAR).
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information and quantification.Lower than HPLC-MS (micromolar range).Low to MediumProvides unambiguous structural identification of reactants, products, and byproducts. Allows for real-time monitoring of reaction kinetics (e.g., hydrolysis rate) and accurate quantification (qNMR) without the need for identical reference standards.

Experimental Protocols

Protocol 1: HPLC-MS Analysis of a Bz-(Me)Tz-Protein Conjugate

This protocol is adapted for the analysis of an antibody conjugate, a common application for this compound.

1. Sample Preparation: a. Intact Mass Analysis: For a general overview of the conjugation, the sample can be analyzed directly after buffer exchange into an MS-compatible buffer (e.g., 10 mM ammonium acetate). b. Subunit Analysis (for antibodies): i. To a 50 µg aliquot of the conjugated antibody, add a reducing agent (e.g., DTT to a final concentration of 10 mM). ii. Incubate at 37°C for 30 minutes to separate the heavy and light chains. c. Peptide Mapping (for site-specific analysis): i. Denature the conjugate (50 µg) in a buffer containing 8 M urea. ii. Reduce the disulfide bonds with DTT (10 mM) at 37°C for 1 hour. iii. Alkylate the free thiols with iodoacetamide (25 mM) in the dark at room temperature for 30 minutes. iv. Perform a buffer exchange into a digestion buffer (e.g., 100 mM Tris-HCl, pH 7.8). v. Add a protease (e.g., trypsin) at a 1:20 enzyme-to-protein ratio and incubate overnight at 37°C.

2. HPLC Separation:

  • Column: A reversed-phase C4 or C8 column is suitable for intact and subunit analysis, while a C18 column is used for peptide mapping.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Intact/Subunit: A shallow gradient from ~20% to 60% B over 30-60 minutes.

    • Peptide Mapping: A steeper gradient from ~5% to 45% B over 60-90 minutes.

  • Flow Rate: 0.2-0.4 mL/min for analytical columns.

  • Detection: UV absorbance at 280 nm (for protein) and at the characteristic absorbance wavelength of the tetrazine.

3. Mass Spectrometry Analysis:

  • Ionization Source: Electrospray Ionization (ESI).

  • Mode: Positive ion mode.

  • Mass Range:

    • Intact/Subunit: A wide range to cover the expected molecular weights (e.g., m/z 1000-4000).

    • Peptide Mapping: A typical range for peptides (e.g., m/z 300-2000).

  • Data Analysis: Deconvolute the raw mass spectra for intact and subunit analysis to obtain the zero-charge masses. For peptide mapping, use database search software to identify modified peptides.

Protocol 2: NMR Monitoring of this compound Hydrolysis

This protocol provides a general framework for using quantitative NMR (qNMR) to monitor the hydrolysis of the NHS ester.

1. Sample Preparation: a. Prepare a stock solution of this compound in a deuterated organic solvent (e.g., DMSO-d6) to ensure stability. b. Prepare a reaction buffer (e.g., phosphate buffer) in D2O at the desired pH. c. Prepare a stock solution of an internal standard (e.g., maleic acid) with a known concentration in the D2O buffer. The internal standard should have signals that do not overlap with the analyte signals.

2. NMR Data Acquisition: a. In an NMR tube, combine the D2O buffer with the internal standard. b. Acquire a spectrum of the buffer and internal standard to serve as a baseline. c. Initiate the reaction by adding a known amount of the this compound stock solution to the NMR tube. d. Immediately begin acquiring a series of 1D ¹H NMR spectra at regular time intervals. e. Use a pulse program with appropriate solvent suppression. f. Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 of the signals of interest) for accurate quantification.

3. Data Processing and Analysis: a. Process the spectra with consistent phasing and baseline correction. b. Identify characteristic signals for the this compound ester (e.g., protons on the succinimide ring) and the hydrolyzed Bz-(Me)Tz-COOH product. c. Integrate the non-overlapping signals of the reactant, product, and the internal standard. d. Calculate the concentration of the NHS ester and the hydrolyzed product at each time point relative to the known concentration of the internal standard. e. Plot the concentration of the this compound ester versus time to determine the hydrolysis rate and half-life.

Visualizations

Reaction_Pathway cluster_conditions Reaction Conditions cluster_products Products & Byproducts BzTzNHS This compound Conjugate Desired Conjugate (Bz-(Me)Tz-CO-NH-Protein) BzTzNHS->Conjugate Aminolysis Hydrolyzed Hydrolysis Byproduct (Bz-(Me)Tz-COOH) BzTzNHS->Hydrolyzed Hydrolysis (competing reaction) Protein Protein-NH2 Protein->Conjugate Buffer Aqueous Buffer (pH 7.2-8.5) Buffer->Hydrolyzed NHS NHS Experimental_Workflow Start Bioconjugation Reaction (this compound + Protein) Purification Purification (e.g., Size Exclusion Chromatography) Start->Purification Analysis Analytical Characterization Purification->Analysis HPLCMS HPLC-MS Analysis Analysis->HPLCMS High Sensitivity NMR NMR Analysis Analysis->NMR Structural Detail Data Data Interpretation (Purity, DAR, Byproduct ID) HPLCMS->Data NMR->Data End Characterized Bioconjugate Data->End

References

A Comparative Guide to the Reaction Efficiency of Bz-(Me)Tz-NHS for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise modification of biomolecules, the choice of conjugation chemistry is paramount. This guide provides a quantitative and qualitative comparison of the reaction efficiency of Benzyl-(Methyl)Tetrazine-NHS (Bz-(Me)Tz-NHS) ester, a key reagent in bioorthogonal chemistry, with other common amine-reactive crosslinkers. By examining reaction kinetics, yield, and stability, this document aims to provide the necessary data to inform the selection of the most appropriate reagent for specific research applications.

Executive Summary

This compound is a heterobifunctional linker that combines a methyltetrazine moiety for bioorthogonal "click" chemistry with an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. While the subsequent tetrazine-trans-cyclooctene (TCO) ligation is known for its exceptionally fast kinetics, the initial amine coupling efficiency is governed by the reactivity of the NHS ester. This guide focuses on the quantitative aspects of this primary conjugation step, comparing it to standard NHS esters and their sulfonated counterparts.

Quantitative Data Comparison

Table 1: Reaction Kinetics of NHS Esters with Primary Amines

ReagentTypical Second-Order Rate Constant (M⁻¹s⁻¹)Reaction ConditionsComments
This compound Estimated: 10¹ - 10³pH 7.5-8.5, Aqueous Buffer with co-solventThe aromatic ring may slightly influence reactivity compared to aliphatic NHS esters.
Aliphatic NHS Ester (e.g., NHS-acetate)10² - 10⁴pH 7.5-8.5, Aqueous BufferGenerally high reactivity with primary amines.
Sulfo-NHS Ester (e.g., Sulfo-NHS-acetate)10² - 10⁴pH 7.5-8.5, Aqueous BufferSimilar reactivity to NHS esters but with enhanced water solubility.

Table 2: Reaction Yield of NHS Esters with a Model Protein (e.g., BSA) at 1-hour Reaction Time

ReagentMolar Excess of NHS EsterpHTemperature (°C)Typical Yield (%)
This compound 10-20x8.025> 80% (Estimated)
Aliphatic NHS Ester 10-20x8.025> 90%
Sulfo-NHS Ester 10-20x8.025> 90%

Table 3: Stability of NHS Esters and Resulting Amide Bond

Reagent / LinkageHalf-life of NHS Ester (pH 8.5, 25°C)Stability of Resulting Amide Bond
This compound Minutes to hours (hydrolytically unstable)Very Stable
Aliphatic NHS Ester Minutes to hours (hydrolytically unstable)Very Stable
Sulfo-NHS Ester Minutes to hours (hydrolytically unstable)Very Stable

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and efficient bioconjugation. Below are protocols for a typical protein labeling experiment and a method for quantifying reaction efficiency using HPLC.

Protocol 1: General Procedure for Protein Labeling with this compound
  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a dry, water-miscible organic solvent such as DMSO or DMF immediately before use.

    • Prepare the protein solution (e.g., 1-5 mg/mL) in an amine-free buffer at pH 7.5-8.5 (e.g., 100 mM phosphate buffer, 150 mM NaCl).

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Quantification of NHS Ester Reaction Efficiency by HPLC
  • Reaction Setup:

    • Set up a reaction as described in Protocol 1, using a model amine-containing molecule (e.g., glycine or a peptide) at a known concentration.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it with an equal volume of a low pH buffer (e.g., 1% TFA in water) to stop the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient to separate the NHS ester, the conjugated product, and the released N-hydroxysuccinimide.

    • Detection: Monitor the absorbance at a wavelength where the NHS ester or the product has a strong absorbance (e.g., ~260 nm for the NHS leaving group or a wavelength specific to the Bz-(Me)Tz moiety).

  • Data Analysis:

    • Quantify the peak areas of the starting NHS ester and the product at each time point.

    • Calculate the reaction yield at each time point and determine the reaction kinetics by fitting the data to an appropriate rate law.

Visualizations

Diagrams illustrating the reaction pathway, experimental workflow, and a comparative logic tree can aid in understanding and decision-making.

Reaction_Pathway Reaction of this compound with a Primary Amine Bz_Tz_NHS This compound Intermediate Tetrahedral Intermediate Bz_Tz_NHS->Intermediate + Primary_Amine Primary Amine (e.g., on a protein) Primary_Amine->Intermediate Product Stable Amide Bond (Bz-(Me)Tz-Biomolecule) Intermediate->Product NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS Release

Caption: Reaction of this compound with a primary amine.

Experimental_Workflow Workflow for Bioconjugation and Analysis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification Reagent_Prep Prepare this compound and Biomolecule Solutions Conjugation Incubate Reagents (Control pH, Temp, Time) Reagent_Prep->Conjugation Quenching Quench Reaction (Optional) Conjugation->Quenching HPLC HPLC Analysis (Kinetics & Yield) Quenching->HPLC Purification Purify Conjugate (Size-Exclusion) Quenching->Purification Final_Product Characterized Bz-(Me)Tz-Biomolecule Purification->Final_Product Comparison_Logic Decision Tree for Amine-Reactive Reagent Selection Start Need to label a primary amine? Bioorthogonal Is a subsequent bioorthogonal reaction required? Start->Bioorthogonal Solubility Is high water solubility critical? Bioorthogonal->Solubility No Bz_Tz_NHS Use this compound Bioorthogonal->Bz_Tz_NHS Yes Standard_NHS Use Standard Aliphatic NHS Ester Solubility->Standard_NHS No Sulfo_NHS Use Sulfo-NHS Ester Solubility->Sulfo_NHS Yes

A Researcher's Guide to Tetrazine Derivatives: A Comparative Analysis of Reaction Rates for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate tetrazine derivative is a critical decision in the design of bioorthogonal experiments. The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile is prized for its rapid kinetics and high specificity, enabling applications from cellular imaging to in vivo drug delivery.[1] This guide provides a comparative analysis of the reaction rates of various tetrazine derivatives, supported by experimental data, to facilitate an informed choice for your specific research needs.

The utility of a tetrazine derivative in bioorthogonal labeling is primarily determined by its reaction kinetics, quantified by the second-order rate constant (k₂).[1] This rate is influenced by the electronic properties of the substituents on the tetrazine core. Generally, electron-withdrawing groups enhance the reactivity of the tetrazine, leading to faster reaction rates.[2][3] However, a crucial consideration is the trade-off between reactivity and stability, as highly reactive tetrazines may exhibit lower stability under physiological conditions.[4]

Comparative Reaction Rates of Tetrazine Derivatives

The following table summarizes the second-order rate constants (k₂) for the reaction of various tetrazine derivatives with different dienophiles. It is important to note that reaction conditions such as the specific dienophile, solvent, and temperature can significantly influence the observed rate constants.

Tetrazine DerivativeDienophileRate Constant (k₂) M⁻¹s⁻¹SolventReference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~2000Not Specified
3,6-di-(2-pyridyl)-s-tetrazineBicyclononyne (BCN)118Methanol
3,6-diphenyl-s-tetrazinetrans-cyclooctene (TCO)3100Methanol
3,6-diphenyl-s-tetrazineBicyclononyne (BCN)3.6Methanol
3-(4-fluorophenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazineBicyclononyne (BCN)23Methanol
Hydrogen Substituted Tetrazine (9)trans-cyclooctene (TCO)up to 30,000Not Specified
Triazolyl-tetrazine (3b)axial-TCO (4a-TCO)10332Not Specified
Triazolyl-tetrazine (3b)cis-dioxolane-fused TCO (d-TCO)39406Not Specified
Pyridyl-tetrazine (Py-Tz)axial-TCO (4a-TCO)>10332Not Specified
Phenyl-tetrazine (Ph-Tz)axial-TCO (4a-TCO)<1722Not Specified
Methyl-tetrazine (Me-Tz)axial-TCO (4a-TCO)<1722Not Specified
Bis(pyridyl)-Tz-scaffoldsTCO>39,000DPBS, 37°C
Strained trans-cyclooctene derivative (7)3,6-di(2-pyridyl)-s-tetrazine22,000Methanol

Experimental Protocols

The determination of second-order rate constants for tetrazine ligations is crucial for comparing the reactivity of different derivatives. Below are detailed methodologies for key experiments.

This protocol is adapted from methodologies described for monitoring the disappearance of the characteristic tetrazine absorbance.

1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer like PBS). b. Prepare a stock solution of the dienophile (e.g., a TCO derivative) in the same solvent. The concentration of the dienophile should be in large excess (at least 10-fold) compared to the tetrazine to ensure pseudo-first-order kinetics.

2. Kinetic Measurement: a. Equilibrate both reactant solutions to the desired temperature (e.g., 25 °C or 37 °C). b. In a quartz cuvette, rapidly mix the tetrazine solution with the excess dienophile solution. c. Immediately begin monitoring the decrease in the characteristic absorbance of the tetrazine over time using a UV-Vis spectrophotometer. The typical absorbance maximum for tetrazines is between 510-540 nm. d. Record the absorbance decay trace until the reaction is complete.

3. Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs). b. Calculate the second-order rate constant (k₂) by dividing the observed rate constant by the concentration of the dienophile in excess: k₂ = k_obs / [Dienophile].

For very fast reactions, stopped-flow spectrophotometry is employed to enable rapid mixing and data acquisition.

1. Instrument Setup: a. Utilize a stopped-flow instrument equipped with a UV-Vis detector. b. Set the detection wavelength to the absorbance maximum of the tetrazine derivative (typically 510-540 nm).

2. Reaction and Measurement: a. Load the tetrazine solution and the excess dienophile solution into separate syringes of the stopped-flow apparatus. b. The instrument will rapidly mix the two solutions, and data collection will be triggered simultaneously. c. Monitor the decrease in absorbance over the course of the reaction.

3. Data Analysis: a. The data is analyzed similarly to the standard UV-Vis spectroscopy method. The absorbance decay is fitted to a pseudo-first-order model to determine k_obs. b. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the dienophile.

Experimental Workflow and Reaction Pathway

The following diagrams illustrate the general workflow for kinetic analysis and the underlying reaction mechanism.

G cluster_prep Reagent Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis Tetrazine Prepare Tetrazine Solution Mix Rapid Mixing Tetrazine->Mix Dienophile Prepare Dienophile Solution (in excess) Dienophile->Mix Monitor Monitor Absorbance Decrease (510-540 nm) Mix->Monitor Fit Fit Data to Pseudo-First-Order Kinetics Monitor->Fit Calculate Calculate Second-Order Rate Constant (k₂) Fit->Calculate

Caption: Workflow for determining tetrazine reaction kinetics.

G cluster_reactants Reactants cluster_products Products Tetrazine Tetrazine (Diene) Reaction Inverse-Electron-Demand Diels-Alder Cycloaddition Tetrazine->Reaction Dienophile Strained Dienophile (e.g., TCO) Dienophile->Reaction Dihydropyridazine Stable Dihydropyridazine Adduct Nitrogen Nitrogen Gas (N₂) Reaction->Dihydropyridazine Reaction->Nitrogen Elimination Retro Retro-Diels-Alder

Caption: The iEDDA reaction pathway for tetrazine ligation.

References

Navigating the In Vivo Landscape: A Comparative Guide to the Stability of Bz-(Me)Tz-NHS Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the realm of in vivo bioconjugation, the stability of their molecular tools is paramount. This guide provides a comprehensive evaluation of the in vivo stability of Bz-(Me)Tz-NHS conjugates, a third-generation click chemistry reagent, benchmarked against other leading bioorthogonal chemistries. By presenting key experimental data, detailed protocols, and clear visual workflows, this document aims to empower informed decisions in the design of robust and effective in vivo studies.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines (Tz) and strained dienophiles, such as trans-cyclooctene (TCO), has emerged as a powerful tool for in vivo applications due to its exceptionally fast reaction kinetics.[1][2][3] The this compound ester facilitates the convenient labeling of biomolecules containing primary amines, such as antibodies and proteins, with a methyltetrazine moiety for subsequent bioorthogonal reactions. However, the success of in vivo applications, including pretargeted imaging and drug delivery, hinges on the stability of the conjugate in the complex biological milieu.[4][5]

Comparative In Vivo Stability: A Data-Driven Overview

The in vivo stability of a bioconjugate is a critical parameter that influences its pharmacokinetic profile and overall efficacy. The following table summarizes available data on the in vivo and in vitro stability of various bioorthogonal reaction pairs, providing a comparative landscape for evaluating this compound conjugates. It is important to note that direct head-to-head in vivo stability data for this compound conjugates is limited in the public domain; however, the stability of the core methyltetrazine moiety and the resulting tetrazine-TCO ligation product provides a strong indication of its performance.

Bioorthogonal Reaction PairMoietyStability MetricIn Vitro/In VivoKey Findings & Citations
Methyltetrazine - TCO TCO on mAbt½ ≈ 0.67 daysIn vivo (mouse)Rapid deactivation to the less reactive cis-isomer was observed.
Methyltetrazine - TCO TCO on mAb75% reactiveIn vivo (mouse)75% of TCO bound to a CC49 antibody remained reactive in vivo.
Methyltetrazine - TCO TCO-carbamate linkerNo release over 15hIn vitro (plasma)Highly stable linker with no payload release detected.
DHP-substituted Tetrazine - TCO DHP-substituted Tetrazine>90% intact after >10hIn vitroOutperforms highly reactive 2-pyridyl-substituted tetrazines in terms of stability.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) AzideStableIn vitroGenerally stable, but can be reduced by TCEP. DTT is a preferred reducing agent.
SPAAC Bicyclononyne (BCN)t½ ≈ 6 hours in GSHIn vitroMore stable to glutathione (GSH) than DBCO.
SPAAC Dibenzocyclooctyne (DBCO)t½ ≈ 71 minutes in GSHIn vitroLess stable to glutathione than BCN.
Staudinger Ligation AzideStableIn vivoThe azide group is metabolically stable and does not have competing biological side reactions.

Note: The stability of the NHS ester itself is a separate consideration. NHS esters are known to hydrolyze in aqueous solutions, with a half-life ranging from hours at neutral pH to minutes at pH 8.6. Therefore, conjugation with this compound should be performed promptly after dissolution.

Experimental Protocols for Evaluating In Vivo Stability

Accurate assessment of in vivo stability is crucial for the successful translation of bioconjugates. Below are detailed methodologies for key experiments.

Protocol 1: In Vivo Biodistribution and Stability of a Radiolabeled Tetrazine-Conjugated Antibody

This protocol outlines a typical experiment to assess the stability and tumor-targeting capabilities of a tetrazine-modified antibody after conjugation with this compound.

1. Antibody Conjugation:

  • Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4).
  • Dissolve this compound in an organic solvent like DMSO.
  • Add the this compound solution to the antibody solution at a specific molar ratio and incubate to form the antibody-tetrazine conjugate.
  • Purify the conjugate using size-exclusion chromatography to remove excess reagents.

2. Radiolabeling of the Dienophile:

  • A TCO-containing chelator (e.g., DOTA-TCO) is radiolabeled with a suitable radionuclide (e.g., ¹¹¹In, ⁶⁴Cu).
  • The radiolabeled TCO probe is purified.

3. Animal Model:

  • Use tumor-bearing mice (e.g., xenograft models with tumors expressing the target antigen of the antibody).

4. In Vivo Pretargeting and Biodistribution:

  • Inject the tetrazine-conjugated antibody intravenously (i.v.) into the tumor-bearing mice.
  • After a predetermined time (e.g., 24-48 hours) to allow for antibody accumulation at the tumor and clearance from circulation, inject the radiolabeled TCO probe i.v.
  • At various time points post-injection of the TCO probe, euthanize the mice.
  • Harvest organs and tumors, weigh them, and measure the radioactivity using a gamma counter.
  • Calculate the percentage of injected dose per gram of tissue (%ID/g) to determine the biodistribution.

5. Stability Assessment:

  • Collect blood samples at different time points.

  • Analyze plasma samples using techniques like radio-TLC or LC-MS to quantify the amount of intact radiolabeled probe and any potential metabolites or degradation products.

    G cluster_conjugation Antibody Conjugation cluster_radiolabeling Radiolabeling cluster_invivo In Vivo Study ac1 Dissolve Antibody ac3 React Antibody and NHS Ester ac1->ac3 ac2 Dissolve this compound ac2->ac3 ac4 Purify Conjugate ac3->ac4 iv1 Inject Tetrazine-Antibody ac4->iv1 rl1 Label TCO-Chelator rl2 Purify Radiolabeled TCO rl1->rl2 iv2 Inject Radiolabeled TCO rl2->iv2 iv1->iv2 24-48h iv3 Biodistribution Analysis iv2->iv3 iv4 Plasma Stability Analysis iv2->iv4

    Workflow for in vivo stability and biodistribution study.
    Protocol 2: In Vitro Plasma/Whole Blood Stability Assay

An in vitro assay using plasma or whole blood can provide a valuable initial assessment of conjugate stability and can often correlate with in vivo outcomes.

1. Conjugate Preparation:

  • Prepare the Bz-(Me)Tz-conjugate of the biomolecule of interest as described in Protocol 1.

2. Incubation:

  • Incubate the conjugate in fresh plasma or whole blood from the desired species (e.g., mouse, rat, human) at 37°C.
  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

3. Sample Processing:

  • For plasma samples, precipitate proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant.
  • For whole blood samples, lyse the red blood cells before protein precipitation.

4. Analytical Method:

  • Analyze the processed samples using LC-MS/MS to quantify the concentration of the intact conjugate over time.

  • The degradation rate and half-life of the conjugate in the biological matrix can then be calculated.

    G cluster_incubation Incubation cluster_analysis Analysis inc1 Incubate Conjugate in Plasma/Blood inc2 Collect Aliquots at Time Points inc1->inc2 an1 Sample Processing inc2->an1 an2 LC-MS/MS Analysis an1->an2 an3 Calculate Half-life an2->an3

    Workflow for in vitro plasma/whole blood stability assay.

    The Chemical Logic of Bioorthogonal Reactions

The selection of a bioorthogonal reaction strategy is a critical decision in experimental design. The inverse-electron-demand Diels-Alder reaction utilized by tetrazines is prized for its rapid kinetics, which is essential for efficient labeling at low in vivo concentrations.

G cluster_reagents Reactants cluster_product Product tetrazine Tetrazine product Stable Dihydropyridazine Adduct tetrazine->product IEDDA Reaction dienophile Strained Dienophile (e.g., TCO) dienophile->product IEDDA Reaction

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.

Conclusion

The this compound ester provides a robust and efficient means of incorporating a methyltetrazine moiety onto biomolecules for in vivo bioorthogonal applications. While the inherent hydrolytic instability of the NHS ester necessitates careful handling during the conjugation step, the resulting methyltetrazine conjugate, and the subsequent dihydropyridazine product formed upon reaction with a TCO, generally exhibit good stability under physiological conditions. The choice of the specific bioorthogonal reaction pair should be guided by the experimental context, considering factors such as reaction kinetics, the stability of both reaction partners, and the specific biological environment. The experimental protocols provided in this guide offer a framework for rigorously evaluating the in vivo stability of this compound conjugates and other bioorthogonal systems, enabling researchers to build a solid foundation for their in vivo studies.

References

A Comparative Guide to Bz-(Me)Tz-NHS in Pre-targeted Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bz-(Me)Tz-NHS and other tetrazine-based reagents used in pre-targeted imaging, supported by experimental data. Pre-targeted imaging, a multi-step strategy, is gaining prominence for its ability to enhance image contrast and reduce radiation exposure to non-target tissues. This is achieved by decoupling the slow pharmacokinetics of a targeting vector, such as a monoclonal antibody (mAb), from a rapidly clearing, radiolabeled small molecule. The inverse electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of this approach due to its exceptionally fast and bioorthogonal nature.

The Pre-targeted Imaging Workflow: A Two-Step Approach

Pre-targeted imaging strategies using the tetrazine-TCO ligation follow a sequential process. First, a TCO-modified antibody is administered and allowed to accumulate at the target site, while the unbound antibody clears from circulation. In the second step, a radiolabeled tetrazine is injected, which rapidly reacts with the TCO-tagged antibody at the target, enabling imaging.

G cluster_step1 Step 1: Targeting Vector Administration cluster_step2 Step 2: Imaging Agent Administration and Reaction a Administer TCO-modified Antibody b Antibody Accumulates at Target Site a->b c Unbound Antibody Clears from Circulation b->c d Administer Radiolabeled Tetrazine (e.g., with this compound derived tracer) c->d Time Delay (e.g., 24-72h) e Rapid in vivo 'Click' Reaction (IEDDA) d->e e->b Ligation at Target f Imaging of Target Site e->f

Caption: Pre-targeted imaging workflow using tetrazine-TCO ligation.

Performance Comparison of Tetrazine Probes

The choice of tetrazine probe is critical for successful pre-targeted imaging. Factors such as the tetrazine core structure, the linker, and the chelator for radiolabeling all influence the in vivo performance, including reaction kinetics, biodistribution, and clearance profile. While specific data for this compound is limited in comparative studies, we can analyze the performance of structurally similar methyl-substituted tetrazines and compare them with other derivatives.

Probe/SystemTargeting VectorRadionuclideTumor Uptake (%ID/g)Tumor-to-Muscle RatioTumor-to-Blood RatioTime Point (post-tracer)Reference
64Cu-Tz-SarArA33-TCO64Cu7.4 ± 2.045.1 ± 8.6-24 h[1]
64Cu-Tz-PEG7-NOTAA33-TCO64Cu3.9 ± 0.9--24 h[1]
111In-DOTA-TzCC49-TCO111In4.213.1-3 h[2]
68Ga-THP-TzTCO-PEG-liposomes68Ga7.2 ± 1.1 (image analysis)--24 h (post-liposome)[3]
18F-Tz (monocarboxylic acid)CC49-TCO18F~2.5~8~1.53 h[4]
18F-Tz (dicarboxylic acid)CC49-TCO18F~1.5~4~0.53 h
89Zr-DFO-PEG5-Tz (Pre-targeted)U36-TCO89Zr1.5 ± 0.2Comparable to direct-72 h
89Zr-DFO-U36 (Directly labeled)-89Zr17.1 ± 3.0Comparable to pre-targeted-72 h

Note: Experimental conditions (e.g., antibody dose, pre-targeting interval, tumor model) vary between studies, affecting direct comparability.

The data suggests that modifications to the tetrazine probe, such as the inclusion of a SarAr chelator for rapid renal clearance, can significantly improve tumor uptake and tumor-to-background ratios. Furthermore, the choice of linker and the overall charge of the molecule can impact biodistribution and clearance, with more hydrophilic probes often showing faster clearance from non-target tissues. While pre-targeted approaches may result in lower absolute tumor uptake compared to directly labeled antibodies, they often achieve comparable or superior tumor-to-background ratios at earlier time points, significantly reducing the radiation dose to the patient.

Experimental Protocols

The following are generalized protocols for antibody modification with a tetrazine-NHS ester and subsequent pre-targeted imaging.

Antibody Conjugation with Tetrazine-NHS Ester

This protocol describes the labeling of an antibody with a tetrazine-NHS ester, such as this compound.

G cluster_protocol Antibody-Tetrazine Conjugation Protocol a Prepare Antibody (Buffer Exchange) c React Antibody with Tetrazine-NHS Ester a->c b Dissolve Tetrazine-NHS Ester in DMSO b->c d Purify Conjugate (e.g., Size Exclusion Chromatography) c->d e Characterize Conjugate (e.g., Spectrophotometry, Mass Spec) d->e

References

Safety Operating Guide

Bz-(Me)Tz-NHS proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Bz-(Me)Tz-NHS is essential for maintaining a safe laboratory environment and ensuring environmental protection. As a bifunctional molecule containing both a reactive N-Hydroxysuccinimide (NHS) ester and a methyltetrazine moiety, its disposal requires careful consideration of both functional groups. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste streams.

Core Safety and Chemical Stability

The primary strategy for managing this compound waste is the deactivation of the reactive NHS ester through hydrolysis, followed by the appropriate disposal of the resulting products as hazardous chemical waste.[3] The methyltetrazine component is relatively stable, particularly in neutral to slightly acidic conditions, due to the electron-donating nature of the methyl group.[4][5] However, both the NHS ester and the tetrazine ring can degrade under high pH conditions.

Quantitative Data Summary

ParameterValue/ConditionNotes
NHS Ester Hydrolysis Half-Life Hydrolysis deactivates the amine-reactive NHS ester.
at pH 7.0, 0°C4 - 5 hoursStability decreases as pH and temperature increase.
at pH 8.6, 4°C10 minutesRapid hydrolysis occurs under moderately basic conditions.
Optimal pH for Hydrolysis 7.0 - 8.5Ensures efficient deactivation of the NHS ester before disposal.
Methyltetrazine Stability Stable at pH 6.0 - 7.5Degradation can be accelerated at higher pH values.
Recommended Storage (Unused solid) -20°C or -80°CProtect from moisture to prevent premature hydrolysis.

Experimental Protocol: Deactivation and Disposal

This protocol details the step-by-step procedure for the safe disposal of various forms of this compound waste.

1. Personal Protective Equipment (PPE) and Preparation

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat is required.

  • Work Area: Conduct all disposal procedures in a well-ventilated area, such as a chemical fume hood.

  • Waste Containers: Prepare designated and clearly labeled hazardous waste containers for solid and liquid waste. Containers must be chemically compatible and have secure, tight-fitting lids.

2. Managing Different Waste Streams

The proper disposal method depends on the form of the this compound waste.

A. Unused or Expired Solid this compound

  • Collection: Do not dispose of the solid powder in the regular trash. Keep the unused or expired product in its original, sealed vial.

  • Labeling and Storage: Place the vial into a designated hazardous waste container for solid chemical waste. Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.

B. Concentrated Solutions (e.g., in DMSO or DMF)

  • Collection: Collect all concentrated stock solutions in a sealed, labeled hazardous waste container for liquid chemical waste.

  • No Drain Disposal: Never dispose of concentrated solutions of this compound down the drain.

  • Disposal: Store the container in a designated satellite accumulation area until it is collected by your institution's EHS department.

C. Dilute Aqueous Solutions and Reaction Mixtures

  • Deactivation via Hydrolysis: The primary step is to ensure the reactive NHS ester is fully hydrolyzed.

    • pH Adjustment: Check the pH of the aqueous solution. If acidic, adjust to a pH between 7.0 and 8.5 using a small amount of a suitable buffer, such as sodium bicarbonate.

    • Incubation: Allow the solution to stand at room temperature for several hours (or overnight) to ensure complete hydrolysis of the NHS ester.

  • Collection: After hydrolysis, transfer the solution to your designated aqueous hazardous waste container. Even after deactivation, the solution should be treated as chemical waste.

  • Consult EHS: Do not dispose of dilute solutions down the drain without explicit permission from your institution's EHS department.

D. Contaminated Labware and Debris (e.g., pipette tips, gloves, weighing paper)

  • Solid Waste Collection: Collect all solid materials that have come into contact with this compound in a designated solid hazardous waste container. This includes items like pipette tips, microcentrifuge tubes, gloves, and contaminated paper towels.

  • Glassware:

    • Thoroughly rinse any glassware that contained the chemical.

    • The first rinse must be collected and disposed of as hazardous liquid waste.

    • After the initial rinse is collected as hazardous waste, subsequent rinses can typically be disposed of down the drain, but it is best to consult your local EHS guidelines.

  • Labeling and Disposal: Ensure the solid waste container is properly labeled and arrange for disposal through your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Bz_Me_Tz_NHS_Disposal This compound Disposal Workflow cluster_start Start: Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_end Final Disposal start This compound Waste solid_powder Unused/Expired Solid start->solid_powder contaminated_labware Contaminated Labware (Gloves, Tips, etc.) start->contaminated_labware concentrated_solution Concentrated Solution (e.g., in DMSO, DMF) start->concentrated_solution dilute_solution Dilute Aqueous Solution / Reaction Mixture start->dilute_solution solid_waste_container Solid Hazardous Waste Container solid_powder->solid_waste_container contaminated_labware->solid_waste_container ehs_pickup Arrange Pickup by EHS or Licensed Contractor solid_waste_container->ehs_pickup liquid_waste_container Liquid Hazardous Waste Container concentrated_solution->liquid_waste_container hydrolysis Hydrolyze NHS Ester (pH 7.0-8.5, RT, overnight) dilute_solution->hydrolysis hydrolysis->liquid_waste_container liquid_waste_container->ehs_pickup

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Bz-(Me)Tz-NHS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Bz-(Me)Tz-NHS, a click chemistry reagent. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for handling N-hydroxysuccinimide (NHS) esters and related chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this particular reagent.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant nitrile gloves. Change gloves every 30-60 minutes or immediately if contaminated, damaged, or contact with the drug is suspected.[1] Double gloving is recommended.[1]
Eye Protection Safety Glasses/GogglesTight-sealing safety goggles to protect from splashes.[2][3]
Face Protection Face ShieldUse in addition to goggles when there is a significant risk of splashing.[2]
Body Protection Lab CoatWear a lab coat to prevent skin contact and protect clothing. For tasks with a risk of extensive splashing, a fluid-repellent gown is recommended.
Respiratory Protection RespiratorIn case of insufficient ventilation or when handling the powder form, use a NIOSH-approved respirator (e.g., N95).
Foot Protection Closed-Toe ShoesAlways wear closed-toe shoes in the laboratory to protect against spills and falling objects.

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal. Adherence to this workflow is critical for minimizing risk.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess_Risks Assess Risks & Review SDS (or equivalent safety information) Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Prepare_Workspace Prepare Clean Workspace (e.g., Fume Hood) Don_PPE->Prepare_Workspace Receive_Compound Receive & Inspect this compound Prepare_Workspace->Receive_Compound Store_Properly Store at -20°C or -80°C (away from moisture) Receive_Compound->Store_Properly Weigh_and_Dissolve Weigh and Dissolve in Fume Hood Store_Properly->Weigh_and_Dissolve Perform_Experiment Perform Experiment Weigh_and_Dissolve->Perform_Experiment Segregate_Waste Segregate Waste Streams (Solid, Liquid, Sharps) Perform_Experiment->Segregate_Waste Label_Waste Label Hazardous Waste Container Segregate_Waste->Label_Waste Dispose_Properly Dispose via Institutional EHS Label_Waste->Dispose_Properly

Caption: Workflow for Safe Handling of this compound.

Handling and Storage Procedures

Proper handling and storage are vital to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Storage:

  • Upon receipt, store this compound in a tightly sealed container, away from moisture.

  • For long-term storage, maintain at -80°C (up to 6 months) or -20°C (up to 1 month).

Handling:

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.

  • Personal Protective Equipment: Always wear the appropriate PPE as detailed in the table above.

  • Weighing: When weighing the solid compound, take care to avoid generating dust.

  • Dissolving: If preparing a solution, slowly add the solvent to the solid. Common solvents for similar compounds include DMSO and DMF.

  • Spills: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures.

Disposal Plan

All waste materials that have come into contact with this compound must be considered chemical waste and disposed of according to institutional and local regulations.

Waste Segregation:

  • Solid Waste: Collect all contaminated solid materials, such as pipette tips, tubes, gloves, and paper towels, in a designated hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a sealed and clearly labeled hazardous waste container. Do not dispose of solutions down the drain.

  • Unused Product: Unused or expired solid this compound should be disposed of in its original container within a designated chemical waste container.

Labeling and Collection:

  • Ensure all waste containers are clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Follow your institution's Environmental Health and Safety (EHS) guidelines for the storage and collection of chemical waste.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bz-(Me)Tz-NHS
Reactant of Route 2
Reactant of Route 2
Bz-(Me)Tz-NHS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.